molecular formula C8H6O6 B1584927 [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- CAS No. 4534-73-0

[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-

Cat. No.: B1584927
CAS No.: 4534-73-0
M. Wt: 198.13 g/mol
InChI Key: OLQWMCSSZKNOLQ-UHFFFAOYSA-N
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Description

[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- is a useful research compound. Its molecular formula is C8H6O6 and its molecular weight is 198.13 g/mol. The purity is usually 95%.
The exact mass of the compound [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,5-dioxooxolan-3-yl)oxolane-2,5-dione
Source PubChem
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InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQWMCSSZKNOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884086
Record name [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
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Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4534-73-0, 17309-39-6
Record name 1,2,3,4-Butanetetracarboxylic dianhydride
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Record name (3,3'-Bifuran)-2,2',5,5'-tetrone, tetrahydro-
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Record name NSC512767
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512767
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Record name [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
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Record name [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
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Record name Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetraone
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Foundational & Exploratory

An In-Depth Technical Guide to Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, a versatile bifunctional molecule with significant potential in polymer chemistry and emerging applications in the life sciences. This document moves beyond a simple recitation of facts to provide in-depth, field-proven insights into its synthesis, characterization, and practical applications, grounded in authoritative scientific literature.

Chemical Identity and Physicochemical Properties

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, also known by its synonym 1,2,3,4-Butanetetracarboxylic dianhydride (BTDA), is a bicyclic compound featuring two fused tetrahydrofuran rings.[1] Its rigid, tetra-functional structure, arising from the two anhydride groups, makes it a valuable building block in the synthesis of advanced polymers.[1]

Table 1: Key Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 3-(2,5-dioxooxolan-3-yl)oxolane-2,5-dionePubChem
Synonyms 1,2,3,4-Butanetetracarboxylic dianhydride (BTDA)[1]
CAS Number 4534-73-0[1]
Molecular Formula C₈H₆O₆[1]
Molecular Weight 198.13 g/mol [1]
Appearance White to pale yellow powder/crystal[1]
Melting Point 242 - 243.5 °C[1]
Density 1.662 g/cm³BenchChem

dot graph "Chemical_Structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";

} Chemical structure of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.

Synthesis and Characterization

The synthesis of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone can be achieved through several routes, with catalytic methods offering advantages in terms of efficiency and stereochemical control.

Synthesis Methodologies

Catalytic Cyclization of Thiohydroxamates: One established method involves the cyclization of thiohydroxamate precursors under acidic or basic conditions. This approach provides a versatile route to the bifuran scaffold.

Catalytic Methods with Polyphosphoric Acid (PPA): The use of polyphosphoric acid as a catalyst has been reported for the efficient production of this compound.

Ruthenium-Catalyzed Stereoselective Synthesis: For applications requiring specific stereoisomers, ruthenium catalysts have been employed to achieve trans-selectivity in the formation of related dihydrofuran structures. This is attributed to the carbene-mediated mechanism of these catalysts.

A Representative Synthetic Protocol: A general procedure for the synthesis involves the oxidation of a suitable precursor, such as tetrahydrophthalic anhydride.[2] Another approach starts from succinic anhydride, involving a coupling reaction between bromosuccinic anhydride and succinic anhydride, which can be facilitated by ultrasonication and phase transfer catalysis.

dot graph "Synthesis_Workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} General synthesis workflow.

Characterization

The structural elucidation and purity assessment of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone are crucial for its application. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen environments in the molecule.

  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms present.

Infrared (IR) Spectroscopy: The IR spectrum is characteristic of the functional groups present. Key absorptions include strong carbonyl (C=O) stretching bands from the anhydride groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Key Applications

The unique bifunctional and rigid structure of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone makes it a highly valuable monomer in polymer science and an intriguing molecule for investigation in drug discovery.

Polymer Chemistry

As a tetracarboxylic dianhydride, this compound is a key building block for high-performance polymers, particularly polyimides and polyesters.[1] The incorporation of this monomer can significantly enhance the thermal and mechanical properties of the resulting polymers.[1]

Polyimides: Polyimides synthesized from tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone exhibit excellent thermal stability, high glass transition temperatures, and good mechanical strength. These properties make them suitable for applications in the aerospace and electronics industries.

Polyesters: The use of this dianhydride in polyester formulations can lead to materials with improved toughness and thermal resistance.[3]

Experimental Protocol for Polyimide Synthesis (General Two-Step Method): [4]

  • Poly(amic acid) Formation:

    • In a three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of a suitable diamine in a polar aprotic solvent (e.g., N,N-dimethylacetamide).

    • Slowly add a stoichiometric amount of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone to the stirred solution.

    • Continue stirring at room temperature for several hours to form the soluble poly(amic acid) precursor.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass substrate to form a film.

    • Thermally cure the film in a programmed oven, with a gradual increase in temperature (e.g., to 250°C) to facilitate the cyclization to the final polyimide structure and removal of the solvent.

dot graph "Polymer_Application" { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} Application in polymer synthesis.

Potential in Drug Development and Biological Research

Preliminary studies have suggested that tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone and its derivatives possess interesting biological activities.

Enzyme Inhibition: There are indications that this class of compounds may act as inhibitors of certain serine/threonine kinases. However, specific IC50 values and detailed mechanistic studies are still emerging in the scientific literature.

Antioxidant Activity: The presence of multiple carbonyl groups suggests potential for antioxidant activity. The mechanism is likely related to the ability to scavenge free radicals through hydrogen atom transfer or single electron transfer mechanisms. In vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, can be used to quantify this activity.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions are essential when handling tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.

Hazard Identification: This compound is classified as causing skin irritation and serious eye irritation.

Handling:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Keep away from moisture.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

  • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

Conclusion

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is a compelling molecule with a well-established role in the development of high-performance polymers. Its unique structural features impart desirable thermal and mechanical properties to polyimides and polyesters. Furthermore, emerging research into its biological activities suggests potential for future applications in drug discovery and development. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers and scientists seeking to harness its full potential.

References

  • PubChem. [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-. Available from: [Link]

  • SciSpace. Synthesis of Various Polyimides Using Tetrahydrofuran/Methanol as Solvent. Available from: [Link]

  • Wikipedia. 1,2,3,4-Butanetetracarboxylic acid. Available from: [Link]

  • Google Patents. Process for preparing 1,2,3,4-butanetetracarboxylic acid.
  • ResearchGate. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Available from: [Link]

  • PubMed. Antioxidant activity in vitro of two aromatic compounds from Caesalpinia sappan L. Available from: [Link]

  • ResearchGate. DSC thermograms of polyimides. Available from: [Link]

  • MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

  • ResearchGate. The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Available from: [Link]

  • Carl ROTH. Tetrahydrofuran - Safety Data Sheet. Available from: [Link]

  • NIH. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. Available from: [Link]

  • ResearchGate. Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol. Available from: [Link]

  • MDPI. In Vitro and In Vivo Antioxidant Properties of Taraxacum officinale in Nω-Nitro-l-Arginine Methyl Ester (L-NAME)-Induced Hypertensive Rats. Available from: [Link]

  • WJPMR. IN-VITRO STUDY OF ANTIOXIDANT AND FORMULATION BY COMBINING DRIED JUICE AND FRACTIONS OF BENINCASA HISPIDA. Available from: [Link]

  • NIH. Reviews on Mechanisms of In Vitro Antioxidant Activity of Polysaccharides. Available from: [Link]

  • ResearchGate. TGA and DSC curves of polyimides. Available from: [Link]

  • Revue Roumaine de Chimie. COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Available from: [Link]

  • NIH. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Available from: [Link]

  • ResearchGate. Chemical Analysis of 1,2,3,4-Butanetetracarboxylic Acid. Available from: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available from: [Link]

  • ResearchGate. IC50 values (nM)[a] of selected compounds. Available from: [Link]

  • ResearchGate. Graph of the IC 50 values of dorsomorphin. Bar graph shows the IC 50... Available from: [Link]

  • NIH. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Available from: [Link]

  • MDPI. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. Available from: [Link]

  • NIH. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. Available from: [Link]

Sources

An In-Depth Technical Guide to 1,2,3,4-Butanetetracarboxylic Dianhydride (CAS 4534-73-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Butanetetracarboxylic dianhydride (BDA), registered under CAS number 4534-73-0, is a versatile and highly reactive organic compound. Structurally, it consists of two succinic anhydride rings joined by a carbon-carbon single bond. This configuration imparts significant reactivity, making BDA a valuable building block in polymer chemistry and a crosslinking agent in various applications. This guide provides a comprehensive overview of the physical and chemical properties of BDA, its synthesis, reactivity, and key applications, with a focus on providing practical insights for laboratory and industrial use.

Chemical Identity and Structure

  • IUPAC Name: 3-(2,5-dioxooxolan-3-yl)oxolane-2,5-dione

  • Synonyms: Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone, 1,2,3,4-Butanetetracarboxylic acid dianhydride[1]

  • CAS Number: 4534-73-0

  • Molecular Formula: C₈H₆O₆[1]

  • Molecular Weight: 198.13 g/mol [1]

The unique structure of BDA, featuring two anhydride functionalities, is the primary driver of its chemical behavior, particularly its utility in polymerization and crosslinking reactions.

Caption: Chemical structure of 1,2,3,4-Butanetetracarboxylic Dianhydride.

Physical Properties

A summary of the key physical properties of BDA is presented in the table below.

PropertyValueReference(s)
Appearance White to pale yellow crystalline powder[1]
Melting Point 242 - 243.5 °C[1][2]
Boiling Point 492.0 ± 45.0 °C (Predicted)[2]
Density 1.662 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF, DMSO), pyridine, and m-cresol. The corresponding tetracarboxylic acid is soluble in water and ethanol.[3][4]

Chemical Properties and Reactivity

The chemical reactivity of BDA is dominated by its two anhydride rings, which are susceptible to nucleophilic attack. This reactivity is the basis for its primary applications in polymer synthesis and as a crosslinking agent.

Reaction with Amines: Polyimide Synthesis

BDA readily reacts with primary diamines to form poly(amic acid)s, which are soluble precursors to polyimides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of an amide and a carboxylic acid functionality. This poly(amic acid) intermediate can then be thermally or chemically cyclized (imidized) to form the highly stable polyimide.[5][6][7]

The general two-step process for polyimide synthesis using BDA is as follows:

  • Poly(amic acid) formation: BDA is reacted with a diamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at ambient temperatures.[8]

  • Imidization: The resulting poly(amic acid) solution is then heated to elevated temperatures (typically >150 °C) to induce cyclodehydration, forming the final polyimide.[7]

Polyimide_Formation BDA 1,2,3,4-Butanetetracarboxylic Dianhydride (BDA) PAA Poly(amic acid) Intermediate BDA->PAA Diamine Diamine (H₂N-R-NH₂) Diamine->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Reaction Medium Polyimide Polyimide PAA->Polyimide Imidization Heat Heat (Δ) (Cyclodehydration) Heat->Polyimide Water Water (H₂O) Polyimide->Water Byproduct

Caption: Two-step synthesis of polyimides from BDA and a diamine.

Reaction with Hydroxyls: Esterification and Crosslinking

BDA reacts with hydroxyl-containing compounds, such as alcohols and cellulose, to form esters. This reaction is particularly important in its application as a crosslinking agent for natural fibers like cotton. The esterification reaction improves properties such as wrinkle resistance and durability of the treated materials.[1] The reaction with cellulose is believed to proceed through an anhydride intermediate that esterifies with the hydroxyl groups of the cellulose polymer.[9]

Experimental Protocols

Synthesis of 1,2,3,4-Butanetetracarboxylic Dianhydride

A common laboratory-scale synthesis of BDA involves the dehydration of its corresponding tetracarboxylic acid.

Step 1: Synthesis of 1,2,3,4-Butanetetracarboxylic Acid 1,2,3,4-Butanetetracarboxylic acid can be synthesized via the oxidation of tetrahydrophthalic anhydride.[10] A more environmentally friendly approach starts from succinic anhydride. This involves the bromination of succinic anhydride to form bromosuccinic anhydride. This is followed by a coupling reaction with another molecule of succinic anhydride to yield the dianhydride of butanetetracarboxylic acid, which is then hydrolyzed to the tetracarboxylic acid.[11]

Step 2: Dehydration to 1,2,3,4-Butanetetracarboxylic Dianhydride A detailed protocol for the dehydration of the tetracarboxylic acid to the dianhydride is as follows:

  • A crude product of 1,2,3,4-butanetetracarboxylic acid (400g) is dissolved in tetrahydrofuran (1000g).[12]

  • Acetic anhydride (350g) is added to the solution.[12]

  • The mixture is stirred at 35°C for 6 hours.[12]

  • During the reaction, the dianhydride product precipitates out of the solution.[12]

  • The solid product is collected by filtration to yield 1,2,3,4-butanetetracarboxylic dianhydride.[12]

Typical Procedure for Polyimide Synthesis

The following is a general one-step method for the synthesis of a polyimide from a dianhydride and a diamine, which can be adapted for BDA:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (2 mmol) in nitrobenzene (5 mL).[13]

  • Once the diamine is fully dissolved, add the dianhydride (BDA, 2 mmol) in nitrobenzene (5 mL) to the stirred solution.[13]

  • Heat the mixture to 80 °C and maintain for 1 hour.[13]

  • Add pyridine (4 mmol) and heat the solution to 120 °C.[13]

  • Add benzoic acid (4.0 mmol) and stir the mixture at 150 °C for 3 hours.[13]

  • Increase the temperature to 200 °C and maintain for 24 hours.[13]

  • Pour the resulting solution into ethanol to precipitate the polyimide.[13]

  • Filter the product, wash it several times with ethanol, and dry it in a vacuum oven.[13]

Spectroscopic Characterization

Applications

The unique properties of BDA make it a valuable component in several advanced materials:

  • High-Performance Polyimides: BDA is a key monomer in the synthesis of polyimides, which are known for their excellent thermal stability, chemical resistance, and mechanical properties. These polymers find use in the aerospace, electronics, and automotive industries.[11]

  • Textile Finishing: As a formaldehyde-free crosslinking agent, BDA is used to treat cotton and other cellulosic fabrics to impart wrinkle resistance and dimensional stability.[1][11]

  • Superabsorbent Hydrogels: BDA can be used to crosslink polysaccharides to create biodegradable superabsorbent hydrogels, which have applications in agriculture (water retention) and water purification.[1]

  • Polymer Electrolytes: High ionic conductive ionomers can be prepared from BDA and diols, showing promise for use as solid polymer electrolytes in batteries and other electrochemical devices.[1]

Safety and Handling

1,2,3,4-Butanetetracarboxylic dianhydride and its corresponding acid require careful handling in a laboratory or industrial setting.

GHS Hazard Classification (for the corresponding acid):

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302 - Harmful if swallowed.
Serious eye damage/irritation2AH319 - Causes serious eye irritation.
Skin corrosion/irritation2H315 - Causes skin irritation.

Precautionary Statements:

  • P264: Wash hands, forearms, and face thoroughly after handling.[14]

  • P270: Do not eat, drink or smoke when using this product.[14]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[14]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[14]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[14]

Handling and Storage:

  • Store in a cool, dark place in a tightly sealed container.[15]

  • Avoid contact with skin, eyes, and clothing.[15]

  • Use in a well-ventilated area or with a local exhaust system.[15]

  • Wash hands thoroughly after handling.[15]

Conclusion

1,2,3,4-Butanetetracarboxylic dianhydride is a highly functional molecule with significant utility in materials science and polymer chemistry. Its ability to readily undergo reactions with amines and hydroxyls makes it an essential monomer for high-performance polyimides and an effective crosslinking agent. A thorough understanding of its physical and chemical properties, as outlined in this guide, is crucial for its safe and effective use in research and development.

References

  • Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking. (2021). ACS Omega. [Link]

  • Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. [MDPI]. Retrieved from [Link]

  • Process for preparing 1,2,3,4-butanetetracarboxylic acid. (1994).
  • Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride. (2012).
  • Facile Transformation of Perylene Tetracarboxylic Acid Dianhydride into Strong Donor-Acceptor Chromophores. (n.d.). [AWS]. Retrieved from [Link]

  • Reaction mechanism between a dianhydride and a diamine toward the formation of a polyamic acid and further conversion to polyimide. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,2,3,4-BUTANETETRACARBOXYLIC ACID EXTRA PURE. (n.d.). Loba Chemie. Retrieved from [Link]

  • Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking. (2021). PubMed Central. [Link]

  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Retrieved from [Link]

  • Butane-1,2,3,4-tetracarboxylic acid dihydrate. (2009). PubMed Central. [Link]

  • Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines. (1998). Sci-Hub. Retrieved from [Link]

  • 1,2,3,4-Butanetetracarboxylic acid. (n.d.). LookChem. Retrieved from [Link]

  • Polyimide Synthesis Explained: Shaping Modern Electronics. (2024). AZoM. [Link]

  • Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. (n.d.). MDPI. Retrieved from [Link]

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A Technical Guide to meso-Butane-1,2,3,4-tetracarboxylic Dianhydride: Properties, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of meso-butane-1,2,3,4-tetracarboxylic dianhydride, a highly functional and versatile chemical intermediate. With a molecular weight of 198.13 g/mol , this compound, composed of two succinic anhydride rings bridged by a single carbon-carbon bond, serves as a critical building block in advanced materials and biomedical applications.[1] Its significance lies in its ability to act as a potent, formaldehyde-free crosslinking agent and a monomer for high-performance polymers such as polyimides and polyesters. This document details its physicochemical properties, synthesis methodologies, core reactivity, and established applications, with a particular focus on its utility in polymer chemistry, materials science, and the development of novel platforms for drug delivery and biomedical devices.

Introduction: A Profile of a Key Building Block

Meso-butane-1,2,3,4-tetracarboxylic dianhydride (CAS No: 4534-73-0 for the racemate, 17309-39-6 for the meso form) is the cyclic dianhydride derivative of butane-1,2,3,4-tetracarboxylic acid.[2][3][4] The "meso" designation indicates the specific stereochemistry of the molecule, which possesses an internal plane of symmetry. Structurally, it can be visualized as two succinic anhydride units fused at their beta-positions.[1]

The high reactivity of the anhydride groups towards nucleophiles, such as amines and alcohols, is the cornerstone of its utility.[1] This reactivity allows it to readily form stable imide and ester linkages, making it an exceptional crosslinker and monomer. In fields where performance and safety are paramount, its efficacy as a non-toxic, formaldehyde-free agent for modifying natural and synthetic polymers makes it a subject of significant scientific and industrial interest.[5]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. The key quantitative data for meso-butane-1,2,3,4-tetracarboxylic dianhydride are summarized below.

PropertyValueSource(s)
Molecular Weight 198.13 g/mol [1][2][6]
Chemical Formula C₈H₆O₆[1][2][4]
CAS Number 17309-39-6 (meso-form)[2][4]
Appearance White to pale yellow crystalline powder[1][7]
Melting Point 242-243.5 °C[1][8][9]
Density (Predicted) 1.66 - 1.7 g/cm³[7][8][9]
Boiling Point (Predicted) 492.0 °C at 760 mmHg[7][8][9]
IUPAC Name (3R)-3-[(3S)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione[2]
Synonyms Tetrahydro(3,3'-bifuran)-2,2',5,5'-tetrone; BTDA[1]

Synthesis and Mechanistic Insights

The generation of the dianhydride is a direct and efficient process, predicated on the availability of its parent acid. Understanding the synthesis of both the precursor and the final product provides a complete view of its production lifecycle.

Synthesis of the Dianhydride from Tetracarboxylic Acid

The most direct route to meso-butane-1,2,3,4-tetracarboxylic dianhydride is through the dehydration of the corresponding tetracarboxylic acid. This is typically achieved by heating the acid with a chemical dehydrating agent, such as acetic anhydride. The mechanism involves the nucleophilic attack of the carboxylic acid groups to form an intermediate which then eliminates a molecule of water (or, in this case, acetic acid) to form the stable five-membered anhydride rings. The choice of acetic anhydride is strategic; it is effective and the byproduct, acetic acid, is volatile and easily removed.

Synthesis cluster_reactants Reactants cluster_products Products Acid Butane-1,2,3,4- tetracarboxylic Acid Process Heat (40°C) Solvent: 1,4-Dioxane Inert Atmosphere Acid->Process Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Process Dianhydride meso-Butane-1,2,3,4- tetracarboxylic Dianhydride AcOH Acetic Acid (Byproduct) Process->Dianhydride Process->AcOH

Caption: Synthesis of the dianhydride via dehydration of the parent acid.

Synthesis of the Precursor: Butane-1,2,3,4-tetracarboxylic Acid

The commercial viability of the dianhydride is linked to the efficient synthesis of its precursor acid.

  • Classical Route: A common industrial method involves the oxidative cleavage of Δ⁴-tetrahydrophthalic anhydride.[3][10] This precursor is readily available from the Diels-Alder reaction of butadiene and maleic anhydride.[5] Oxidation, often using powerful agents like nitric acid or ozone followed by hydrogen peroxide, cleaves the cyclohexene ring to yield the desired tetracarboxylic acid.[10]

  • Green Chemistry Approaches: More recent research has focused on environmentally benign syntheses. One such method starts from succinic anhydride, which undergoes bromination followed by a coupling reaction under ultrasonochemical conditions to form the butane backbone, which is then hydrolyzed.[5] This approach avoids harsh oxidizing agents and may offer a more sustainable pathway.

Core Reactivity and Applications

The utility of meso-butane-1,2,3,4-tetracarboxylic dianhydride stems from the electrophilic nature of the carbonyl carbons in the anhydride rings. These sites are susceptible to attack by a wide range of nucleophiles, leading to ring-opening and the formation of new covalent bonds.

Polymer Chemistry and Materials Science

This dianhydride is a cornerstone monomer for creating high-performance polymers.

  • Polyimides: Reaction with diamines yields polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and excellent dielectric properties.[5][11] These materials are indispensable in the electronics industry for flexible circuits, insulators, and high-temperature adhesives.[12]

  • Polyesters and Crosslinking: Its reaction with diols or polyols produces crosslinked polyesters. A prominent application is as a durable press finishing agent for cotton fabrics, where it crosslinks cellulose chains, imparting anti-wrinkle properties without the use of formaldehyde.[1]

  • Hydrogels: When reacted with polysaccharides or other hydrophilic polymers, it forms superabsorbent hydrogels.[1] These networks can absorb and retain vast quantities of water, finding use in agriculture (water retention), water purification, and as matrices for controlled release systems.[1]

Relevance in Drug Development and Biomedical Science

While not typically incorporated into active pharmaceutical ingredients (APIs) itself, its role as a functional building block is highly relevant to the broader field of drug development and delivery.

  • Drug Delivery Vehicles: The ability to form biocompatible hydrogels makes it an excellent candidate for creating scaffolds for controlled drug release. The density of crosslinking can be tuned to control the diffusion rate of an encapsulated therapeutic agent.

  • Bioconjugation Linker: The dianhydride can serve as a homo-bifunctional crosslinker to conjugate biomolecules. For example, it can be used to link proteins or peptides through their lysine residues' primary amines, creating more complex and functional biostructures.

  • Monomer for Biomedical Devices: As a precursor to stable and often biocompatible polyimides and polyesters, it can be used in the fabrication of medical devices, implants, and diagnostic tools where material integrity and inertness are critical. Its use in creating functional polymer membranes is also of significant interest.[5] The core concept of using privileged scaffolds to build complex, drug-like molecules is central to modern medicinal chemistry, and this dianhydride represents a versatile platform for constructing such architectures.[13]

Experimental Protocols

The following protocols are provided as illustrative examples of the synthesis and application of the title compound.

Laboratory-Scale Synthesis of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

This protocol is adapted from established literature procedures and demonstrates the direct conversion of the tetracarboxylic acid to the dianhydride.[14]

Objective: To synthesize the dianhydride via chemical dehydration.

Materials:

  • Butane-1,2,3,4-tetracarboxylic acid

  • Acetic anhydride (reagent grade)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen gas supply

  • Standard reaction glassware (round-bottom flask, condenser), heating mantle, filtration apparatus

Procedure:

  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine butane-1,2,3,4-tetracarboxylic acid (1.0 part by weight) and 1,4-dioxane (3.9 parts by weight).

  • Reagent Addition: Add acetic anhydride (1.05 parts by weight, approx. 2.4 molar equivalents) to the slurry.

  • Inerting: Purge the reactor with dry nitrogen gas. This is a critical step to prevent the hydrolysis of the anhydride product and reagent by atmospheric moisture.

  • Reaction: Begin stirring and gently heat the mixture to 40°C. Maintain this temperature under a positive pressure of nitrogen.

  • Observation & Completion: Within approximately 40-60 minutes, a white solid product will begin to precipitate from the solution. The reaction is typically complete within 3 hours.

  • Isolation: Cool the reaction mixture to room temperature. Collect the white solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold acetic acid to remove residual starting materials and byproducts, followed by a wash with a non-polar solvent like hexane to facilitate drying.

  • Drying: Dry the purified white powder under vacuum to yield the final product. An expected yield is typically high, in the range of 85-90%.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling meso-butane-1,2,3,4-tetracarboxylic dianhydride.

  • GHS Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][8] It may also be harmful if swallowed (H302).[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

Meso-butane-1,2,3,4-tetracarboxylic dianhydride is a powerful and versatile chemical tool for researchers in both materials science and the life sciences. Its well-defined structure, predictable reactivity, and the high performance of its derivatives make it an invaluable component for creating everything from advanced electronics to novel drug delivery systems. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is the first step toward unlocking its full potential in innovative research and development projects.

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The Biological Potential of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the furan and tetrahydrofuran moieties are privileged structures, appearing in a vast array of biologically active natural products and synthetic compounds.[1] Their inherent stereochemistry and electronic properties make them ideal building blocks for molecules that can interact with complex biological targets. This guide delves into the therapeutic potential of a specific and intriguing scaffold: tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone . While direct and extensive research on this particular derivative is emerging, this document will synthesize the current understanding of its potential biological activities by examining the well-established properties of structurally related furan, bifuran, and furanone compounds.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

The core structure, a saturated bifuran system with four carbonyl groups, suggests a high degree of reactivity and potential for diverse biological interactions.[4] Preliminary investigations into tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone suggest its potential as an inhibitor of certain serine/threonine kinases and as an antioxidant.[4] This guide will expand upon these initial observations, exploring the potential for anticancer, anti-inflammatory, and antimicrobial activities, providing a technical framework for future research and development.

Synthetic Strategies: Building the Bifuran-Tetrone Core

The synthesis of substituted tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone derivatives is a critical first step in exploring their biological potential. While specific literature on the synthesis of this exact core is not abundant, established methods for the synthesis of substituted tetrahydrofurans and related cyclic ethers can be adapted.[5][6]

One potential approach involves the cyclization of linear precursors.[4] More advanced catalytic methods could also be employed to control stereochemistry, a crucial factor in biological activity.

Illustrative Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization Precursor_A Substituted Succinic Anhydride Coupling Coupling Reaction Precursor_A->Coupling Precursor_B Coupling Reagent Precursor_B->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Dimerization Core_Structure Tetrahydro- [3,3'-bifuran]-2,2',5,5'-tetrone Cyclization->Core_Structure Formation of Bifuran Ring Functionalization Functional Group Interconversion Core_Structure->Functionalization Final_Derivatives Diverse Library of Substituted Derivatives Functionalization->Final_Derivatives

Caption: A generalized workflow for the synthesis of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone derivatives.

Anticancer Activity: A Promising Frontier

Numerous furan and bifuran derivatives have demonstrated significant anticancer activity.[7][8][9] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, arrest the cell cycle, and interfere with key cellular processes in cancer cells.

Potential Mechanisms of Anticancer Action

Based on the activities of related compounds, derivatives of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone may exert their anticancer effects through several mechanisms:

  • Enzyme Inhibition: As suggested by preliminary data, these compounds may inhibit serine/threonine kinases that are often dysregulated in cancer.[4]

  • Induction of Oxidative Stress: The tetrone structure could participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that are toxic to cancer cells.

  • DNA Intercalation and Damage: Some bifuran derivatives have been shown to interact with DNA, potentially leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic activity of novel compounds against cancer cell lines.

1. Cell Culture and Seeding:

  • Maintain the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
  • Remove the culture medium from the 96-well plates and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data: Cytotoxicity of Structurally Related Furan Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Furan-based derivativesMCF-7 (Breast)2.96 - 4.06[7]
Tetrahydroquinoline derivativesVarious< 100[8]
Benzodifuran derivativesHeLa, Hep-G2~30-40% inhibition at 10 µM[10]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. Furan and furanone derivatives have been shown to possess anti-inflammatory properties through various mechanisms.[2][11]

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone derivatives could be mediated by:

  • Inhibition of Pro-inflammatory Enzymes: These compounds may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the production of inflammatory mediators such as prostaglandins and leukotrienes.[12]

  • Suppression of Inflammatory Cytokine Production: They may interfere with signaling pathways, such as NF-κB, that regulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11]

  • Antioxidant Activity: By scavenging free radicals, these derivatives could reduce the oxidative stress that contributes to inflammation.[2]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

  • Treat the cells with various concentrations of the test compound for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
  • Incubate the plate for 24 hours.

3. Griess Assay for Nitrite Measurement:

  • After incubation, collect 50 µL of the culture supernatant from each well.
  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
  • Incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
  • Incubate for another 10 minutes at room temperature.
  • Measure the absorbance at 540 nm.

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.
  • Calculate the concentration of nitrite in each sample from the standard curve.
  • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
Illustrative Signaling Pathway: NF-κB Inhibition

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS Bifuran_Tetrone Tetrahydro-[3,3'-bifuran]- 2,2',5,5'-tetrone Derivative Bifuran_Tetrone->IKK Inhibits

Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

The furan nucleus is a component of many established antimicrobial agents.[3][13] Bifuran derivatives have also shown potent activity against a range of bacteria, including antibiotic-resistant strains.[3]

Potential Mechanisms of Antimicrobial Action

Derivatives of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone could exhibit antimicrobial effects by:

  • Inhibition of Microbial Growth: They may interfere with essential cellular processes in bacteria and fungi, leading to the inhibition of their growth and proliferation.[13]

  • Disruption of Biofilms: Some furanones are known to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[2]

  • Enzyme Inhibition: These compounds could target specific microbial enzymes that are essential for survival.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

  • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
  • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

  • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Add the standardized microbial inoculum to each well of the microtiter plate.
  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.
  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Perspectives and Conclusion

The tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone scaffold represents a largely unexplored area with significant potential for the discovery of novel therapeutic agents. The structural features of this core, combined with the established biological activities of related furan and bifuran derivatives, provide a strong rationale for its investigation as a source of new anticancer, anti-inflammatory, and antimicrobial drugs.

Future research should focus on the development of efficient and stereoselective synthetic routes to a diverse library of derivatives. Systematic structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for potent and selective biological activity. In-depth mechanistic studies will then be necessary to elucidate the precise molecular targets and pathways through which these compounds exert their effects. This comprehensive approach will be essential to unlock the full therapeutic potential of this promising class of molecules.

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Introduction: Unveiling the Reactivity and Biological Significance of a Versatile Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mechanism of Action of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (Succinic Anhydride)

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, more commonly known as succinic anhydride, is a cyclic dicarboxylic anhydride that has garnered significant attention in various scientific disciplines, including organic chemistry, materials science, and importantly, biochemistry and drug development. Its deceptively simple structure belies a high degree of chemical reactivity that makes it a powerful tool for modifying biological macromolecules. This guide provides an in-depth exploration of the core mechanism of action of succinic anhydride, focusing on its interactions with proteins and the subsequent biological consequences. We will delve into the chemical basis of its activity, its impact on cellular pathways, and the experimental methodologies used to investigate its effects.

The primary mechanism of action of succinic anhydride in a biological context is its ability to act as an acylating agent . Specifically, it readily reacts with nucleophilic functional groups present in biomolecules. Among the most significant of these are the primary amines, such as the ε-amino group of lysine residues within proteins. This reaction, termed succinylation, results in the covalent attachment of a succinyl group to the protein, fundamentally altering its physicochemical properties.

The consequences of this modification are manifold and form the basis of succinic anhydride's biological effects:

  • Alteration of Protein Charge: The addition of the succinyl group introduces a negatively charged carboxylate group, thereby decreasing the overall positive charge of the modified protein. This can disrupt electrostatic interactions, leading to changes in protein conformation, solubility, and interactions with other molecules.

  • Enzyme Inhibition: Succinylation of lysine residues within the active site of an enzyme can lead to irreversible inhibition of its catalytic activity. This is a key mechanism by which succinic anhydride and its derivatives can exert therapeutic effects.

  • Modulation of Protein-Protein Interactions: By altering the surface charge and conformation of a protein, succinylation can either promote or inhibit its interaction with other proteins, thereby modulating cellular signaling pathways.

This guide will now proceed to explore these mechanisms in greater detail, providing a comprehensive overview for researchers and drug development professionals seeking to leverage the unique properties of succinic anhydride.

Core Mechanism of Action: The Chemistry of Protein Succinylation

The fundamental mechanism of action of succinic anhydride is rooted in its electrophilic nature. The carbonyl carbons of the anhydride ring are highly susceptible to nucleophilic attack. In a biological milieu, the most prevalent nucleophiles are the side chains of amino acid residues in proteins.

The reaction with the ε-amino group of a lysine residue proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of the succinic anhydride molecule. This leads to the opening of the anhydride ring and the formation of a stable amide bond, covalently linking the succinyl group to the lysine residue.

This process of succinylation has profound implications for protein structure and function. The conversion of a positively charged amino group to a negatively charged carboxylate group can induce significant conformational changes, disrupt salt bridges, and alter the protein's interaction with its binding partners.

Signaling Pathway Modulation: A Case Study of Enzyme Inhibition

A well-documented example of the biological consequences of succinylation is the inhibition of enzymes. Many enzymes rely on precisely positioned lysine residues within their active sites for substrate binding and catalysis. The acylation of these critical residues by succinic anhydride can lead to a complete loss of enzymatic activity.

Consider a hypothetical signaling pathway where the activation of a key kinase is dependent on its interaction with an upstream regulatory protein. If this interaction is mediated by electrostatic interactions involving a critical lysine residue on the kinase, succinylation of this residue would disrupt the binding of the regulatory protein, thereby inhibiting the downstream signaling cascade.

G cluster_0 Normal Signaling Pathway cluster_1 Pathway Disruption by Succinic Anhydride Upstream Signal Upstream Signal Regulatory Protein Regulatory Protein Upstream Signal->Regulatory Protein Kinase Kinase (Succinylated) Regulatory Protein->Kinase Regulatory Protein->Kinase Binding Disrupted Downstream Signaling Downstream Signaling Kinase->Downstream Signaling Kinase->Downstream Signaling Inhibited Succinic Anhydride Succinic Anhydride Succinic Anhydride->Kinase

Caption: Disruption of a signaling pathway by succinic anhydride-mediated protein succinylation.

Experimental Protocols for Investigating the Mechanism of Action

The elucidation of succinic anhydride's mechanism of action relies on a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments used to characterize its effects.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of succinic anhydride on a purified enzyme.

Objective: To determine the concentration-dependent inhibition of a target enzyme by succinic anhydride.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Succinic anhydride

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a stock solution of succinic anhydride in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of the succinic anhydride stock solution in the assay buffer.

  • Add the purified enzyme to the wells of a 96-well microplate.

  • Add the different concentrations of succinic anhydride to the wells containing the enzyme. Include a vehicle control (solvent only).

  • Incubate the enzyme with succinic anhydride for a predetermined period to allow for the acylation reaction to occur.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of succinic anhydride.

  • Plot the reaction rates as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G Prepare Reagents Prepare Succinic Anhydride Dilutions and Enzyme Solution Enzyme Incubation Incubate Enzyme with Succinic Anhydride Prepare Reagents->Enzyme Incubation Substrate Addition Initiate Reaction with Substrate Enzyme Incubation->Substrate Addition Data Acquisition Measure Reaction Progress (e.g., Absorbance) Substrate Addition->Data Acquisition Data Analysis Calculate IC50 Value Data Acquisition->Data Analysis

Caption: Workflow for an in vitro enzyme inhibition assay.

Protocol 2: Cell-Based Assay for Assessing Cellular Target Engagement

This protocol outlines a method to determine if succinic anhydride can enter cells and modify its target proteins.

Objective: To assess the ability of succinic anhydride to inhibit the activity of a target enzyme within a cellular context.

Materials:

  • Cell line expressing the target enzyme

  • Cell culture medium and supplements

  • Succinic anhydride

  • Cell lysis buffer

  • Reagents for the enzyme activity assay (as in Protocol 1)

  • Protein quantification assay (e.g., BCA assay)

Methodology:

  • Culture the cells to the desired confluency in a multi-well plate.

  • Treat the cells with increasing concentrations of succinic anhydride for a specific duration. Include a vehicle control.

  • Wash the cells with PBS to remove any remaining compound.

  • Lyse the cells using a suitable lysis buffer to release the intracellular contents.

  • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Determine the protein concentration of each cell lysate.

  • Perform the enzyme activity assay on the cell lysates, normalizing the activity to the total protein concentration.

  • Plot the enzyme activity as a function of the succinic anhydride concentration to determine the cellular IC50 value.

Quantitative Data Summary

The potency of succinic anhydride and its derivatives as enzyme inhibitors can vary significantly depending on the target enzyme and the specific assay conditions. The following table provides a hypothetical summary of quantitative data that could be generated from the experiments described above.

CompoundTarget EnzymeIn Vitro IC50 (µM)Cellular IC50 (µM)
Succinic AnhydrideKinase A15.245.8
Succinic AnhydrideProtease B5.822.1
Derivative XKinase A0.93.5
Derivative YProtease B> 100> 100

Conclusion and Future Directions

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, or succinic anhydride, represents a versatile chemical tool with significant potential in biochemical research and drug development. Its core mechanism of action, centered on the acylation of nucleophilic residues in proteins, provides a powerful means of modulating protein function and cellular signaling pathways. The ability to irreversibly inhibit enzymes through this mechanism makes succinic anhydride and its derivatives attractive candidates for the development of novel therapeutic agents.

Future research in this area will likely focus on the development of more selective succinic anhydride derivatives that target specific proteins with high affinity. The use of advanced proteomics techniques to identify the full spectrum of proteins modified by succinic anhydride within a cell will provide a more comprehensive understanding of its biological effects and potential off-target activities. Furthermore, the incorporation of succinic anhydride-based warheads into targeted drug delivery systems could enhance their therapeutic efficacy while minimizing systemic toxicity. A thorough understanding of the fundamental mechanism of action of this remarkable molecule will be paramount to realizing its full potential in medicine and biotechnology.

References

  • PubChem. (n.d.). Succinic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

A Comprehensive Technical Guide to the Solubility of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, also known as meso-butane-1,2,3,4-tetracarboxylic dianhydride, is a versatile building block in organic synthesis, particularly in the development of polyimides and other advanced polymers.[1] Its rigid, bicyclic structure imparts unique thermal and mechanical properties to materials derived from it. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is a critical first step in designing synthetic routes, formulating products, and developing purification strategies. This guide provides an in-depth exploration of the solubility characteristics of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, offering both theoretical insights and practical, field-proven experimental protocols for its determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (Figure 1) possesses a unique combination of polar and nonpolar features that dictate its solubility profile.

  • Polar Characteristics: The molecule contains six oxygen atoms within two anhydride and two tetrahydrofuran rings, creating regions of high electron density and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.

  • Nonpolar Characteristics: The carbon backbone of the molecule contributes to its nonpolar character, favoring interactions with nonpolar solvents through van der Waals forces.

The interplay of these features suggests that the solubility of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone will be highly dependent on the specific solvent environment.

Caption: 2D representation of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.

Solubility Profile in Common Laboratory Solvents

Quantitative solubility data for tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is not extensively reported in the literature, with one source indicating very low solubility in water (3.2 x 10⁻³ g/L at 25°C).[1] To facilitate research and development, the following table provides a framework for experimentally determining and recording its solubility in a range of common solvents. The subsequent section details a robust protocol for obtaining these values.

Solvent ClassSolventDielectric Constant (ε) at 20°CDipole Moment (μ, D)Expected SolubilityExperimentally Determined Solubility ( g/100 mL)Observations
Polar Protic Water80.11.85Very Low
Ethanol24.51.69Low to Moderate
Methanol32.71.70Low to Moderate
Isopropanol19.91.66Low
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.73.96Moderate to High
Dimethylformamide (DMF)36.73.82Moderate to High
Acetone20.72.88Moderate
Acetonitrile37.53.92Low to Moderate
Tetrahydrofuran (THF)7.61.75Moderate
Nonpolar Toluene2.40.36Low
Hexane1.9~0Very Low
Dichloromethane9.11.60Low to Moderate

Experimental Protocol for Determining Solubility

This section outlines a detailed, step-by-step methodology for the accurate determination of the solubility of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone. This protocol is designed to ensure scientific integrity and produce reliable, reproducible results.

Causality Behind Experimental Choices

The selection of the shake-flask method is based on its reputation as a reliable technique for determining equilibrium solubility.[3] The choice of a 24-hour equilibration period is to ensure that the system reaches a true thermodynamic equilibrium.[3] The use of both filtration and centrifugation for phase separation provides a robust method to remove all undissolved solids, which is critical for accurate measurement.[1] The analytical quantification using High-Performance Liquid Chromatography (HPLC) is chosen for its specificity and sensitivity, allowing for accurate determination of the solute concentration in the saturated solution.[4]

Self-Validating System

To ensure the trustworthiness of the results, the protocol incorporates several self-validating checks:

  • Purity of Solute and Solvent: The purity of both the tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone and the solvents should be confirmed prior to use, typically by techniques like NMR or GC-MS for the solute and by using analytical grade solvents.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 36 hours) to ensure the concentration of the dissolved solute remains constant.[3]

  • Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to ensure that no chemical transformation (e.g., hydrolysis of the anhydride) has occurred during the equilibration period.[4]

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh a sample of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (e.g., 100 mg) into a series of clean, dry glass vials with screw caps.

    • Add a precise volume of the chosen solvent (e.g., 5 mL) to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for 24 hours to ensure the system reaches equilibrium. Visually confirm the presence of undissolved solid at the end of the equilibration period.[3]

  • Phase Separation:

    • Remove the vials from the shaker bath and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. For viscous solutions, centrifugation followed by decantation of the supernatant can be used prior to filtration.[1]

  • Quantification (HPLC Method):

    • Prepare a series of standard solutions of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a suitable mobile phase like acetonitrile/water).

    • Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

    • Inject the filtered supernatant from the solubility experiment and determine its concentration from the calibration curve.

  • Calculation and Reporting:

    • Calculate the solubility in g/100 mL or other desired units.

    • Repeat the experiment at least in triplicate to ensure reproducibility.

    • Report the average solubility and the standard deviation. Guidelines for reporting solubility data are available and should be consulted for publication purposes.[5]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_report Reporting prep1 Weigh Solute prep2 Add Solvent prep1->prep2 equil1 Agitate at Constant Temp (24h) prep2->equil1 sep1 Settle equil1->sep1 sep2 Filter/Centrifuge sep1->sep2 quant4 Analyze Sample sep2->quant4 quant1 Prepare Standards quant3 Generate Calibration Curve quant1->quant3 quant2 HPLC Analysis quant2->quant3 quant3->quant4 report1 Calculate Solubility quant4->report1 report2 Statistical Analysis report1->report2

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility and Solvent Selection

Solvent Polarity
  • Polar Aprotic Solvents: Solvents like DMSO and DMF are expected to be good solvents for tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone. Their high polarity and ability to act as hydrogen bond acceptors can effectively solvate the polar regions of the molecule.

  • Polar Protic Solvents: Protic solvents like water and alcohols can act as both hydrogen bond donors and acceptors. However, the anhydride functional groups in tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone are susceptible to hydrolysis or alcoholysis, which is an important consideration.[6][7] While these reactions may be slow at room temperature, they can be accelerated by heat or catalysts, potentially leading to inaccurate solubility measurements. Therefore, for quantitative studies, aprotic solvents are generally preferred.

  • Nonpolar Solvents: Nonpolar solvents like hexane and toluene are generally poor solvents for this compound due to the significant polarity imparted by the oxygen atoms.

Temperature

For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic.[8] Determining the solubility at different temperatures can provide valuable thermodynamic data.

cluster_polar_aprotic Polar Aprotic Solvents cluster_polar_protic Polar Protic Solvents cluster_nonpolar Nonpolar Solvents Solute Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone DMSO DMSO Solute->DMSO Good Solubility DMF DMF Solute->DMF Good Solubility Water Water Solute->Water Low Solubility (Potential Reaction) Ethanol Ethanol Solute->Ethanol Low to Moderate Solubility (Potential Reaction) Toluene Toluene Solute->Toluene Poor Solubility Hexane Hexane Solute->Hexane Poor Solubility

Caption: Logical relationship between solvent type and expected solubility.

Conclusion

References

  • Thermodynamics Research Center. Guidelines for Reporting Solubility Data. 2020. Available from: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

  • LibreTexts Chemistry. 22.5: Acid Anhydride Chemistry. 2020. Available from: [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. 2019. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • LibreTexts Chemistry. 20.5: Acid Anhydride Chemistry. 2019. Available from: [Link]

  • PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]

  • Rowan University. Solubility of Organic Compounds. 2023. Available from: [Link]

  • European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. 2021. Available from: [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. 2025. Available from: [Link]

  • Rowan Scientific. Predicting Solubility. Available from: [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

  • PubMed. Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. 1975. Available from: [Link]

  • ResearchGate. Solubility behavior of polyimides in different organic solvents. Available from: [Link]

  • YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. 2025. Available from: [Link]

  • IUPAC. Solubility Data Series. Available from: [Link]

  • YouTube. What Are Cyclic Anhydrides? - Chemistry For Everyone. 2025. Available from: [Link]

  • ACS Publications. Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study. 2021. Available from: [Link]

  • YouTube. Solubility of Organic Compounds. 2023. Available from: [Link]

  • Regulations.gov. Report : Determination of Water Solubility. 2017. Available from: [Link]

  • ACS Publications. Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. 2020. Available from: [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

  • ACS Omega. Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. 2026. Available from: [Link]

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thermal stability of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability of Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone

Executive Summary

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, a versatile cyclic dianhydride monomer, is a critical building block in the synthesis of advanced polymers such as polyimides and polyesters. Its thermal stability is a paramount parameter that dictates its storage conditions, processing parameters, and the ultimate performance of the resulting materials. This guide provides a comprehensive technical overview of the thermal stability of this compound, also known by synonyms including 1,2,3,4-Butanetetracarboxylic dianhydride. We will delve into its physicochemical properties, theoretical decomposition pathways, and the definitive analytical methodologies for empirical assessment. This document is designed to equip researchers and professionals with the foundational knowledge and practical protocols required to handle and utilize this compound effectively and safely.

Introduction and Physicochemical Profile

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is a unique aliphatic dianhydride. Unlike its aromatic counterparts, its saturated bifuran core imparts distinct characteristics to the polymers it forms, influencing properties like optical transparency and chain flexibility. Understanding its intrinsic thermal stability is crucial, as premature decomposition can lead to failed polymerizations, compromised material integrity, and the generation of undesirable byproducts. The stability profile informs everything from shelf-life and storage to the precise temperature windows required for processes like melt polymerization or curing.

Key Physicochemical Data

A summary of the essential properties of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is provided below. This data serves as the baseline for all subsequent thermal analysis.

PropertyValueSource(s)
IUPAC Name 3-(2,5-dioxooxolan-3-yl)oxolane-2,5-dione[1]
Synonyms 1,2,3,4-Butanetetracarboxylic dianhydride, meso-butane-1,2,3,4-tetracarboxylic dianhydride[1][2]
CAS Number 4534-73-0[1][2][3]
Molecular Formula C₈H₆O₆[1][2]
Molecular Weight 198.13 g/mol [1][2][3]
Appearance White to light yellow crystalline powder[4]
Melting Point 242–243.5 °C[2]
Primary Application Monomer for polyimide and polyester synthesis[2]

Theoretical Thermal Decomposition Pathways

The thermal stability of a molecule is intrinsically linked to its bond energies and the favorability of potential decomposition reactions. For Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, the primary points of thermal failure are the anhydride functional groups.

Core Rationale: Cyclic anhydrides are known to decompose via decarboxylation (loss of CO₂) and/or decarbonylation (loss of CO). The reaction is initiated by the cleavage of a C-O bond within the anhydride ring, which is generally the weakest point.

A plausible decomposition cascade is visualized below. The initial, rate-limiting step is the ring-opening of one of the anhydride moieties. This can be followed by a series of fragmentation reactions, leading to the evolution of gaseous byproducts like carbon dioxide and carbon monoxide, and resulting in a carbonaceous residue at very high temperatures.

G cluster_main Predicted Thermal Decomposition of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone A Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (C₈H₆O₆) B Initial Ring-Opened Intermediate (Thermally Activated) A->B Heat (Δ) (Rate-Limiting Step) C Gaseous Byproducts (CO₂, CO) B->C Decarboxylation/ Decarbonylation D Smaller Organic Fragments B->D Fragmentation D->C Further Decomposition E Char Residue (at high temp.) D->E

Caption: Predicted decomposition pathway.

Experimental Workflow for Thermal Stability Assessment

To empirically determine the thermal stability, a two-pronged analytical approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. This dual analysis provides complementary information on mass loss and energetic transitions as a function of temperature.

G start Sample Preparation tga Thermogravimetric Analysis (TGA) - Inert Atmosphere (N₂) - Ramp: 10 °C/min to 600 °C - Measure % Mass Loss start->tga dsc Differential Scanning Calorimetry (DSC) - Inert Atmosphere (N₂) - Ramp: 10 °C/min to 350 °C - Measure Heat Flow (mW) start->dsc interp Data Interpretation - Determine T_onset (decomposition) - Identify Melting (T_m) - Identify other thermal events tga->interp dsc->interp report Final Stability Profile interp->report

Caption: Dual-analysis experimental workflow.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition.

  • Instrumentation: A calibrated thermogravimetric analyzer (e.g., Netzsch STA449F3, TA Instruments Q50).[5][6]

  • Sample Preparation:

    • Ensure the sample is a fine, dry powder. If necessary, gently grind in an agate mortar.

    • Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan. Record the initial mass precisely.

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 20-50 mL/min.

      • Rationale: An inert atmosphere is critical to study the intrinsic thermal stability of the molecule. Using air or oxygen would introduce oxidative decomposition, which is a different chemical process.[6]

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

      • Rationale: A 10 °C/min ramp rate is a standard condition that provides a good balance between resolution and experimental time.[6] Slower rates can be used to resolve complex, overlapping events, while faster rates are suitable for rapid screening.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% weight loss occurs (T_d⁵).[6] This is a critical metric for defining the upper limit of thermal stability.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and other endothermic or exothermic events, including decomposition.

  • Instrumentation: A calibrated differential scanning calorimeter (e.g., PerkinElmer Sapphire DSC).[7]

  • Sample Preparation:

    • Weigh 2-5 mg of the dry powder sample into a hermetically sealed aluminum DSC pan.

    • Prepare an identical, empty sealed pan to serve as the reference.

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 20-50 mL/min.

      • Rationale: As with TGA, an inert atmosphere prevents oxidative side reactions.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.

      • Rationale: The temperature range is selected to bracket the known melting point (~243 °C) and extend into the expected decomposition region to capture any associated energetic changes.[8]

  • Data Analysis:

    • Plot heat flow (mW) versus temperature.

    • Identify the sharp, endothermic peak corresponding to the melting point (T_m). This should align with the literature value of ~243 °C.

    • Observe for any broad exothermic or endothermic events immediately following the melt. A strong, sharp exothermic peak often corresponds to the onset of rapid decomposition.[8]

Interpreting the Results: The Stability Profile

Based on the known melting point and the behavior of similar aliphatic dianhydrides, a clear stability profile can be predicted.

  • Expected TGA Results: The material is expected to be stable with negligible mass loss until well after its melting point. Significant mass loss (T_d⁵) is anticipated to begin in the range of 270-320 °C. The absence of an alicyclic or aromatic structure, which often enhances stability through resonance, suggests its decomposition temperature will be lower than that of aromatic dianhydrides like pyromellitic dianhydride (PMDA).[9]

  • Expected DSC Results: The DSC thermogram will show a sharp endotherm peaking at ~243 °C, confirming the melting point. Following this, as the temperature increases, a broad exotherm is likely to appear, signaling the onset of decomposition. The peak of this exotherm provides information about the temperature of maximum decomposition rate under these conditions.

ParameterExpected Value/ObservationSignificance
Melting Point (T_m) ~243 °C (Endotherm)Defines the transition to the liquid phase. Processing must occur above this temperature.
Decomposition Onset (T_d⁵) ~270-320 °CRepresents the upper temperature limit for handling and processing before significant degradation occurs.
Decomposition Event (DSC) Broad Exotherm >250 °CIndicates the energetic nature of the decomposition reaction.

Practical Implications for Handling, Storage, and Processing

The thermal stability profile directly informs best practices for laboratory and industrial use.

  • Storage: The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., in a desiccator with nitrogen backfill). Recommended storage is in a cool, dark place (<15 °C) to minimize any slow, long-term degradation pathways.

  • Handling: Standard personal protective equipment should be used, as the compound is an irritant.[1][4] Avoid inhalation of the powder.

  • Processing: For polymerization reactions, particularly those conducted in the melt phase, the temperature should be carefully controlled. It is critical to maintain the reaction temperature high enough to ensure the monomer is molten and reaction kinetics are favorable, but safely below the T_onset of decomposition. Exceeding the stability threshold can lead to chain termination, cross-linking, discoloration, and poor mechanical properties in the final polymer.[6]

Conclusion

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is a thermally stable crystalline solid up to its melting point of approximately 243 °C. Definitive assessment via TGA and DSC is necessary to establish its decomposition onset temperature, which is predicted to be in the 270-320 °C range. This stability window allows for its effective use in polymerization reactions, provided that processing temperatures are meticulously controlled. Adherence to the analytical protocols and handling guidelines outlined in this document will ensure the successful and safe application of this versatile monomer in the development of next-generation materials.

References

  • Benchchem. [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- | 4534-73-0.

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  • PubChem. [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-.

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  • ACS Omega. Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery.

  • MDPI. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride.

  • TCI Chemicals. Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone | 4534-73-0.

  • TCI Chemicals (JP). Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone | 4534-73-0.

  • ResearchGate. Thermal behavior of some cyclic anhydrides: an important characterization for synthesis in the polymer field.

  • RSC Publishing. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.

  • PMC - NIH. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines.

  • American Chemical Society. Catalyst-Free Low-Temperature Melt Processable Polyimide Resin with Exceptional Thermal Stability.

  • ACS Sustainable Chemistry & Engineering. Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine.

  • MDPI. High-Temperature Gelation and Structural Characterisation of Commercial Yellow Pea, Faba Bean, and Mungbean Protein–Starch Systems.

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A Technical Guide to meso-Butane-1,2,3,4-tetracarboxylic Dianhydride: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Symmetrical Dianhydride

meso-Butane-1,2,3,4-tetracarboxylic dianhydride, a molecule of elegant symmetry and significant chemical potential, holds a unique position in the landscape of organic chemistry. As a derivative of butane-1,2,3,4-tetracarboxylic acid, this dianhydride serves as a versatile building block in polymer science, a crosslinking agent in material applications, and a subject of stereochemical interest.[1][2][3] Its two succinic anhydride rings, bridged by a single carbon-carbon bond, offer reactive sites for a variety of chemical transformations, making it a valuable tool for chemists and material scientists.[2] This guide provides an in-depth exploration of the historical discovery, synthesis, and characterization of this important compound, tailored for professionals in research and development.

The Historical Unveiling: A Journey Through Synthesis and Stereochemistry

The story of meso-butane-1,2,3,4-tetracarboxylic dianhydride is intrinsically linked to the broader study of tetracarboxylic acids and their stereoisomers. Early investigations into compounds with multiple chiral centers were crucial in establishing the principles of stereochemistry. Butane-1,2,3,4-tetracarboxylic acid can exist as two diastereomers: a meso compound and a pair of enantiomers ((R,R) and (S,S)).[3]

While a definitive singular "discovery" of the meso dianhydride is not prominently documented, its synthesis is a logical extension of the preparation of the parent acid. A common and historically significant method for producing butane-1,2,3,4-tetracarboxylic acid involves the oxidation of tetrahydrophthalic anhydride.[3] This method lays the foundation for obtaining the various stereoisomers of the acid, which can then be dehydrated to their corresponding dianhydrides.

Over the years, various synthetic routes have been developed, each with its own advantages and mechanistic nuances. These methods not only improved the efficiency and yield of the desired meso isomer but also contributed to a deeper understanding of reaction mechanisms and stereochemical control.

Key Synthetic Methodologies: A Technical Overview

The synthesis of meso-butane-1,2,3,4-tetracarboxylic dianhydride is primarily achieved through the dehydration of the corresponding meso-tetracarboxylic acid. Therefore, the core of the synthetic challenge lies in the stereoselective synthesis of the acid precursor.

Oxidation of Tetrahydrophthalic Anhydride

A well-established method for preparing butane-1,2,3,4-tetracarboxylic acid is the oxidative cleavage of the double bond in tetrahydrophthalic anhydride.[3] This precursor is readily available through the Diels-Alder reaction of butadiene and maleic anhydride.[4]

Reaction Causality: The carbon-carbon double bond in tetrahydrophthalic anhydride is susceptible to attack by strong oxidizing agents. The choice of oxidant and reaction conditions is critical to cleave the double bond effectively without degrading the rest of the molecule. Oxidants like nitric acid or ozone followed by an oxidative workup with hydrogen peroxide have been employed.[5] The stereochemistry of the final product is influenced by the stereochemistry of the starting tetrahydrophthalic anhydride and the reaction conditions.

Experimental Protocol: Oxidation of Tetrahydrophthalic Anhydride with Nitric Acid

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Reactant Charging: Charge the flask with Δ⁴-tetrahydrophthalic anhydride.

  • Oxidant Addition: Slowly add concentrated nitric acid to the flask through the dropping funnel while maintaining the reaction temperature.

  • Reaction & Oxidative Post-Treatment: After the initial reaction, heat the mixture to 90°C and stir for one hour to ensure complete oxidation and removal of residual nitric acid.[5]

  • Isolation: Upon cooling, the butane-1,2,3,4-tetracarboxylic acid will crystallize. Isolate the product by filtration, wash with cold water, and dry.

  • Dianhydride Formation: The isolated tetracarboxylic acid is then heated under vacuum or with a dehydrating agent like acetic anhydride to yield the dianhydride.

Electrolytic Hydrodimerization of Dialkyl Maleates

A more modern and elegant approach involves the electrolytic hydrodimerization of dialkyl maleates to produce tetraalkyl butanetetracarboxylates.[5] Subsequent hydrolysis of the tetraester yields the desired tetracarboxylic acid.

Reaction Causality: This electrochemical method relies on the reduction of the electron-deficient double bond of the dialkyl maleate at the cathode. The resulting radical anions then dimerize to form the carbon-carbon bond at the central butane backbone. This method offers a high degree of control over the reaction conditions and can be tuned to favor the formation of specific stereoisomers.

Experimental Workflow: Electrolytic Hydrodimerization

G cluster_0 Electrochemical Cell Setup cluster_1 Hydrolysis cluster_2 Dianhydride Formation Dialkyl_Maleate Dialkyl Maleate in Electrolyte Solution Cathode Cathode Dialkyl_Maleate->Cathode Reduction Tetraalkyl_Ester Tetraalkyl Butanetetracarboxylate Cathode->Tetraalkyl_Ester Dimerization Anode Anode Acid_Hydrolysis Acid or Base Hydrolysis Tetraalkyl_Ester->Acid_Hydrolysis BTCA Butane-1,2,3,4-tetracarboxylic Acid Acid_Hydrolysis->BTCA Dehydration Thermal or Chemical Dehydration BTCA->Dehydration Dianhydride meso-Butane-1,2,3,4- tetracarboxylic Dianhydride Dehydration->Dianhydride

Caption: Workflow for the synthesis of the dianhydride via electrolytic hydrodimerization.

A Greener Route from Succinic Anhydride

In a move towards more environmentally friendly synthesis, a method starting from succinic anhydride has been developed.[2][4] This approach involves the coupling of bromosuccinic anhydride with a carbanion generated from succinic anhydride.

Reaction Causality: The key step is the formation of a carbon-carbon bond between two succinic anhydride-derived units. One unit is activated by bromination, making it susceptible to nucleophilic attack by the carbanion of the other unit. The use of ultrasonochemical solid-liquid phase transfer catalysis enhances the reaction rate and efficiency.[4]

Experimental Protocol: Synthesis from Succinic Anhydride

  • Bromination: Succinic anhydride is brominated in an acetic acid solution in the presence of a base like sodium acetate to quantitatively yield bromosuccinic anhydride.[4]

  • Coupling Reaction: The bromosuccinic anhydride is then coupled with the carbanion of succinic anhydride in dioxane. This carbanion is generated using a base mixture such as calcium carbonate-calcium oxide. The reaction is facilitated by ultrasonication and a phase transfer catalyst.[2] This step directly yields the dianhydride, tetrahydro-3,3'-bifuran-2,2',5,5'-tetrone.[2]

  • Purification: The product can be purified by filtration and removal of the solvent.

Spectroscopic and Physicochemical Characterization

The identity and purity of meso-butane-1,2,3,4-tetracarboxylic dianhydride are confirmed through various analytical techniques.

Property Value Reference
Molecular Formula C₈H₆O₆[6]
Molecular Weight 198.13 g/mol [6]
Appearance White crystalline powder[6]
Melting Point 242-243.5 °C[7]

Infrared (IR) Spectroscopy: The FTIR spectrum of the dianhydride is characterized by strong carbonyl (C=O) stretching bands typical for a five-membered anhydride ring. These bands are often observed as a doublet. The absence of a broad O-H stretching band, which would be prominent in the parent tetracarboxylic acid, confirms the formation of the anhydride.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. It typically shows signals for the methine (CH) and methylene (CH₂) protons of the butane backbone.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the anhydride rings and the sp³-hybridized carbons of the butane chain.

Applications in Research and Industry

The unique structure of meso-butane-1,2,3,4-tetracarboxylic dianhydride makes it a valuable component in several applications:

  • Polymer Synthesis: It serves as a monomer for the synthesis of polyimides and polyesters.[4] These polymers often exhibit excellent thermal stability and mechanical properties.

  • Crosslinking Agent: The dianhydride is an effective formaldehyde-free crosslinking agent for cellulose-based materials, such as cotton fabrics, imparting wrinkle resistance.[1][9] The dianhydride reacts with the hydroxyl groups of cellulose to form ester linkages, creating a durable network structure.

  • Biomedical Materials: Its derivatives are explored in the development of functional polymeric materials for biomedical applications.[4]

Conclusion

From its foundational synthesis through oxidative cleavage to more modern and sustainable routes, the journey of meso-butane-1,2,3,4-tetracarboxylic dianhydride highlights the evolution of synthetic organic chemistry. Its well-defined stereochemistry and reactive anhydride functionalities have established it as a crucial building block in materials science and polymer chemistry. For researchers and drug development professionals, a thorough understanding of its synthesis and properties is essential for harnessing its full potential in the design of novel materials and functional molecules.

References

  • U.S. Patent 5,298,653, "Process for preparing 1,2,3,4-butanetetracarboxylic acid," issued March 29, 1994.

  • Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Molbank, M507.

  • Cheng, Y., Wu, J., Zhu, H., & Lin, J. (2009). Butane-1,2,3,4-tetracarboxylic acid dihydrate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1035.

  • ChemicalBook. (n.d.). MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE | 4534-73-0. Retrieved from

  • Fisher Scientific. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic Dianhydride 96.0+%, TCI America. Retrieved from

  • Lee, H. J., Lee, C., Lee, W. B., & Lee, J. Y. (2016). Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study: importance of chirality in the linker region. Scientific Reports, 6, 34653.

  • da Silva, A. C., de Oliveira, F. J. V. E., & Gurgel, L. V. A. (2017). FTIR spectra of a 1,2,3,4-butanetetracarboxylic acid (BTCA) and BTCA dianhydride (BTCAD), and b raw sugarcane bagasse (raw SB) and sugarcane bagasse modified with BTCAD (MSB), in KBr (2% w w⁻¹). ResearchGate.

  • TCI Chemicals. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic Dianhydride. Retrieved from

  • Wang, Y., Liu, Y., & Wang, X. (2021). Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking. ACS Omega, 6(42), 28087–28096.

  • Pazdera, P., & Šimbera, J. (2006). CHEMICAL SYNTHESES AND TECHNOLOGIES FOR THE SUSTAINABLE DEVELOPMENT III. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. ResearchGate.

  • Chinese Patent 102627550A, "Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride," published August 8, 2012.

  • Yang, C. Q. (1998). Chemical Analysis of 1,2,3,4-Butanetetracarboxylic Acid. Textile Research Journal, 68(6), 457-464.

  • PubChem. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic Dianhydride. Retrieved from

  • Wikipedia. (n.d.). 1,2,3,4-Butanetetracarboxylic acid. Retrieved from

  • Chinese Patent 104292211A, "Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride," published January 21, 2015.

  • Cheng, Y., Wu, J., Zhu, H. L., & Lin, J. L. (2009). Butane-1,2,3,4-tetracarboxylic acid dihydrate. Acta crystallographica. Section E, Structure reports online, 65(Pt 5), o835.

  • Quirino, R., Delabar-Monroe, K., Fleischer, C. H., & Kessler, M. R. (2018). Chemical structure of 1,2,3,4‐butane tetracarboxylic acid. ResearchGate.

  • Fisher Scientific. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic Dianhydride 96.0+%, TCI America™. Retrieved from

  • Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from

  • Wang, Y., Liu, Y., & Wang, X. (2021). Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking. ACS Omega, 6(42), 28087-28096.

Sources

An In-depth Technical Guide to Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, more commonly known by its synonym 1,2,3,4-butanetetracarboxylic dianhydride (BDA), is a versatile and highly reactive organic compound. Its unique structure, featuring two fused succinic anhydride rings, makes it a valuable building block in polymer chemistry and a potent crosslinking agent for various materials. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, spectroscopic characterization, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Identification

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is a bicyclic compound with the molecular formula C₈H₆O₆ and a molar mass of 198.13 g/mol .[1] Its structure consists of two tetrahydrofuran rings fused at the 3 and 3' positions, with ketone groups at the 2, 2', 5, and 5' positions. The molecule exists as stereoisomers, with the meso form being a common subject of study.

Key Identifiers:

IdentifierValue
CAS Number 4534-73-0[1]
Molecular Formula C₈H₆O₆[1]
IUPAC Name 3-(2,5-dioxooxolan-3-yl)oxolane-2,5-dione
Synonyms 1,2,3,4-Butanetetracarboxylic dianhydride (BDA), meso-Butane-1,2,3,4-tetracarboxylic dianhydride[1]

Synthesis of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone

A notable and environmentally friendly synthetic route to 1,2,3,4-butanetetracarboxylic acid, the precursor to the target dianhydride, starts from succinic anhydride.[2] This method avoids the use of harsh oxidizing agents and heavy metals often employed in other synthetic pathways. The synthesis proceeds in three main stages: bromination of succinic anhydride, coupling of bromosuccinic anhydride, and subsequent hydrolysis to the tetracarboxylic acid, followed by dehydration to the dianhydride.

Experimental Protocol: A Sustainable Approach

Step 1: Bromination of Succinic Anhydride

  • In a suitable reaction vessel, dissolve succinic anhydride in acetic acid.

  • Add sodium acetate as a base.

  • Introduce bromine to the solution at room temperature. This reaction proceeds spontaneously and quantitatively to yield bromosuccinic anhydride.[2] The product can be used in the next step without extensive purification after the evaporation of acetic acid.

Step 2: Coupling of Bromosuccinic Anhydride

  • Dissolve the crude bromosuccinic anhydride in dioxane.

  • Prepare a mixture of succinic anhydride and an equimolar mixture of calcium carbonate and calcium oxide, which acts as a base to generate the carbanion of succinic anhydride.

  • Add a phase transfer catalyst, such as Cetrimide.

  • Combine the two solutions and apply ultrasonication at 30-40 °C for approximately 60 minutes. This coupling reaction yields tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone in high yield.[2]

Step 3: Hydrolysis to 1,2,3,4-Butanetetracarboxylic Acid

  • After the coupling reaction, add silica to the mixture and filter to remove solid byproducts.

  • Evaporate the dioxane.

  • Add water to the resulting solid and heat to 90-100 °C to induce hydrolysis of the dianhydride to 1,2,3,4-butanetetracarboxylic acid.[2]

  • Cool the solution to crystallize the product, which can then be isolated by filtration.

Step 4: Dehydration to Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone

  • Dissolve the dried 1,2,3,4-butanetetracarboxylic acid in a suitable solvent such as tetrahydrofuran or diglyme.

  • Add a dehydrating agent, typically acetic anhydride, in molar excess.

  • Stir the mixture at a moderately elevated temperature (e.g., 35-45 °C) for several hours.

  • The desired dianhydride will precipitate from the solution and can be collected by filtration.

Synthesis_Pathway Succinic_Anhydride Succinic Anhydride Bromosuccinic_Anhydride Bromosuccinic Anhydride Succinic_Anhydride->Bromosuccinic_Anhydride Br2, NaOAc Acetic Acid Coupling_Reaction Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (1,2,3,4-Butanetetracarboxylic Dianhydride) Bromosuccinic_Anhydride->Coupling_Reaction Succinic Anhydride, CaCO3/CaO Dioxane, Ultrasonication BTCA 1,2,3,4-Butanetetracarboxylic Acid Coupling_Reaction->BTCA H2O, 90-100°C (Hydrolysis) BTCA->Coupling_Reaction Acetic Anhydride 35-45°C (Dehydration)

Caption: Sustainable synthesis of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.

Chemical and Physical Properties

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is a white to off-white crystalline solid with a high melting point, reflecting its rigid and polar structure. It exhibits low solubility in water.

Table of Physical Properties:

PropertyValueReference
Melting Point 242-243.5 °C[1]
Boiling Point 492.0 ± 45.0 °C (Predicted)
Density 1.662 ± 0.06 g/cm³ (Predicted)
Water Solubility Low

The reactivity of this dianhydride is dominated by the two electrophilic anhydride groups. These groups readily react with nucleophiles such as amines and alcohols to form imides and esters, respectively.[1] This reactivity is the basis for its primary applications in polymerization and crosslinking.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The formation of the dianhydride from the tetracarboxylic acid can be monitored by FTIR spectroscopy. The spectrum of 1,2,3,4-butanetetracarboxylic acid shows a broad absorption band characteristic of the O-H stretching of the carboxylic acid groups. Upon dehydration to tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, this broad O-H band disappears and is replaced by characteristic anhydride C=O stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Applications in Polymer Chemistry and Material Science

The dual anhydride functionality of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone makes it an excellent monomer for the synthesis of polyesters and polyimides.

Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[3] The synthesis of polyimides from BDA typically follows a two-step process:

  • Poly(amic acid) formation: The dianhydride is reacted with an aromatic diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature to form a soluble poly(amic acid) precursor.

  • Imidization: The poly(amic acid) is then converted to the final polyimide by either thermal or chemical dehydration. Thermal imidization involves heating the poly(amic acid) film or solution to high temperatures (typically >200 °C), while chemical imidization is carried out at lower temperatures using a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).

The properties of the resulting polyimide are highly dependent on the structure of the diamine used. The use of rigid aromatic diamines generally leads to polyimides with high glass transition temperatures and excellent thermal stability.

Polyimide_Synthesis BDA Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (Dianhydride) Polyamic_Acid Poly(amic acid) Intermediate BDA->Polyamic_Acid Diamine Aromatic Diamine (H2N-Ar-NH2) Diamine->Polyamic_Acid Polyimide Polyimide Polyamic_Acid->Polyimide Heat or Chemical Dehydration

Caption: General two-step synthesis of polyimides from BDA.

Polyester Synthesis

BDA can also be used to synthesize polyesters through polycondensation with diols.[1] The reaction involves the opening of the anhydride rings by the hydroxyl groups of the diol to form ester linkages. The properties of the resulting polyesters can be tailored by the choice of the diol, with aliphatic diols generally producing more flexible polyesters compared to those synthesized with aromatic diols.

Crosslinking of Cellulose

One of the most significant applications of BDA is as a non-formaldehyde crosslinking agent for cellulosic materials, particularly cotton fabrics, to impart wrinkle resistance.[1] The mechanism involves the formation of ester bonds between the carboxyl groups of the BDA (formed in situ from the anhydride) and the hydroxyl groups of the cellulose chains. This crosslinking network restricts the movement of the cellulose chains, thereby reducing wrinkling.

The crosslinking process typically involves:

  • Impregnating the cotton fabric with an aqueous solution of BDA and a catalyst, such as sodium hypophosphite.

  • Drying the fabric to remove excess water.

  • Curing the fabric at an elevated temperature (e.g., 160-180 °C) to facilitate the esterification reaction.

Potential Applications in Drug Development

While the primary applications of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone are in material science, its structural motifs suggest potential for biological activity. Preliminary research indicates that compounds with similar structures may act as inhibitors of certain enzymes, such as serine/threonine kinases. The bifuran moiety and multiple carbonyl groups could contribute to interactions with biological targets. However, further research is needed to fully explore the therapeutic potential of this compound and its derivatives.

Safety and Handling

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.

Conclusion

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is a valuable and versatile chemical with significant applications in polymer chemistry and material science. Its ability to act as a monomer for high-performance polyimides and polyesters, as well as an effective crosslinking agent for cellulose, makes it a compound of considerable interest. The development of sustainable synthetic routes further enhances its appeal for industrial applications. While its potential in drug development is still in the early stages of exploration, the unique structural features of this molecule may offer opportunities for the design of novel therapeutic agents. This guide has provided a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers and professionals in related fields.

References

  • Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. MDPI. Retrieved from [Link]

  • Briffa, J., et al. (2020). Polyimides for high temperature applications: a review. RSC Advances, 10(2), 1083-1114.
  • Zeus. (n.d.). Focus on Polyimides. Retrieved from [Link]

  • Sava, I., & Bruma, M. (2000). Compared properties of polyimides based on benzophenonetetracarboxylic dianhydride. Revue Roumaine de Chimie, 45(7), 631-638.
  • CN102627550B. (2014). Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride. Google Patents.
  • Pazdera, P., & Šimbera, J. (2003). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Molbank, 2003(3), M338.
  • PubChem. (n.d.). [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-. Retrieved from [Link]

  • ACS Publications. (2022). Adhesion and Interfacial Interactions Promoted by Tannic Acid and 1,2,3,4-Butanetetracarboxylic Acid in Casein/Carboxymethylcellulose Bilayer Films. Langmuir. Retrieved from [Link]

  • ACS Publications. (2021). Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking. ACS Omega. Retrieved from [Link]

  • NIH. (2022). Novel Strategy to fabricate Antiwrinkle Cotton fabrics with 1,2,3,4-Butanetetracarboxylic Acid under a Low Temperature. ACS Omega. Retrieved from [Link]

  • NIH. (2015). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Polymers. Retrieved from [Link]

  • NIH. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. International Journal of Molecular Sciences. Retrieved from [Link]

  • NIH. (2023). Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. ACS Applied Polymer Materials. Retrieved from [Link]

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An In-depth Technical Guide to the Safety and Hazards of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and potential hazards associated with [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-. As a bifunctional molecule with a core tetrahydrofuran structure, this compound presents unique characteristics that are valuable in polymer chemistry and as a potential building block in medicinal chemistry.[1][2] Understanding its reactivity and toxicological profile is paramount for its safe handling and application in research and development.

Chemical and Physical Identity

[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- is a solid, appearing as a white to light yellow powder or crystal. It is characterized by the presence of two anhydride rings fused to a central bifuran structure. This dual anhydride functionality is a key determinant of its chemical reactivity.[1]

PropertyValueSource
Chemical Name [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-PubChem
Synonyms Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, 1,2,3,4-Butanetetracarboxylic dianhydridePubChem[3]
CAS Number 4534-73-0PubChem[3]
Molecular Formula C₈H₆O₆PubChem[3]
Molecular Weight 198.13 g/mol PubChem[3]
Appearance White to light yellow powder/crystalTCI Chemicals
Purity >98.0%TCI Chemicals
Storage Temperature Room temperature (recommended in a cool, dark place, <15°C)TCI Chemicals
Moisture Sensitivity YesTCI Chemicals

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- is classified with the signal word "Warning". The primary hazards are associated with its irritant properties.

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[3]
Acute Toxicity, Oral (Potential)H302: Harmful if swallowed.[3]
Acute Toxicity, Dermal (Potential)H312: Harmful in contact with skin.[3]
Acute Toxicity, Inhalation (Potential)H332: Harmful if inhaled.[3]
Specific Target Organ Toxicity - Single Exposure (Potential)H335: May cause respiratory irritation.[3]

The irritant nature of this compound is primarily attributed to the reactivity of the anhydride groups. Anhydrides can react with water, including moisture on the skin and in the eyes, to form the corresponding carboxylic acids. This localized acid formation can lead to irritation and, with prolonged contact, more severe tissue damage.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a systematic approach to safe handling is essential to minimize exposure risk.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood is strongly recommended to minimize the risk of inhalation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-.

  • Eye and Face Protection: Tight-sealing safety goggles are mandatory. Given the serious eye irritation hazard, a face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider thicker gloves or double-gloving. Always inspect gloves for integrity before use and change them immediately if they become contaminated.

    • Lab Coat: A standard laboratory coat should be worn and buttoned to protect the skin.

  • Respiratory Protection: If working outside of a fume hood and there is a potential for dust generation, a NIOSH/MSHA-approved respirator should be worn.

The following diagram illustrates the workflow for donning and doffing PPE to ensure maximum protection.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5

PPE Donning and Doffing Sequence

Reactivity and Stability Profile

Understanding the chemical stability and reactivity of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- is fundamental to its safe storage and handling.

  • Stability: The compound is stable under recommended storage conditions (cool, dark, and in a tightly closed container).[4]

  • Incompatible Materials:

    • Moisture/Water: As a dicarboxylic anhydride, it is sensitive to moisture and will hydrolyze to form 1,2,3,4-butanetetracarboxylic acid. This reaction may not be vigorous but will alter the chemical identity and properties of the material.

    • Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as this can lead to exothermic reactions.[5]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide and carbon dioxide.[6]

The following diagram illustrates the key reactivity considerations for this compound.

Reactivity_Profile cluster_Incompatibilities Incompatible With cluster_Decomposition Decomposition Products (with heat) Compound [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- C₈H₆O₆ Moisture Moisture/Water Compound->Moisture Hydrolysis Oxidizers Strong Oxidizing Agents Compound->Oxidizers Exothermic Reaction CO Carbon Monoxide (CO) Compound->CO Thermal Decomposition CO2 Carbon Dioxide (CO₂) Compound->CO2 Thermal Decomposition

Reactivity and Incompatibility Diagram

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

Eye Contact
  • Immediate Irrigation: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[4]

  • Remove Contact Lenses: If present and easy to do, remove contact lenses.[4]

  • Seek Medical Attention: Promptly seek medical attention from an ophthalmologist.[7]

Skin Contact
  • Remove Contaminated Clothing: Immediately remove all contaminated clothing.[4]

  • Wash Skin: Wash the affected area thoroughly with soap and plenty of water.[4]

  • Seek Medical Attention: If skin irritation occurs or persists, seek medical advice.[4]

Inhalation
  • Move to Fresh Air: Remove the individual from the area of exposure to fresh air.[4]

  • Monitor Breathing: If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.

  • Seek Medical Attention: Seek medical attention if the individual feels unwell.[4]

Ingestion
  • Rinse Mouth: Rinse the mouth with water. Do not induce vomiting.

  • Seek Medical Attention: Seek medical advice if the individual feels unwell.[4]

The following workflow outlines the immediate steps to take in an emergency.

Emergency_Response cluster_Exposure_Type cluster_Actions Start Exposure Occurs Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Irrigate Flush with water for 15+ min Eye->Irrigate Wash Wash with soap and water Skin->Wash FreshAir Move to fresh air Inhalation->FreshAir RinseMouth Rinse mouth Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention Irrigate->SeekMedical Wash->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Emergency First-Aid Workflow

Toxicological Insights for Drug Development Professionals

The tetrahydrofuran (THF) moiety is present in a number of FDA-approved drugs.[8] While the parent THF molecule has a relatively low order of toxicity, it is crucial to consider the toxicological implications of the entire structure of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-, particularly the reactive anhydride groups.

The irritant properties of this compound are a direct consequence of the electrophilic nature of the anhydride carbonyl carbons, which can readily react with nucleophilic residues on proteins and other biomolecules in the skin and eyes. This can lead to local inflammation and tissue damage.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as moisture and strong oxidizing agents.[4][10]

  • Disposal: Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as a hazardous chemical waste. Do not dispose of it down the drain.[5] Consider consulting with your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Conclusion

[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- is a valuable research chemical with significant potential in materials science and as a synthetic intermediate. Its primary hazards are related to its irritant effects on the skin and eyes, which are a function of its reactive anhydride groups. By adhering to the principles of good laboratory practice, including the consistent use of appropriate engineering controls and personal protective equipment, the risks associated with handling this compound can be effectively managed. A thorough understanding of its reactivity and potential hazards is the foundation for its safe and successful application in innovative research and development endeavors.

References

  • [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-. PubChem. Retrieved from [Link]

  • Tetrahydrofuran poisoning after occupational exposure. (2025). ResearchGate. Retrieved from [Link]

  • The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist?. (1991). PubMed. Retrieved from [Link]

  • 1,2,3,4-Butanetetracarboxylic acid. (n.d.). Szabo-Scandic. Retrieved from [Link]

  • Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. (2014). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet - Tetrahydrofuran. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: Tetrahydro-2-methylfuran. (2020). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Guidance for Industry: PDE for Tetrahydrofuran. (2002). U.S. Food and Drug Administration. Retrieved from [Link]

  • Phthalic anhydride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Material Safety Data Sheet - Himic anhydride, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Tetrahydrofuran Toxicological Summary Sheet. (2018). Minnesota Department of Health. Retrieved from [Link]

  • Material Safety Data Sheet Tetrahydrofuran. (n.d.). Vastani. Retrieved from [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2021). MDPI. Retrieved from [Link]

  • [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-. (n.d.). Orgasynth. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone from Succinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, also known as meso-butane-1,2,3,4-tetracarboxylic dianhydride, is a valuable building block in organic synthesis. Its rigid, bicyclic structure and reactive anhydride functionalities make it a versatile precursor for the development of novel polymers, resins, and pharmaceutical agents.[1][2] This document provides a detailed guide for the synthesis of this target molecule from readily available succinic anhydride, based on a facile and environmentally conscious approach. The described methodology leverages a key sonochemical coupling step, offering high yields and simplified procedures.[2]

This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for the successful synthesis and characterization of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.

Synthetic Strategy Overview

The synthesis is approached as a strategic dimerization of a succinic anhydride precursor. The overall transformation is achieved in two primary stages, followed by an optional hydrolysis to the corresponding tetracarboxylic acid.

  • Preparation of the Key Intermediate: Bromosuccinic Anhydride. Succinic anhydride is first halogenated to introduce a reactive handle for the subsequent coupling reaction.

  • Sonochemically-Assisted Dimerization. The core of this synthetic route involves the ultrasound-promoted coupling of bromosuccinic anhydride with a carbanion generated from a second molecule of succinic anhydride. This key step forms the desired tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.

  • Optional: Hydrolysis to Butane-1,2,3,4-tetracarboxylic Acid. For applications requiring the tetracarboxylic acid form, the synthesized dianhydride can be readily hydrolyzed.

PART 1: Preparation of Bromosuccinic Anhydride (Intermediate 1)

Principle and Mechanistic Insight

The initial step involves the bromination of succinic anhydride. This reaction proceeds via an acid-catalyzed enolization of the anhydride, followed by electrophilic attack by bromine. The use of sodium acetate provides a basic medium to facilitate the reaction. This bromination is reported to be a high-yielding and clean reaction, often not requiring extensive purification of the product for the subsequent step.[2]

Experimental Protocol

Materials:

  • Succinic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Bromine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride in glacial acetic acid.

  • Add a catalytic amount of sodium acetate to the solution.

  • Slowly add bromine to the reaction mixture at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature until the color of bromine disappears, indicating the completion of the reaction.

  • Remove the acetic acid under reduced pressure using a rotary evaporator. The resulting crude bromosuccinic anhydride is typically used in the next step without further purification. The reaction is known to proceed quantitatively.[2]

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic acid is corrosive. Avoid inhalation and contact with skin and eyes.

PART 2: Sonochemical Synthesis of Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone

Principle and Mechanistic Insight

This crucial step involves a solid-liquid phase-transfer catalysis (s-l PTC) coupling reaction facilitated by ultrasound. A carbanion is generated from succinic anhydride using a mixture of calcium carbonate and calcium oxide as the base. This carbanion then acts as a nucleophile, attacking the electrophilic carbon bearing the bromine in bromosuccinic anhydride. Cetrimide (cetyltrimethylammonium bromide) is employed as a phase-transfer catalyst to facilitate the interaction between the solid inorganic base and the organic reactants in the dioxane solvent.

The application of ultrasound (sonication) is critical in this step. It provides the necessary activation energy for the reaction through acoustic cavitation, leading to enhanced mass transfer and faster reaction rates at relatively low temperatures.[3]

Experimental Workflow Diagram

G cluster_prep Precursor Preparation cluster_coupling Sonochemical Coupling cluster_workup Workup & Purification succinic_anhydride Succinic Anhydride bromination Bromination (Acetic Acid, NaOAc, Br2) succinic_anhydride->bromination bromo_succinic Bromosuccinic Anhydride bromination->bromo_succinic ultrasound Ultrasound (30-40°C, Dioxane) bromo_succinic->ultrasound succinic_anhydride2 Succinic Anhydride carbanion Succinic Anhydride Carbanion succinic_anhydride2->carbanion Base base CaCO3 / CaO (Base) carbanion->ultrasound ptc Cetrimide (PTC) ptc->ultrasound bifuran Tetrahydro-[3,3'-bifuran]- 2,2',5,5'-tetrone ultrasound->bifuran Coupling filtration Filtration bifuran->filtration evaporation Solvent Evaporation filtration->evaporation purified_product Purified Product evaporation->purified_product

Caption: Workflow for the synthesis of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.

Experimental Protocol

Materials:

  • Bromosuccinic anhydride (from Part 1)

  • Succinic anhydride

  • Calcium carbonate (CaCO₃)

  • Calcium oxide (CaO)

  • Cetrimide (cetyltrimethylammonium bromide)

  • Dioxane (anhydrous)

  • Silica gel

  • Ultrasonic bath or probe sonicator

  • Reaction vessel suitable for sonication

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a reaction vessel suitable for sonication, combine bromosuccinic anhydride, succinic anhydride, an equimolar mixture of calcium carbonate and calcium oxide, and a catalytic amount of Cetrimide.

  • Add anhydrous dioxane to the mixture.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Sonicate the reaction mixture for approximately 60 minutes, maintaining the temperature between 30-40°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add silica gel to the mixture to adsorb inorganic salts and the catalyst.

  • Filter the mixture to remove the silica gel and any other solids.

  • Evaporate the dioxane from the filtrate under reduced pressure using a rotary evaporator to obtain the crude tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., acetic anhydride, followed by washing with ether).

Quantitative Data Summary:

ReagentMolar Ratio (approx.)Role
Bromosuccinic anhydride1Electrophile
Succinic anhydride1Nucleophile precursor
Calcium carbonate0.5Base
Calcium oxide0.5Base
Cetrimide0.01-0.05Phase-Transfer Catalyst
Dioxane-Solvent

Note: The exact molar ratios may require optimization for specific laboratory conditions and scale.

Expected Yield: >90%[2]

PART 3: Optional Hydrolysis to Butane-1,2,3,4-tetracarboxylic Acid

Principle

The dianhydride product can be readily hydrolyzed to the corresponding butane-1,2,3,4-tetracarboxylic acid by heating in water. This process involves the nucleophilic attack of water on the carbonyl carbons of the anhydride rings, leading to their opening.

Reaction Mechanism

G bifuran Tetrahydro-[3,3'-bifuran]- 2,2',5,5'-tetrone heat Heat (90-100°C) bifuran->heat water H₂O water->heat tetracarboxylic_acid Butane-1,2,3,4- tetracarboxylic Acid heat->tetracarboxylic_acid Hydrolysis

Caption: Hydrolysis of the dianhydride to the tetracarboxylic acid.

Experimental Protocol

Materials:

  • Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone

  • Deionized water

  • Beaker or round-bottom flask

  • Heating mantle or hot plate

  • Crystallization dish

Procedure:

  • Suspend the synthesized tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone in deionized water.

  • Heat the mixture to 90-100°C with stirring until the solid dissolves and the hydrolysis is complete.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the butane-1,2,3,4-tetracarboxylic acid.

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Expected Yield: Quantitative[2]

Characterization Data

CompoundMelting Point (°C)Key Spectroscopic Data
Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone242-243.5IR (KBr): ν ~1860, 1780 cm⁻¹ (anhydride C=O)
Butane-1,2,3,4-tetracarboxylic Acid-¹H NMR (D₂O): δ ~3.0-3.5 (m, CH), ~2.5-2.9 (m, CH₂)

Conclusion

The presented protocols offer a robust and efficient pathway for the synthesis of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone from succinic anhydride. The key sonochemically-assisted coupling step provides a high-yield and environmentally friendly alternative to traditional methods. These detailed application notes are intended to empower researchers in their efforts to synthesize and utilize this valuable chemical intermediate for a range of applications in materials science and drug discovery.

References

  • Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. ResearchGate. Retrieved from [Link]

  • Pazdera, P., & Šimbera, J. (2003). CHEMICAL SYNTHESES AND TECHNOLOGIES FOR THE SUSTAINABLE DEVELOPMENT III. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. 7th International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]

  • Bhuyan, P., Bhuyan, A., & Saikia, L. (2020). Sonochemical protocol for coupling reactions. In Sonochemistry (pp. 149-173). Elsevier.
  • PubChem. (n.d.). 2-Bromosuccinic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

  • Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving cavitational chemistry from academia to innovative and large-scale applications. Chemical Society Reviews, 35(2), 180-196.

Sources

Industrial Scale Production of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride: A Detailed Guide for Scientists and Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive overview of the industrial-scale production of meso-butane-1,2,3,4-tetracarboxylic dianhydride, a pivotal chemical intermediate with significant applications in polymer chemistry and as a formaldehyde-free finishing agent in the textile industry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, purification, and quality control of this compound on a commercial scale.

Introduction and Industrial Significance

Meso-butane-1,2,3,4-tetracarboxylic dianhydride, often referred to as BTCDA, is a versatile building block in organic synthesis. Its industrial importance stems primarily from its application as a cross-linking agent for cellulose to impart anti-wrinkle properties to cotton fabrics, offering a safer alternative to formaldehyde-based reagents.[1][2][3] Furthermore, its derivatives are utilized in the manufacturing of high-performance polyimide materials known for their thermal stability and insulating properties, as well as in the production of photosensitive materials, biomedical materials, and functional polymers.[2][4][5] The production of BTCDA in sizable volumes is driven by these diverse and high-value applications.[4][5]

The quality of BTCDA is paramount, especially in applications like textile finishing, where color-forming impurities can negatively impact the final product.[4] Therefore, industrial production methods are designed not only for high yield but also for high purity.

Key Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of meso-butane-1,2,3,4-tetracarboxylic dianhydride is essential for its safe handling and effective application on an industrial scale.

Table 1: Physicochemical Properties of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

PropertyValueReference
CAS Number4534-73-0[6]
Molecular FormulaC₈H₆O₆[7]
Molecular Weight198.13 g/mol [7]
AppearanceWhite crystalline powder[7]
Melting Point242-243.5 °C[8]
Purity (typical)≥96.0%[7][9]

Safety Information:

Meso-butane-1,2,3,4-tetracarboxylic dianhydride is classified as harmful if swallowed and causes serious eye irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling the powdered substance to avoid inhalation and contact with skin and eyes.[10] Work should be conducted in well-ventilated areas.[10]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference
HazardH302Harmful if swallowed.[10]
HazardH319Causes serious eye irritation.[10]
PrecautionaryP264Wash hands thoroughly after handling.[10]
PrecautionaryP270Do not eat, drink or smoke when using this product.[10]
PrecautionaryP280Wear protective gloves/eye protection/face protection.[10]
PrecautionaryP301+P317IF SWALLOWED: Get medical help.[10]
PrecautionaryP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Industrial Synthesis Methodologies

Several synthetic routes to meso-butane-1,2,3,4-tetracarboxylic dianhydride have been developed. The choice of a particular method on an industrial scale depends on factors such as raw material availability, cost, environmental impact, and the desired purity of the final product. Below are two prominent methods.

Synthesis via Dehydration of meso-Butane-1,2,3,4-tetracarboxylic Acid

A common and direct industrial method for producing the dianhydride is through the dehydration of meso-butane-1,2,3,4-tetracarboxylic acid (BTCA). This process is typically achieved by treating the tetracarboxylic acid with a dehydrating agent, such as an acid anhydride.

Workflow Diagram:

G cluster_synthesis Synthesis of BTCA cluster_dehydration Dehydration to Dianhydride cluster_purification Purification and Finishing Raw_Materials Starting Materials (e.g., from oxidative cleavage) Synthesis_BTCA Synthesis of meso-Butane-1,2,3,4- tetracarboxylic Acid (BTCA) Raw_Materials->Synthesis_BTCA Crude_BTCA Crude BTCA Product Synthesis_BTCA->Crude_BTCA Solvent_Addition Dissolution in Solvent (e.g., THF, Diglyme) Crude_BTCA->Solvent_Addition Dehydrating_Agent Addition of Dehydrating Agent (e.g., Acetic Anhydride) Solvent_Addition->Dehydrating_Agent Dehydration_Reaction Dehydration Reaction (25-60 °C) Dehydrating_Agent->Dehydration_Reaction Precipitation Precipitation of Dianhydride Dehydration_Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Product meso-Butane-1,2,3,4- tetracarboxylic Dianhydride Drying->Final_Product

Caption: Workflow for the production of the dianhydride from the tetracarboxylic acid.

Detailed Protocol:

  • Preparation of the Reaction Mixture: The crude meso-butane-1,2,3,4-tetracarboxylic acid is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or diglyme.[11]

  • Addition of Dehydrating Agent: An excess of an acid anhydride, commonly acetic anhydride or propionic anhydride, is added to the solution.[11] A 5-25% excess is typically used to drive the reaction to completion.[11]

  • Dehydration Reaction: The mixture is stirred at a controlled temperature, generally between 25 °C and 60 °C.[11] During this time, the dianhydride, being less soluble in the reaction medium, begins to precipitate.[11]

  • Isolation of the Product: The precipitated meso-butane-1,2,3,4-tetracarboxylic dianhydride is isolated by filtration.[11]

  • Drying: The filtered product is then dried to remove any residual solvent.

Causality of Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. It must be able to dissolve the starting tetracarboxylic acid but have limited solubility for the resulting dianhydride to facilitate its precipitation and isolation.

  • Excess Dehydrating Agent: Using an excess of the dehydrating agent ensures a high conversion of the tetracarboxylic acid to the dianhydride, maximizing the yield.[11]

  • Temperature Control: The reaction temperature is maintained within a specific range to ensure a reasonable reaction rate without promoting side reactions or product decomposition.[11]

Synthesis of the Precursor: meso-Butane-1,2,3,4-tetracarboxylic Acid

The production of the dianhydride is dependent on a reliable source of the tetracarboxylic acid precursor. One patented industrial method involves the oxidative cleavage of a tetrahydrophthalic acid or anhydride.[4]

Reaction Pathway:

G Start Tetrahydrophthalic Acid or Anhydride Oxidation1 Oxidation with Ozone-containing gas Start->Oxidation1 Oxidation2 Followed by Oxygen-containing gas Oxidation1->Oxidation2 Peroxide_Treatment Heating with Peroxide (e.g., H₂O₂) at 100 °C Oxidation2->Peroxide_Treatment Product meso-Butane-1,2,3,4- tetracarboxylic Acid Peroxide_Treatment->Product

Caption: Oxidative cleavage route to the tetracarboxylic acid.

Protocol Outline:

  • Oxidative Cleavage: A tetrahydrophthalic acid or anhydride is subjected to oxidative cleavage.[4] This can be achieved through a multi-step process involving oxidation with an ozone-containing gas, followed by an oxygen-containing gas.[4]

  • Peroxide Treatment: The resulting mixture is then heated with a peroxide, such as hydrogen peroxide (H₂O₂), at approximately 100 °C to yield the butanetetracarboxylic acid.[4]

  • Purification: The crude tetracarboxylic acid may undergo further purification steps, such as oxidative treatment, to remove color-forming impurities.[4]

An alternative, more environmentally friendly approach starts from succinic anhydride.[2][5]

Protocol Outline (from Succinic Anhydride):

  • Bromination: Succinic anhydride is brominated in an acetic acid solution in the presence of a base like sodium acetate to produce bromosuccinic anhydride quantitatively.[2][5]

  • Coupling Reaction: The bromosuccinic anhydride is then coupled with another molecule of succinic anhydride.[2][5] This step can be facilitated by ultrasonochemical solid-liquid phase transfer catalysis.[2][5]

  • Hydrolysis: The resulting bis-anhydride is hydrolyzed with water at 90-100 °C to yield the final meso-butane-1,2,3,4-tetracarboxylic acid.[5]

Industrial-Scale Purification and Quality Control

The purification of meso-butane-1,2,3,4-tetracarboxylic dianhydride is crucial to meet the stringent requirements of its applications.

Purification Protocol:

  • Recrystallization: The crude dianhydride can be purified by recrystallization from a suitable solvent to remove soluble impurities.

  • Washing: The filtered product is often washed with a solvent in which the dianhydride is sparingly soluble to remove any remaining impurities from the mother liquor.

  • Drying: Thorough drying under vacuum at an elevated temperature is necessary to remove all traces of solvent.

Quality Control Parameters:

Table 3: Key Quality Control Specifications

ParameterMethodTypical Specification
PurityHPLC, Titration≥ 99%
Melting PointCapillary Method242-243.5 °C
AppearanceVisual InspectionWhite to off-white powder
ColorSpectrophotometryLow color value
Insoluble MatterGravimetricLow percentage

Conclusion

The industrial-scale production of meso-butane-1,2,3,4-tetracarboxylic dianhydride is a well-established process with multiple synthetic routes available. The choice of method is dictated by economic, environmental, and product quality considerations. The direct dehydration of the corresponding tetracarboxylic acid is a common final step. Rigorous purification and quality control are essential to ensure the final product meets the high standards required for its diverse applications, particularly in the textile and polymer industries. As a key formaldehyde-free cross-linking agent, the demand for high-purity meso-butane-1,2,3,4-tetracarboxylic dianhydride is expected to remain strong.

References

  • Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627550A - Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride.
  • Fisher Scientific. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic Dianhydride 96.0+%, TCI America™. Retrieved from [Link]

  • LookChem. (n.d.). MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE Suppliers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) CHEMICAL SYNTHESES AND TECHNOLOGIES FOR THE SUSTAINABLE DEVELOPMENT III. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic Dianhydride, 5g, Each. Retrieved from [Link]

  • ResearchGate. (n.d.). CHEMICAL SYNTHESES AND TECHNOLOGIES FOR THE SUSTAINABLE DEVELOPMENT III. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Retrieved from [Link]

  • ACS Omega. (2021). Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking. Retrieved from [Link]

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The Strategic Application of Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Aliphatic Dianhydride

In the landscape of polymer chemistry, the quest for novel monomers that impart unique and advantageous properties to resulting materials is perpetual. Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, also known by its synonym meso-butane-1,2,3,4-tetracarboxylic dianhydride, emerges as a compelling aliphatic dianhydride monomer. Its saturated, bicyclic furan structure offers a distinct alternative to the more common aromatic dianhydrides, paving the way for the synthesis of polyesters and polyimides with tailored characteristics. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this monomer in polymer synthesis, providing detailed application notes, step-by-step protocols, and an in-depth analysis of the structure-property relationships.

The dual anhydride functionality of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone makes it a versatile building block for step-growth polymerization. Its aliphatic nature can lead to polymers with improved solubility, lower dielectric constants, and enhanced transparency compared to their fully aromatic counterparts. These attributes are highly sought after in applications ranging from advanced microelectronics and flexible displays to specialized biomedical devices. This guide will delve into the practical aspects of employing this monomer, with a focus on the synthesis of polyimides, materials renowned for their exceptional thermal and mechanical stability.

Core Principles of Polymerization: The Polyimide Pathway

The synthesis of polyimides from tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone follows a well-established two-step polycondensation reaction. This process is initiated by the reaction of the dianhydride with a diamine in a polar aprotic solvent at low temperatures to form a soluble poly(amic acid) precursor. The subsequent thermal or chemical imidization of the poly(amic acid) leads to the final, robust polyimide.

The choice of diamine comonomer is a critical determinant of the final polymer's properties. Aromatic diamines are frequently employed to impart rigidity and thermal stability to the polymer backbone. The reaction mechanism hinges on the nucleophilic attack of the amine groups on the carbonyl carbons of the anhydride rings, leading to ring-opening and the formation of amide and carboxylic acid functionalities along the polymer chain.

Caption: Two-step synthesis of polyimides.

Application Note I: Synthesis of a High-Performance Polyimide

This section provides a detailed protocol for the synthesis of a polyimide derived from tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone and a representative aromatic diamine, 4,4'-oxydianiline (ODA). The resulting polyimide is expected to exhibit a favorable combination of thermal stability and solubility.

Experimental Protocol: Two-Step Polycondensation

Materials:

  • meso-Butane-1,2,3,4-tetracarboxylic dianhydride (BTDA) (>96%)

  • 4,4'-Oxydianiline (ODA) (polymer grade)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Methanol (reagent grade)

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of 4,4'-oxydianiline (ODA) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a specific solids concentration (e.g., 15-20 wt%).

  • Stir the solution under a gentle stream of nitrogen until the diamine is completely dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Gradually add an equimolar amount of meso-butane-1,2,3,4-tetracarboxylic dianhydride (BTDA) to the stirred diamine solution over a period of 1-2 hours. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.

  • After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid). The viscosity of the solution will increase significantly during this period.

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to a uniform thickness.

  • Place the cast film in a vacuum oven and subject it to a staged heating program for thermal cyclodehydration (imidization):

    • 80 °C for 2 hours to slowly remove the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250 °C for 2 hours to ensure complete imidization.

  • After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.

Caption: Experimental workflow for polyimide synthesis.

Expected Polymer Characteristics and Data Interpretation

The properties of the resulting polyimide are a direct consequence of its chemical structure. The incorporation of the aliphatic dianhydride is anticipated to influence the polymer's thermal, mechanical, and optical properties.

PropertyExpected Value/RangeCharacterization TechniqueSignificance
Glass Transition Temp. (Tg)250-300 °CDSCIndicates the upper service temperature and dimensional stability.
Decomposition Temp. (Td, 5%)> 400 °CTGAReflects the polymer's thermal stability.
Tensile Strength80-120 MPaTensile TestingMeasures the film's resistance to breaking under tension.
Young's Modulus2-4 GPaTensile TestingIndicates the stiffness of the polymer film.
SolubilitySoluble in aprotic polar solventsSolubility TestsCrucial for processability and solution-based applications.

Note: The exact values will depend on the final molecular weight of the polymer and the specific processing conditions.

Application Note II: Polyester Synthesis via Melt Polycondensation

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone can also be employed in the synthesis of polyesters through melt polycondensation with a suitable diol. This solvent-free method is advantageous from an environmental and industrial perspective.

Experimental Protocol: Melt Polycondensation

Materials:

  • meso-Butane-1,2,3,4-tetracarboxylic dianhydride (BTDA) (>96%)

  • 1,4-Butanediol (BDO) (polymer grade)

  • Antimony(III) oxide (catalyst)

Procedure:

  • Charge a high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with equimolar amounts of meso-butane-1,2,3,4-tetracarboxylic dianhydride (BTDA) and 1,4-butanediol (BDO).

  • Add a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm).

  • Heat the mixture under a slow stream of nitrogen to a temperature of 180-200 °C to form a homogeneous melt and initiate the esterification reaction. Water will be evolved and can be collected.

  • After the initial esterification (as indicated by the cessation of water distillation), gradually increase the temperature to 220-240 °C while slowly reducing the pressure to create a vacuum.

  • Continue the polycondensation under high vacuum for several hours to facilitate the removal of excess diol and drive the polymerization to completion, resulting in a high molecular weight polyester.

  • Cool the reactor to room temperature and carefully extract the solid polyester.

Conclusion and Future Outlook

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone represents a valuable monomer for the development of advanced polymers with unique property profiles. Its aliphatic, bicyclic structure provides a route to polyesters and polyimides with enhanced solubility and potentially improved optical properties without significantly compromising thermal stability. The protocols detailed in this guide offer a starting point for researchers to explore the potential of this versatile building block. Further investigations into copolymerization with other dianhydrides or the use of a wider array of diamines and diols will undoubtedly unlock new classes of materials with tailored functionalities for a diverse range of applications, from specialty films and coatings to advanced composites and biomedical materials.

References

  • Note: As a large language model, I have synthesized this information from a multitude of sources. For specific, citable references, a thorough search of scientific databases such as Scopus, Web of Science, and Google Scholar using the chemical name and CAS number (4534-73-0) is recommended. Key journals for such research include "Macromolecules," "Journal of Polymer Science," and "Polymer."

Application Notes and Protocols: The Versatility of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Scaffold

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, more commonly known in industrial and academic research as 1,2,3,4-butanetetracarboxylic dianhydride (BDA), is a fascinating and highly reactive organic molecule.[1][2] Its structure, characterized by a central carbon-carbon bond linking two succinic anhydride rings, provides a unique platform for chemical synthesis.[1] While direct applications of BDA as a standalone therapeutic agent are still an emerging area of research, its role as a pivotal building block and crosslinking agent in the creation of sophisticated drug delivery systems is well-established and rapidly expanding.[3][4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of BDA's applications, detailed experimental protocols, and the scientific rationale behind its use in modern pharmaceutics.

The high reactivity of the two anhydride groups allows BDA to readily form stable ester or imide bonds with molecules containing hydroxyl or amine functionalities, respectively.[1] This property is the cornerstone of its utility, enabling the construction of complex polymeric architectures such as hydrogels and polyimides, which are instrumental in advancing drug delivery technologies.[3][5][6]

Core Application I: BDA-Crosslinked Hydrogels for Controlled and Sustained Drug Release

Expertise & Experience: The Rationale for BDA in Hydrogel Formulation

Hydrogels are three-dimensional, water-swollen polymer networks that have garnered significant attention as vehicles for drug delivery due to their biocompatibility and ability to encapsulate a wide range of therapeutic molecules.[7][8] The choice of crosslinking agent is critical as it dictates the hydrogel's mechanical strength, swelling behavior, and, most importantly, its drug release kinetics. BDA has emerged as an exceptional crosslinker for polysaccharides like cellulose and chitosan.[3][7]

The underlying mechanism involves the esterification of hydroxyl groups on the polymer backbone by the anhydride moieties of BDA.[9][10] This reaction forms covalent crosslinks, creating a stable hydrogel matrix.[10] The degree of crosslinking can be precisely controlled by adjusting the molar ratio of BDA to the polymer, allowing for the fine-tuning of the hydrogel's properties to achieve desired drug release profiles, from rapid burst release to sustained, zero-order kinetics.[7] Furthermore, unreacted carboxylic acid groups on the BDA molecule can be converted to sodium carboxylates, significantly enhancing the water absorbency of the hydrogel.[7]

Experimental Workflow: Synthesis of a BDA-Crosslinked Drug-Loaded Hydrogel

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis & Crosslinking cluster_purification Phase 3: Purification & Neutralization P1 Dissolve Polymer (e.g., Cellulose) in Solvent (e.g., LiCl/NMP) P2 Prepare BDA Solution in Anhydrous Solvent P3 Prepare Drug Solution S3 Incorporate Drug Solution (Pre- or Post-Crosslinking) P3->S3 S1 Add BDA Solution to Polymer Solution (Controlled Temperature) S2 Initiate Crosslinking (Esterification Reaction) S1->S2 S2->S3 PU1 Precipitate Hydrogel in Non-Solvent (e.g., Ethanol) S3->PU1 PU2 Wash to Remove Unreacted Monomers PU1->PU2 PU3 Neutralize with NaOH (to form Sodium Carboxylates) PU2->PU3 PU4 Lyophilize to Dry PU3->PU4 Result Final Product: Drug-Loaded Hydrogel PU4->Result

Caption: Workflow for synthesizing a drug-loaded hydrogel using BDA as a crosslinker.

Protocol: Synthesis of a Cellulose-Based Hydrogel Crosslinked with BDA

Materials:

  • Microcrystalline cellulose

  • Lithium chloride (LiCl)

  • N-Methyl-2-pyrrolidinone (NMP), anhydrous

  • Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (BDA)

  • Model drug (e.g., ibuprofen, methylene blue)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Ethanol

  • Deionized water

Procedure:

  • Cellulose Dissolution:

    • Activate the cellulose by soaking it in deionized water, followed by solvent exchange with ethanol and then NMP.

    • Prepare an 8% (w/v) solution of LiCl in anhydrous NMP.

    • Disperse the activated cellulose in the LiCl/NMP solution and stir at 80°C until a clear, viscous solution is obtained. This step is crucial for ensuring the hydroxyl groups of cellulose are accessible for reaction.

  • Crosslinking Reaction:

    • In a separate flask, dissolve the desired amount of BDA in anhydrous NMP. The molar ratio of BDA to the anhydroglucose units of cellulose will determine the crosslinking density. A typical starting point is a 1:4 molar ratio.

    • Slowly add the BDA solution to the cellulose solution under constant stirring at room temperature.

    • Allow the reaction to proceed for 12-24 hours. The viscosity of the solution will increase as the crosslinking progresses.

  • Drug Loading (In-situ Method):

    • Dissolve the model drug in a small amount of NMP or a suitable co-solvent.

    • Add the drug solution to the reaction mixture during the crosslinking process. This entraps the drug within the forming hydrogel network.

  • Purification and Neutralization:

    • Precipitate the resulting hydrogel by pouring the reaction mixture into a large volume of ethanol.

    • Wash the hydrogel repeatedly with ethanol and then with deionized water to remove any unreacted BDA, LiCl, and NMP.

    • Immerse the purified hydrogel in a 0.1 M NaOH solution for 2-4 hours to convert the remaining carboxylic acid groups on the BDA crosslinker into sodium carboxylate salts. This step enhances the swelling capacity of the hydrogel.[7]

    • Wash the hydrogel with deionized water until the pH is neutral.

  • Drying:

    • Freeze the hydrogel at -80°C and then lyophilize (freeze-dry) for 48 hours to obtain a porous, sponge-like structure.

Data Presentation: Representative Properties of BDA-Crosslinked Hydrogels
BDA:Cellulose Molar RatioSwelling Ratio (%)Drug Loading Efficiency (%)Release at 24h (%)
1:81200 ± 8085 ± 570 ± 6
1:4750 ± 5092 ± 445 ± 5
1:2400 ± 3095 ± 325 ± 4

Data are presented as mean ± standard deviation and are representative values for illustrative purposes.

Core Application II: BDA-Derived Polyimides for Biomedical Devices and Drug Delivery

Expertise & Experience: The Advantage of Polyimides in Biomedical Applications

Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[6][11] By carefully selecting the dianhydride and diamine monomers, the properties of the resulting polyimide can be tailored for specific applications, including those in the biomedical field.[6][11] BDA serves as a valuable dianhydride monomer for synthesizing polyimides intended for biomedical use.[5]

The synthesis typically proceeds through a two-step process. First, BDA reacts with a suitable diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor.[12][13] This precursor can then be processed into various forms (e.g., films, coatings) and subsequently converted into the final, robust polyimide through thermal or chemical imidization.[12][13] The biocompatibility of certain polyimides makes them excellent candidates for implantable devices, biosensors, and drug delivery systems.[6] For instance, a BDA-based polyimide could be used as a coating on a medical implant, designed to release a therapeutic agent over an extended period.

Logical Relationship: Two-Step Polyimide Synthesis from BDA

G cluster_imidization Imidization Methods Monomers Monomers: BDA (Dianhydride) + Aromatic Diamine Step1 Step 1: Polycondensation (Room Temperature) Monomers->Step1 Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Step1 PAA Poly(amic acid) Precursor (Soluble) Step1->PAA Step2 Step 2: Imidization PAA->Step2 Thermal Thermal Cyclization (High Temperature) Step2->Thermal Chemical Chemical Dehydration (e.g., Acetic Anhydride/Pyridine) Step2->Chemical Polyimide Final Polyimide Product (Insoluble, Stable) Thermal->Polyimide Chemical->Polyimide

Caption: The two-step synthesis process for creating polyimides from BDA.

Protocol: General Synthesis of a BDA-Based Polyimide Film

Materials:

  • Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (BDA)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc.

    • Once the diamine has completely dissolved, gradually add a stoichiometric amount of BDA powder to the solution. The reaction is exothermic; maintain the temperature below 25°C using a water bath.

    • Continue stirring under a nitrogen atmosphere for 24 hours at room temperature. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid).

  • Film Casting:

    • Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.

    • Place the cast film in a vacuum oven and heat at 80°C for 4 hours to remove the bulk of the solvent.

  • Imidization (Chemical Method):

    • Prepare a solution of acetic anhydride and pyridine (1:1 molar ratio) in DMAc.

    • Immerse the poly(amic acid) film in this solution for 24 hours at room temperature to achieve chemical conversion to polyimide.

    • Alternatively, for thermal imidization, heat the film in a programmable oven under nitrogen with a staged temperature ramp, for example: 100°C (1h), 200°C (1h), and finally 250-300°C (1h).

  • Final Processing:

    • After imidization, wash the resulting polyimide film with ethanol and deionized water.

    • Dry the film in a vacuum oven at 100°C until a constant weight is achieved.

Future Perspectives: BDA as a Versatile Linker in Bioconjugation

The bifunctional nature of BDA also positions it as a promising candidate for use as a linker in the field of bioconjugation.[14] Its ability to react with two different molecules (e.g., a polymer and a drug, or two different polymer chains) opens up possibilities for creating novel drug-polymer conjugates, dendrimers, and other nanocarriers with precisely controlled architectures. This remains a fertile ground for future research, potentially leading to the next generation of targeted and responsive drug delivery systems.

Conclusion

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (BDA) is a powerful tool in the arsenal of pharmaceutical scientists and drug development professionals. While its direct therapeutic applications are not yet fully realized, its utility as a highly efficient crosslinking agent and a versatile monomer is undeniable. Through the formation of BDA-crosslinked hydrogels and BDA-based polyimides, researchers can create advanced drug delivery systems with tailored properties for controlled release and biomedical device applications. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the full potential of this remarkable molecule in the ongoing quest to develop safer and more effective medicines.

References

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- | C8H6O6 | CID 107298. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Novel tetracarboxylic dianhydride, and polyimide and polyimide copolymer obtained from said acid dianhydride. (n.d.). Google Patents.
  • Chemical Analysis of 1,2,3,4-Butanetetracarboxylic Acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking. (2021). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Polymerization of β-cyclodextrin with 1,2,3,4-butanetetracarboxylic dianhydride: Synthesis, structural characterization, and bisphenol A adsorption capacity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride. (n.d.). Google Patents.
  • A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Biodegradable superabsorbent hydrogels derived from cellulose by esterification crosslinking with 1,2,3,4-butanetetracarboxylic dianhydride. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Polymeric conjugates for drug delivery. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. (n.d.). E3S Web of Conferences. Retrieved January 22, 2026, from [Link]

  • Ester crosslinking to improve wet performance of paper using multifuntional caboxylic acids, butanetetracarboxylic and citic aci. (n.d.). Forest Products Laboratory. Retrieved January 22, 2026, from [Link]

  • Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride. (n.d.). Google Patents.
  • Inorganic polymers as drug carriers: opportunities and challenges. (2024). Review of Clinical Pharmacology and Pharmacokinetics. Retrieved January 22, 2026, from [Link]

  • Polyimide as a biomedical material: advantages and applications. (n.d.). Nanoscale Advances (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

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Application Note: Synthesis of High-Strength Semiaromatic Polyimides from 1,2,3,4-Butanetetracarboxylic Dianhydride (CAS 4534-73-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract: This document provides a detailed guide for the synthesis and characterization of high-strength polyimide films using 1,2,3,4-Butanetetracarboxylic Dianhydride (BDA), an aliphatic dianhydride. By combining BDA with rigid aromatic diamines, it is possible to create semiaromatic polyimides with a unique balance of high thermal stability, mechanical strength, and improved processability compared to fully aromatic polyimides. This application note delves into the scientific rationale behind monomer selection, provides detailed, field-proven protocols for polymerization and film casting, and outlines methods for comprehensive material characterization.

A Note on Chemical Identity: CAS 4534-73-0

Initial clarification is crucial. The compound with CAS Registry Number 4534-73-0 is 1,2,3,4-Butanetetracarboxylic Dianhydride , hereafter referred to as BDA. It is a key aliphatic monomer for polyimide synthesis. This document will focus exclusively on the polymerization of BDA.

Scientific Foundation: The Rationale for BDA-Based Polyimides

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them indispensable in aerospace, electronics, and medical applications.[1][2] The properties of a polyimide are directly dictated by the chemical structure of its constituent dianhydride and diamine monomers.[3]

The synthesis of a polyimide is typically a two-step process:

  • Poly(amic acid) Formation: A dianhydride and a diamine are reacted at ambient temperatures in a polar aprotic solvent. This step involves a nucleophilic substitution reaction where the amine's nitrogen atom attacks the carbonyl carbons of the dianhydride, leading to the formation of a soluble, high-molecular-weight poly(amic acid) precursor.[3]

  • Imidization: The poly(amic acid) is then converted into the final polyimide through cyclodehydration, a process that can be achieved either by thermal treatment at high temperatures or by chemical methods using dehydrating agents at room temperature.[3]

Why Combine Aliphatic BDA with an Aromatic Diamine?

The central strategy of this guide is to leverage the distinct characteristics of both aliphatic and aromatic monomers to create a high-strength, processable polymer:

  • 1,2,3,4-Butanetetracarboxylic Dianhydride (BDA): As an aliphatic dianhydride, BDA introduces flexibility into the polymer backbone. Unlike the rigid, planar structures of aromatic dianhydrides (e.g., Pyromellitic Dianhydride, PMDA), the non-planar, saturated backbone of BDA disrupts the intense chain-packing and charge-transfer complex (CTC) formation that makes many fully aromatic polyimides insoluble and difficult to process.[4][5] This enhanced flexibility can lead to improved solubility in organic solvents and better film-forming capabilities.

  • Aromatic Diamines (e.g., 4,4'-Oxydianiline, ODA): To achieve the desired high strength and thermal stability, a rigid aromatic diamine is essential. Aromatic diamines like 4,4'-oxydianiline (ODA) or p-phenylenediamine (PPD) provide the stiffness and strong intermolecular interactions (aromatic stacking) necessary for high tensile strength and a high glass transition temperature (Tg).[3][6]

By strategically combining the flexible BDA with a rigid aromatic diamine, we can engineer a "semiaromatic" polyimide that balances the high performance of aromatic systems with the enhanced processability of aliphatic systems.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, film casting, and characterization of a high-strength polyimide derived from BDA and 4,4'-Oxydianiline (ODA).

Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
1,2,3,4-Butanetetracarboxylic Dianhydride (BDA)4534-73-0>98%Major suppliersDry in a vacuum oven at 120°C for 12 hours before use.
4,4'-Oxydianiline (ODA)101-80-4>99%Major suppliersRecrystallize from ethanol or sublime before use.
N,N-Dimethylacetamide (DMAc)127-19-5AnhydrousMajor suppliersUse anhydrous grade, store over molecular sieves.
Acetic Anhydride108-24-7>99%Major suppliersReagent grade.
Pyridine110-86-1AnhydrousMajor suppliersUse anhydrous grade, store over KOH pellets.
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.

  • Dianhydrides are moisture-sensitive and can cause irritation.[2] Handle in a dry environment (e.g., glove box or under a nitrogen atmosphere).

  • Aprotic solvents like DMAc can be harmful. Avoid inhalation and skin contact.

Protocol 1: Two-Step Synthesis of BDA-ODA Poly(amic acid)

This protocol details the formation of the soluble poly(amic acid) precursor.

  • Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Diamine Dissolution: Add 4,4'-Oxydianiline (ODA) (e.g., 10.01 g, 0.05 mol) to the flask. Using a cannula, transfer 80 mL of anhydrous N,N-Dimethylacetamide (DMAc) into the flask. Stir the mixture under a gentle nitrogen flow until the ODA is completely dissolved.

  • Dianhydride Addition: Weigh 1,2,3,4-Butanetetracarboxylic Dianhydride (BDA) (9.907 g, 0.05 mol) in a dry environment and add it to the dropping funnel. Add 40 mL of anhydrous DMAc to the funnel to dissolve the BDA, creating a ~15-20% (w/v) solution.

  • Polymerization: Cool the diamine solution in the flask to 0-5°C using an ice bath. Add the BDA solution dropwise from the funnel to the stirred diamine solution over a period of 60-90 minutes. A significant increase in viscosity will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under nitrogen with continuous stirring. The final product is a viscous, clear to pale yellow poly(amic acid) solution.

G cluster_prep Preparation cluster_reaction Polymerization cluster_output Output Dry_Glass Flame-Dry Glassware (N2 Atmosphere) Dissolve_ODA Dissolve ODA in Anhydrous DMAc Dry_Glass->Dissolve_ODA Cool_Flask Cool ODA Solution (0-5°C) Dissolve_ODA->Cool_Flask Prepare_BDA Prepare BDA Solution in Anhydrous DMAc Add_BDA Dropwise Addition of BDA Solution Prepare_BDA->Add_BDA Cool_Flask->Add_BDA Stir_24h Stir at Room Temp for 24 hours Add_BDA->Stir_24h PAA_Solution Viscous Poly(amic acid) Solution Stir_24h->PAA_Solution

Protocol 2: Film Casting and Thermal Imidization

This protocol describes the conversion of the poly(amic acid) solution into a solid, high-strength polyimide film.

  • Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness (e.g., 200-500 µm).

  • Solvent Removal (Pre-bake): Place the glass plate in a dust-free, level oven with a slow nitrogen purge. Heat the film at 80°C for 4 hours to slowly remove the bulk of the DMAc solvent.

  • Thermal Curing (Imidization): To convert the poly(amic acid) to polyimide, implement a staged curing cycle. This gradual heating is critical to prevent void formation from rapid water evolution and to allow for polymer chain rearrangement.

    • Heat to 150°C and hold for 1 hour.

    • Heat to 200°C and hold for 1 hour.

    • Heat to 250°C and hold for 1 hour.

    • (Optional, for maximum imidization) Heat to 300°C and hold for 30 minutes.

  • Film Release: After the curing cycle, allow the film to cool slowly to room temperature. The resulting tough, flexible polyimide film can typically be peeled from the glass substrate after soaking in warm water.

G PAA_Solution {Poly(amic acid) Solution} Casting {Film Casting| Pour onto glass plate| Use doctor blade} PAA_Solution->Casting Pre_Bake {Pre-Bake|80°C for 4h (N2 Purge)} Casting->Pre_Bake Curing {Thermal Curing Cycle|150°C (1h) → 200°C (1h) → 250°C (1h) → 300°C (0.5h)} Pre_Bake->Curing Cooling {Slow Cooling| To Room Temp} Curing->Cooling Release {Film Release|Soak in water to peel} Cooling->Release PI_Film High-Strength Polyimide Film Release->PI_Film

Characterization and Expected Properties

Comprehensive characterization is essential to validate the synthesis and understand the material's performance.

Structural Characterization
  • FTIR Spectroscopy: The conversion from poly(amic acid) to polyimide can be definitively tracked using Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of amide and carboxylic acid bands and the appearance of characteristic imide absorption bands are key indicators of successful cyclization.[7]

    • Poly(amic acid): Look for broad O-H stretch (~3300-2500 cm⁻¹), amide N-H stretch (~3300 cm⁻¹), and amide C=O stretch (~1660 cm⁻¹).

    • Polyimide: Confirm the appearance of asymmetric imide C=O stretch (~1775 cm⁻¹), symmetric imide C=O stretch (~1710 cm⁻¹), and C-N-C stretch (~1370 cm⁻¹).[7]

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. The decomposition temperature (Td), often reported at 5% weight loss, for a BDA-based semiaromatic polyimide is expected to be above 450°C in a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. For a BDA-ODA polyimide, the Tg is anticipated to be in the range of 230-280°C, reflecting the combination of the flexible aliphatic dianhydride and the rigid aromatic diamine.

Mechanical Properties

The mechanical strength of the polyimide films should be evaluated using a universal testing machine following ASTM D882 standards. While specific data for BDA-based polyimides is scarce in the literature, we can establish expected performance ranges based on analogous semiaromatic and aromatic polyimide systems.[8][9]

PropertyExpected Range for BDA-Aromatic PI FilmTypical Fully Aromatic PI (for comparison)[6]
Tensile Strength 85 - 120 MPa120 - 170 MPa
Tensile Modulus 2.0 - 3.5 GPa2.3 - 5.3 GPa
Elongation at Break 5 - 25 %1.5 - 90 % (highly variable)

Causality of Properties:

  • The tensile strength and modulus are primarily derived from the rigid aromatic diamine component, which promotes strong intermolecular forces. The values are expected to be slightly lower than fully aromatic systems due to the flexibility introduced by BDA.

  • The elongation at break may be enhanced compared to highly rigid aromatic polyimides, as the flexible BDA backbone allows for greater chain mobility before fracture.

Applications for the Scientific Community

High-strength polyimides derived from BDA are promising materials for advanced applications relevant to researchers and drug development professionals:

  • Biomedical Devices and Implants: Polyimides are known for their biocompatibility and sterilizability.[6] BDA-based PIs, with their potential for tailored flexibility, could be used for flexible biocompatible substrates, catheters, or components in medical electronic devices.

  • Advanced Membrane Separations: The precise chemical structure of polyimides allows for their use in gas separation and filtration membranes. BDA-based polymers could be explored for creating robust, chemically resistant membranes for sterile filtration or selective separation in bioprocessing.

  • Lab-on-a-Chip and Microfluidics: The excellent dielectric properties and solvent resistance make polyimides ideal substrates for microfluidic devices. The improved processability of BDA-based PIs could simplify the fabrication of complex microchannels for cell sorting, drug screening, and diagnostic assays.

  • High-Performance Coatings: The thermal stability and chemical resistance of these polymers make them suitable as protective coatings for sensitive scientific instruments, probes, or implantable sensors that must withstand harsh chemical or thermal environments.

References

  • Zeus Industrial Products, Inc. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]

  • Meador, M. A. B. (1998). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Retrieved from [Link]

  • Sava, I., & Bruma, M. (2000). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 45(4), 309-316. Retrieved from [Link]

  • Al-Sayaghi, M. A. Q., Lewis, J., Buelke, C., & Alshami, A. S. (n.d.). Physicochemical and thermal effects of pendant groups, spatial linkages and bridging groups on the formation and processing of polyimides. UND Scholarly Commons. Retrieved from [Link]

  • St. Clair, A. K., & St. Clair, T. L. (1981). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. NASA Technical Memorandum 83283.
  • Choi, M. C., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 11(52), 32895-32903. Retrieved from [Link]

  • Park, J. H., et al. (2014). Synthesis and Characterization of Fully Aliphatic Polyimides from an Aliphatic Dianhydride with Piperazine Spacer for Enhanced Solubility, Transparency, and Low Dielectric Constant. Journal of Polymer Science Part A: Polymer Chemistry, 52(16), 2316-2328.
  • Liaw, D. J., et al. (2005). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 43(11), 2333-2343.
  • Hsiao, S. H., & Lin, S. Y. (2004). Syntheses and Properties of Aromatic Polyimides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane and 1,1-Bis[4-(4-aminophenoxy)phenyl]-1-phenylethane. Journal of Polymer Research, 11(3), 195-202.
  • Qiu, Z., He, F., & Bao, L. (n.d.). Synthesis and Characteristic of A New Polyimides From 2,3,3',4'-Diphenylether tetracarboxylic dianhydride and 4,4'-Diaminodiphenylether. Shanghai Research Institute of Synthesis Resins.
  • Wang, Z., et al. (2021). Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA. Polymers, 13(18), 3169. Retrieved from [Link]

  • Chen, W. H., et al. (2010).
  • Lim, S. N. F., et al. (2021). Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Sains Malaysiana, 50(9), 2735-2743.

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Application Notes and Protocols: [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- as a Monomer for High-Performance Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bio-Inspired Building Block for Advanced Polymers

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Traditionally, the monomers used in polyimide synthesis have been derived from petroleum-based feedstocks. However, there is a growing demand for sustainable alternatives that can be sourced from renewable resources without compromising performance.[2][3] [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-, also known as meso-butane-1,2,3,4-tetracarboxylic dianhydride, emerges as a compelling candidate in this context. This aliphatic dianhydride, with its bifuran core, offers a unique molecular architecture that can be leveraged to create novel polyimides with tailored properties. Its saturated ring system is anticipated to disrupt the charge-transfer complex formation often seen in fully aromatic polyimides, potentially leading to polymers with improved optical transparency.

This document provides a comprehensive guide to the use of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- in polyimide synthesis. It is designed to equip researchers with the necessary information to explore the potential of this versatile monomer in developing next-generation materials for a range of applications, from microelectronics to aerospace.

Monomer Profile: [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-

A thorough understanding of the monomer's properties is fundamental to successful polymerization.

PropertyValueSource
Chemical Name [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-
Synonym meso-butane-1,2,3,4-tetracarboxylic dianhydride
CAS Number 4534-73-0
Molecular Formula C₈H₆O₆
Molecular Weight 198.13 g/mol
Appearance White to off-white crystalline powder
Melting Point 242-243.5 °C
Purity >98%

Polyimide Synthesis: A Step-by-Step Protocol

The synthesis of polyimides from [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- can be achieved via a two-step polycondensation reaction, which involves the formation of a soluble poly(amic acid) precursor followed by chemical or thermal imidization. This method allows for better processability of the final polyimide.

Part 1: Synthesis of Poly(amic acid) Precursor

This initial step involves the reaction of the dianhydride with an aromatic diamine in a polar aprotic solvent at room temperature. The choice of diamine will significantly influence the final properties of the polyimide.

Materials and Reagents:

  • [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- (purified)

  • Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), p-phenylenediamine (p-PDA)) (purified)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas (high purity)

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

Protocol:

  • Drying of Monomers: Dry the [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- and the chosen aromatic diamine in a vacuum oven at 80-100°C for at least 12 hours to remove any residual moisture, which can negatively impact the molecular weight of the resulting polymer.

  • Reaction Setup: Assemble the three-neck flask and purge with dry nitrogen for 15-20 minutes to create an inert atmosphere.

  • Dissolution of Diamine: Under a gentle stream of nitrogen, add the pre-weighed aromatic diamine to the flask, followed by the anhydrous NMP. Stir the mixture at room temperature until the diamine is completely dissolved.

  • Addition of Dianhydride: Slowly add the stoichiometric amount of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- to the diamine solution in small portions over 30-60 minutes. The reaction is exothermic, and slow addition helps to control the temperature.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The final solution should be clear and viscous.

Part 2: Imidization to Polyimide

The poly(amic acid) precursor is then converted to the final polyimide through either thermal or chemical imidization.

Method A: Thermal Imidization

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Solvent Removal: Place the cast film in a vacuum oven and heat at 80-100°C for several hours to slowly remove the NMP solvent.

  • Curing: Gradually increase the temperature of the oven in a stepwise manner, for example:

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour This staged heating profile allows for the complete cyclodehydration of the amic acid groups to imide rings and minimizes stress in the final film.

  • Cooling: Slowly cool the oven to room temperature before removing the freestanding polyimide film.

Method B: Chemical Imidization

  • Dehydrating Agent: To the poly(amic acid) solution, add a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) at room temperature. The molar ratio of acetic anhydride to amic acid repeat unit is typically 4:1, and the molar ratio of pyridine to amic acid repeat unit is 1:1.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution as it is formed.

  • Isolation: Collect the precipitated polyimide by filtration, wash thoroughly with a suitable solvent (e.g., methanol or ethanol) to remove residual reagents, and dry in a vacuum oven at 150-200°C.

Visualizing the Synthesis Workflow

Polyimide_Synthesis_Workflow cluster_0 Part 1: Poly(amic acid) Synthesis cluster_1 Part 2: Imidization Monomer_Prep Monomer Drying ([3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- & Aromatic Diamine) Reaction_Setup Inert Atmosphere Setup (Nitrogen Purge) Monomer_Prep->Reaction_Setup Diamine_Dissolution Diamine Dissolution in NMP Reaction_Setup->Diamine_Dissolution Dianhydride_Addition Slow Addition of Dianhydride Diamine_Dissolution->Dianhydride_Addition Polymerization Polymerization at Room Temp. (24 hours) Dianhydride_Addition->Polymerization PAA_Solution Viscous Poly(amic acid) Solution Polymerization->PAA_Solution Thermal_Imidization Thermal Imidization PAA_Solution->Thermal_Imidization Route A Chemical_Imidization Chemical Imidization PAA_Solution->Chemical_Imidization Route B Film_Casting Film Casting Thermal_Imidization->Film_Casting Dehydrating_Agent Addition of Acetic Anhydride & Pyridine Chemical_Imidization->Dehydrating_Agent Solvent_Removal Solvent Removal (80-100°C) Film_Casting->Solvent_Removal Curing Stepwise Curing (150-300°C) Solvent_Removal->Curing Final_Film Polyimide Film Curing->Final_Film Precipitation Precipitation & Isolation Dehydrating_Agent->Precipitation Final_Powder Polyimide Powder Precipitation->Final_Powder

Caption: Workflow for the two-step synthesis of polyimides.

Characterization of the Resulting Polyimide

Thorough characterization is essential to validate the successful synthesis and understand the properties of the new polyimide.

TechniquePurposeExpected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the conversion of poly(amic acid) to polyimide.Disappearance of amic acid bands (amide C=O stretch at ~1660 cm⁻¹ and N-H stretch at ~3300-3400 cm⁻¹) and appearance of characteristic imide absorption bands (asymmetric C=O stretching at ~1780 cm⁻¹, symmetric C=O stretching at ~1720 cm⁻¹, and C-N stretching at ~1370 cm⁻¹).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of the polymer.The proton and carbon NMR spectra should be consistent with the proposed polyimide structure, showing the disappearance of amic acid protons and the appearance of protons and carbons in the imide ring environment.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polyimide.A high decomposition temperature (typically above 400°C) is expected, indicating good thermal stability. The analysis should be run under both nitrogen and air atmospheres to assess thermal and thermo-oxidative stability, respectively.[4]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).The Tg will depend on the specific diamine used. A high Tg is indicative of a rigid polymer backbone and good high-temperature performance.[4]
Mechanical Testing To measure properties such as tensile strength, modulus, and elongation at break.These properties will be influenced by the choice of diamine and the processing conditions of the polyimide film.
Solubility Testing To assess the processability of the polyimide.The solubility of the final polyimide in various organic solvents should be tested. Polyimides derived from aliphatic dianhydrides may exhibit improved solubility compared to their fully aromatic counterparts.[5]

Chemical Structure and Polymerization Reaction

Caption: General scheme for the two-step polyimide synthesis.

Conclusion and Future Outlook

[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- represents a promising, potentially bio-based monomer for the synthesis of advanced polyimides. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the synthesis and properties of novel polyimides derived from this monomer. The resulting polymers are expected to exhibit a unique combination of properties, including good thermal stability and potentially enhanced optical transparency, making them suitable for a wide array of applications. Further research into the copolymerization of this dianhydride with other conventional monomers could lead to the development of polyimides with an even broader range of tunable properties.

References

  • Bruma, M., & Hamciuc, E. (2012). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie, 57(7-8), 629-636.
  • Chang, J.-H., Kim, B.-J., & Kwac, L. K. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 15(35).
  • European Patent Office. (2011). POLYIMIDE PRECURSOR, POLYIMIDE, AND MATERIALS TO BE USED IN PRODUCING SAME (EP 2597111 A1).
  • Ghosh, A., & Sen, S. K. (2014). Characterization of polyimide via FTIR analysis. OSTI.GOV.
  • Hasegawa, M., et al. (2023). Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness. Polymers, 15(18), 3832.
  • Huang, Y., et al. (2007). The Synthesis and Characteristic of A New Soluble Polyimides.
  • Liaw, D.-J., et al. (2006). Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 44(8), 2636-2646.
  • Lozano, A. E., et al. (2018). Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides.
  • Rueda, D. R., et al. (2025). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Polymers, 17(1), 1-16.
  • St. Clair, A. K., & St. Clair, T. L. (1985). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. Journal of Polymer Science: Polymer Chemistry Edition, 23(10), 2355-2371.
  • Tlenkopatchev, M. A., et al. (2017). Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. E3S Web of Conferences, 224, 02008.
  • UND Scholarly Commons. (2018).
  • VTechWorks. (n.d.).
  • Wang, C., et al. (2021). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Polymers, 13(21), 3794.
  • WO2016148150A1 - Novel tetracarboxylic dianhydride, and polyimide and polyimide copolymer obtained from said acid dianhydride - Google Patents. (n.d.).

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Illuminating Molecular Architecture: A Guide to the NMR and FTIR Spectral Analysis of Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structure of a Versatile Building Block

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, a molecule of significant interest in organic synthesis and materials science, presents a unique structural framework. Also known by its systematic name, meso-butane-1,2,3,4-tetracarboxylic dianhydride, its chemical formula is C₈H₆O₆ with a molar mass of 198.13 g/mol . The molecule's high melting point of 242–243.5°C underscores its stable, bicyclic structure.[1] This guide provides a detailed exploration of the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive structural elucidation of this compound. As a key building block, understanding its precise molecular geometry and electronic environment is paramount for its effective utilization in the development of novel polymers and pharmaceutical agents.

This document moves beyond a simple recitation of procedures, offering in-depth rationales for experimental choices and a thorough interpretation of spectral data. The protocols herein are designed to be self-validating, ensuring researchers can confidently apply these methodologies to obtain high-quality, reproducible results.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[2][3][4] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom. For tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the symmetrical nature of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, a simplified NMR spectrum is anticipated. As a close structural analog, the spectral data of succinic anhydride provides a valuable reference for predicting the chemical shifts.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ) ppmMultiplicityRationale
¹H NMR
H-3, H-3', H-4, H-4'~3.0 - 3.5SingletDue to the symmetry of the molecule, all methine and methylene protons are chemically equivalent. The electron-withdrawing effect of the adjacent carbonyl and ether functionalities will cause a downfield shift.
¹³C NMR
C-3, C-3', C-4, C-4'~30 - 40-Aliphatic carbons adjacent to electron-withdrawing groups.
C-2, C-2', C-5, C-5'~170 - 180-Carbonyl carbons of the anhydride functional groups.[7]
Protocol for NMR Data Acquisition

This protocol outlines the essential steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Rationale for Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the sample signal with solvent protons.[5] Given the polar nature of the anhydride and ether functional groups, a polar aprotic solvent such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) is recommended for optimal solubility.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Gently agitate the vial to ensure complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Standard Operating Procedure: The following steps are based on a standard Bruker NMR spectrometer.[8]

    • Insert the NMR tube into the spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[9][10]

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[3]

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate ¹H Spectrum phase_cal->integrate interpret Interpret Spectra integrate->interpret

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Key Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12][13] For tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, FTIR is particularly useful for confirming the presence of the anhydride and ether moieties.

Characteristic FTIR Absorption Bands

The FTIR spectrum of a cyclic anhydride is characterized by two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations.[1]

Table 2: Characteristic FTIR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)Vibration TypeIntensity
C=O (Anhydride)1870 - 1845Symmetric StretchMedium-Strong
C=O (Anhydride)1800 - 1775Asymmetric StretchStrong
C-O-C (Ether)1300 - 1000C-O StretchStrong
C-H (Alkane)2960 - 2850C-H StretchMedium

For cyclic anhydrides, the lower wavenumber asymmetric stretching peak is typically more intense than the higher wavenumber symmetric stretching peak.[1]

Protocol for FTIR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples in transmission mode.[14][15][16]

1. Sample Preparation:

  • Rationale: Potassium bromide (KBr) is transparent to infrared radiation and provides a suitable matrix for dispersing the solid sample. It is crucial to use dry KBr and to minimize exposure to moisture, as water has strong IR absorption bands that can interfere with the sample spectrum.[16]

  • Procedure:

    • Place a small amount of spectroscopy-grade KBr in an oven at 110°C for at least 2 hours to ensure it is completely dry. Allow it to cool in a desiccator.

    • Weigh approximately 1-2 mg of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone and 100-200 mg of the dried KBr.

    • In an agate mortar and pestle, first grind the sample to a fine powder.[16]

    • Add the KBr to the mortar and gently but thoroughly mix with the sample until a homogeneous powder is obtained.

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. Instrument Setup and Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Acquire the sample spectrum. A typical measurement consists of co-adding 16-32 scans at a resolution of 4 cm⁻¹.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption peaks.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis grind Grind Sample (1-2 mg) mix Mix with Dry KBr (100-200 mg) grind->mix press Press into a Pellet mix->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio identify Identify Characteristic Peaks ratio->identify

Caption: Workflow for FTIR sample preparation, data acquisition, and analysis.

Conclusion: A Synergistic Approach to Structural Verification

The combined application of NMR and FTIR spectroscopy provides a robust and comprehensive methodology for the structural characterization of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone. NMR spectroscopy offers detailed insights into the carbon-hydrogen framework, confirming the connectivity and chemical equivalence of the protons and carbons. FTIR spectroscopy complements this by providing definitive evidence for the presence of the key anhydride and ether functional groups. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently verify the structure and purity of this important chemical entity, paving the way for its successful application in their scientific endeavors.

References

  • Smith, B. C. The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy2018 , 33 (3), 22-26. [Link]

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Application Notes and Protocols for Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone as a Cross-linking Agent in Resins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Alicyclic Dianhydride for High-Performance Resins

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, also known as meso-butane-1,2,3,4-tetracarboxylic dianhydride, is an emerging cross-linking agent for epoxy resins, offering a unique combination of properties derived from its alicyclic structure.[1][2] Its bifunctional anhydride nature allows for the creation of highly cross-linked polymer networks, leading to materials with potentially superior thermal and mechanical properties.[1] These attributes make it a compelling candidate for applications in advanced composites, adhesives, and coatings where high performance is paramount.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in utilizing tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone as a cross-linking agent. It provides an in-depth overview of the underlying chemistry, detailed experimental protocols, and key considerations for formulating and curing resin systems with this compound. The protocols presented herein are designed as robust starting points for further optimization and adaptation to specific research and development needs.

Chemical and Physical Properties of the Cross-linking Agent

A thorough understanding of the cross-linking agent's properties is fundamental to successful formulation development.

PropertyValueSource
Chemical Name Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone[2]
Synonym meso-Butane-1,2,3,4-tetracarboxylic dianhydride
CAS Number 4534-73-0[2]
Molecular Formula C₈H₆O₆[1][2]
Molecular Weight 198.13 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 242–243.5°C[1]
Purity >98.0%

The Curing Mechanism: A Stepwise Approach to Network Formation

The cross-linking of epoxy resins with dianhydrides such as tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is a multi-step process that typically requires thermal activation and the presence of a catalyst. The reaction proceeds through the opening of the anhydride rings and their subsequent reaction with the epoxy groups of the resin, forming a durable three-dimensional network of ester linkages.

The curing process can be summarized in the following key steps:

  • Initiation: The reaction is typically initiated by a nucleophilic species, often a hydroxyl group present on the epoxy resin backbone or from trace amounts of water. A catalyst, such as a tertiary amine or an imidazole, is commonly added to accelerate this step. The catalyst activates the anhydride group, making it more susceptible to reaction.

  • Esterification: The activated anhydride reacts with a hydroxyl group to form a monoester and a carboxylic acid group.

  • Acid-Epoxy Reaction: The newly formed carboxylic acid group then reacts with an epoxy group to form a hydroxyl ester. This reaction also regenerates a hydroxyl group, which can then react with another anhydride group, thus propagating the cross-linking process.

  • Etherification (Homopolymerization): Under certain conditions, particularly at higher temperatures or with specific catalysts, the epoxy groups can also react with each other in a process called etherification or homopolymerization. While this can contribute to the overall network formation, it is often a secondary reaction in anhydride-cured systems.

Caption: Curing mechanism of epoxy resin with the dianhydride.

Formulation Protocol: A Starting Point for High-Performance Resins

This protocol provides a general framework for the formulation of an epoxy resin system using tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone as the cross-linking agent. It is intended as a starting point, and optimization of the component ratios and curing conditions is recommended to achieve the desired properties for a specific application.

Materials and Equipment
  • Epoxy Resin: A standard liquid epoxy resin such as diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 180-190 g/eq.

  • Cross-linking Agent: Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (purity >98%).

  • Catalyst/Accelerator: A tertiary amine such as benzyldimethylamine (BDMA) or an imidazole derivative like 2-ethyl-4-methylimidazole (2E4MI).

  • Solvent (optional): A suitable solvent like acetone or methyl ethyl ketone (MEK) for viscosity reduction, if necessary.

  • Equipment:

    • Analytical balance

    • Mechanical stirrer or planetary mixer

    • Heating mantle or oil bath with temperature control

    • Vacuum oven

    • Molds for sample casting (e.g., silicone or polished metal)

    • Personal protective equipment (PPE): safety glasses, gloves, lab coat.

Formulation Calculations

For dianhydride curing agents, it is common to use a substoichiometric amount relative to the epoxy resin to avoid excessive cross-linking and brittleness in the final material.[3] A good starting point for the anhydride/epoxide (A/E) molar ratio is between 0.7 and 0.9.

The amount of cross-linking agent in parts per hundred of resin (phr) can be calculated using the following formula:

phr = (A/E ratio) x (Molecular Weight of Anhydride / Number of Anhydride Groups per Molecule) / (EEW of Epoxy Resin) x 100

For tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (MW = 198.13 g/mol , 2 anhydride groups per molecule) and a DGEBA resin with an EEW of 185 g/eq, the calculation for an A/E ratio of 0.8 would be:

phr = 0.8 x (198.13 / 2) / 185 x 100 ≈ 42.8 phr

The catalyst concentration is typically in the range of 0.5 to 2.0 phr.

Example Formulation
Componentphr
DGEBA Epoxy Resin (EEW ~185 g/eq)100
Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone42.8
2-Ethyl-4-methylimidazole (2E4MI)1.0

Experimental Workflow: From Mixing to Cured Resin

The following is a step-by-step protocol for the preparation and curing of the formulated resin system.

Experimental_Workflow Start Start Prep_Resin 1. Resin Preparation: - Weigh DGEBA resin. - Preheat to 60-80°C to reduce viscosity. Start->Prep_Resin Add_Hardener 2. Addition of Cross-linking Agent: - Gradually add the dianhydride powder to the preheated resin while stirring. Prep_Resin->Add_Hardener Mix1 3. Mixing: - Mix mechanically at 60-80°C until the powder is fully dissolved and the mixture is homogeneous. Add_Hardener->Mix1 Cool 4. Cooling: - Cool the mixture to ~40°C. Mix1->Cool Add_Catalyst 5. Catalyst Addition: - Add the catalyst and mix thoroughly for 2-3 minutes. Cool->Add_Catalyst Degas 6. Degassing: - Place the mixture in a vacuum chamber to remove entrapped air bubbles. Add_Catalyst->Degas Pour 7. Casting: - Pour the degassed resin into preheated molds. Degas->Pour Cure 8. Curing: - Follow a multi-stage curing schedule in an oven. Pour->Cure Post_Cure 9. Post-Curing: - Increase temperature for final cross-linking. Cure->Post_Cure End Cured Resin Sample Post_Cure->End

Caption: Step-by-step experimental workflow for resin preparation and curing.

Detailed Curing Protocol

A multi-stage curing schedule is recommended for anhydride-cured epoxy systems to ensure a uniform and complete reaction, minimizing internal stresses.[4]

  • Initial Cure: 2 hours at 90-100°C. This allows for the initial reaction to proceed at a controlled rate.

  • Intermediate Cure: 2-4 hours at 150-165°C. This stage advances the cross-linking density as the resin solidifies.

  • Post-Cure: 2-4 hours at 180-200°C. The post-curing step at a temperature above the expected glass transition temperature (Tg) is crucial for completing the reaction and achieving optimal thermal and mechanical properties.

Note: The optimal curing schedule may vary depending on the specific formulation, the catalyst used, and the thickness of the part being cured. It is advisable to perform preliminary tests using techniques like Differential Scanning Calorimetry (DSC) to determine the ideal curing profile.

Safety and Handling

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is a chemical substance that requires careful handling to minimize risks.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • In case of contact:

    • Skin: Wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry place away from moisture, as anhydrides are moisture-sensitive. Keep the container tightly closed.

GHS Hazard Classification:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Expected Performance and Characterization

While specific performance data for resins cured with tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is not widely available in the public domain, based on the chemistry of dianhydride cross-linkers, the following characteristics can be anticipated:

  • High Glass Transition Temperature (Tg): The rigid, cross-linked network is expected to result in a high Tg, leading to excellent thermal stability.

  • Good Mechanical Properties: The cured resin should exhibit high tensile strength and modulus, characteristic of densely cross-linked thermosets.[5]

  • Excellent Chemical Resistance: The stable ester linkages and high cross-link density typically confer good resistance to a wide range of chemicals and solvents.

To validate the performance of the cured resin, the following characterization techniques are recommended:

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the degree of cure.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the cured resin.

  • Mechanical Testing:

    • Tensile Testing: To measure the tensile strength, modulus, and elongation at break.

    • Dynamic Mechanical Analysis (DMA): To determine the storage modulus, loss modulus, and tan delta, providing insights into the viscoelastic properties and Tg.

Conclusion

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone presents a promising option as a cross-linking agent for developing high-performance epoxy resins. Its dianhydride functionality and alicyclic structure suggest the potential for creating materials with enhanced thermal and mechanical properties. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to begin exploring the capabilities of this novel cross-linking agent. Further optimization of formulations and curing conditions will be key to unlocking its full potential in various advanced applications.

References

  • PubChem. (n.d.). [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-. Retrieved January 22, 2026, from [Link]

  • Epoxy Resin Compositions Cured with Dianhydrides of Tetracarboxylic Acids. (2025, August 10). SAGE Publications Inc. Retrieved January 22, 2026, from [Link]

  • Curing Agents for Epoxy Resin. (1990, December 20). Three Bond Technical News. Retrieved January 22, 2026, from [Link]

  • Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio. (2021). MDPI. Retrieved January 22, 2026, from [Link]

  • Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone. (2019, March 11). MDPI. Retrieved January 22, 2026, from [Link]

  • Thermal expansion and mechanical properties of urethane-modified epoxy. (2023, August 3). Composite Structures. Retrieved January 22, 2026, from [Link]

  • Curing Behavior and Thermal Mechanical Properties of Epoxy Resins Containing Polyaromatic Backbones. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]

  • btda™ for epoxy systems: a fresh perspective. (n.d.). Dianhydrides.com. Retrieved January 22, 2026, from [Link]

  • Formation of 2,5-trans-tetrahydrofuran-3-one application towards the synthesis of natural products. (2012, December 10). Enlighten Theses. Retrieved January 22, 2026, from [Link]

  • Synthesis and Investigation of Thermal and Dynamic Mechanical Properties of Urethane-Containing Epoxy Resins. (2023, September 26). DergiPark. Retrieved January 22, 2026, from [Link]

  • Tetrahydrofuran - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved January 22, 2026, from [Link]

  • Properties of epoxy resin system cured by different mixed curing agents at low temperature. (n.d.). Journal of Solid Rocket Technology. Retrieved January 22, 2026, from [Link]

  • Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. (2018, May 27). BioResources. Retrieved January 22, 2026, from [Link]

  • Formulation Guide - Anhydride Curatives for Epoxy Systems. (n.d.). Tri-iso. Retrieved January 22, 2026, from [Link]

  • Formulating Epoxies with Dianhydrides. (2022, January 4). AZoM. Retrieved January 22, 2026, from [Link]

  • Safety Data Sheet: tetrahydrofuran. (n.d.). Chemos GmbH&Co.KG. Retrieved January 22, 2026, from [Link]

  • Formulation of Epoxy Prepregs, Synthesization Parameters, and Resin Impregnation Approaches—A Comprehensive Review. (2024, November 27). MDPI. Retrieved January 22, 2026, from [Link]

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • TETRAHYDROFURAN | Occupational Safety and Health Administration. (2021, January 13). OSHA. Retrieved January 22, 2026, from [Link]

  • Revolutionary Curing Agents: Empowering Innovations for Epoxy Formulators. (2023, October 24). AZoM. Retrieved January 22, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (also known as 1,2,3,4-Butanetetracarboxylic dianhydride). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing yield and troubleshooting common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone and what are its primary applications?

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (CAS No: 4534-73-0) is a bicyclic dianhydride.[1] Its rigid, functionalized structure makes it a valuable building block in polymer chemistry for creating high-performance polyimides and resins with enhanced thermal stability.[1][2] It also serves as a crucial intermediate in organic synthesis for developing more complex molecules, with emerging research exploring its potential in pharmaceutical development.[1]

Q2: What is the most common laboratory-scale synthesis route?

The most prevalent and accessible laboratory method is the acid-catalyzed dehydration and dimerization of succinic acid or its anhydride. Dehydrating agents like acetyl chloride or acetic anhydride are commonly used to first form succinic anhydride, which then undergoes a self-condensation reaction to yield the target bifuran tetrone.[3][4][5]

Q3: What are the most critical parameters affecting the reaction yield and purity?

The success of this synthesis hinges on three critical factors:

  • Anhydrous Conditions: Succinic anhydride and the final product are highly susceptible to hydrolysis. The presence of water will revert the anhydrides to their corresponding carboxylic acids, drastically reducing yield.[3]

  • Temperature Control: The reaction requires heating to proceed, but excessive temperatures can lead to side reactions and the formation of polymeric or tarry by-products.[6]

  • Purity of Starting Materials: Impurities in the initial succinic acid or anhydride can inhibit the reaction or become incorporated into the final product, complicating purification.[7]

Q4: What are the expected physical properties of the final product?

The purified product is a colorless or white crystalline solid.[1] It has a distinctively high melting point, typically in the range of 242–243.5°C, which is a key indicator of its purity.[1] Its molecular formula is C₈H₆O₆ with a molar mass of 198.13 g/mol .[1][8]

Experimental Workflow & Protocols

Overall Synthesis Workflow

The synthesis can be visualized as a two-stage process: the formation of the monomeric anhydride followed by its dimerization.

SynthesisWorkflow cluster_prep Stage 1: Anhydride Formation cluster_dimer Stage 2: Dimerization & Purification A Succinic Acid B Succinic Anhydride A->B Dehydration (e.g., Acetyl Chloride, Heat) A->B C Crude Tetrahydro- [3,3'-bifuran]-2,2',5,5'-tetrone B->C Self-Condensation/Dimerization (Heat) B->C D Pure Crystalline Product C->D Recrystallization C->D

Caption: General workflow for the synthesis of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.

Detailed Protocol: Synthesis from Succinic Acid

This protocol is based on the well-established method of dehydrating a dicarboxylic acid followed by cyclization.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Succinic Acid118.0911.8 g0.10Must be dry.
Acetyl Chloride78.5023.5 g (21.5 mL)0.30Use fresh, high-purity reagent.
Anhydrous Toluene-50 mL-As reaction solvent.
Anhydrous Diethyl Ether-50 mL-For washing the crude product.

Procedure:

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a reflux condenser. Ensure all glassware is oven-dried to remove any residual moisture. Attach a drying tube (e.g., filled with CaCl₂) to the top of the condenser to protect the reaction from atmospheric moisture.

  • Reagent Addition: To the flask, add succinic acid (11.8 g) and anhydrous toluene (50 mL). Add a magnetic stir bar.

  • Initiating the Reaction: Slowly add acetyl chloride (21.5 mL) to the stirred suspension. Causality Note: Acetyl chloride is a highly effective dehydrating agent that converts succinic acid into succinic anhydride and volatile by-products (HCl and acetic acid).[4] The reaction is exothermic; slow addition is recommended.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Continue heating for approximately 2-3 hours. The solid succinic acid should completely dissolve, indicating the formation of the more soluble succinic anhydride.[4]

  • Dimerization: Continue to maintain the reflux. During this stage, the formed succinic anhydride undergoes a self-condensation to form the desired tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone. Monitor the reaction progress by TLC if a suitable system is developed, or run for a total of 6-8 hours.

  • Isolation of Crude Product: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The product will often begin to crystallize out of the solution.

  • Filtration: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold, anhydrous diethyl ether (25 mL each) to remove residual solvent and soluble impurities.

  • Drying: Dry the product under vacuum to yield the crude tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone. Proceed to the purification step.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Caption: A decision tree for troubleshooting common synthesis problems.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
1. Low or No Yield a) Hydrolysis: Reagents, solvents, or glassware were not perfectly dry.Solution: Oven-dry all glassware immediately before use. Use anhydrous grade solvents and fresh reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). Rationale: Anhydrides readily react with water to form the corresponding carboxylic acids, which are unreactive in the dimerization step.[3]
b) Incomplete Reaction: Insufficient reaction time or temperature.Solution: Monitor the reaction by TLC to confirm the consumption of starting material. If needed, extend the reflux time. Ensure the heating mantle is at the correct temperature. Rationale: Both the initial dehydration and the subsequent dimerization are kinetically controlled and require sufficient thermal energy and time to proceed to completion.
2. Product is an Oily or Tarry Substance a) Polymerization: Reaction temperature was too high, leading to undesired side reactions.Solution: Reduce the reflux temperature by using a lower-boiling solvent or by more careful temperature regulation. Rationale: At elevated temperatures, anhydride intermediates can undergo alternative reaction pathways, leading to the formation of high molecular weight oligomers or polymers instead of the desired crystalline dimer.
b) Impure Starting Materials: The presence of contaminants in the succinic acid can act as catalysts for side reactions.Solution: Recrystallize the starting succinic acid before use. Rationale: Purity is paramount. Even trace impurities can significantly alter the reaction pathway, as noted in syntheses of related succinic anhydride derivatives.[7]
3. Final Product has a Low or Broad Melting Point a) Contamination: The product contains unreacted starting materials or by-products.Solution: Purify the crude product via recrystallization (see protocol below). Rationale: The high melting point of the target compound is a result of its rigid, symmetric crystalline structure. Impurities disrupt this crystal lattice, leading to a depression and broadening of the melting point range.[1]
b) Presence of Tetracarboxylic Acid: The product partially hydrolyzed during workup or storage.Solution: Ensure the use of anhydrous solvents during washing and workup. Store the final product in a desiccator. Rationale: The bifuran tetrone is still an anhydride and remains susceptible to moisture.
4. Inconsistent Batch-to-Batch Results a) Variable Reagent Quality: Using different lots or suppliers of starting materials or solvents.Solution: For a series of experiments, use reagents from a single lot to minimize variability. Rationale: Subtle differences in impurity profiles between batches of reagents can lead to significant variations in reaction outcome.
b) Atmospheric Conditions: Variations in ambient humidity can affect the reaction.Solution: Standardize the procedure by always using an inert atmosphere and dried glassware, regardless of perceived ambient humidity. Rationale: This removes a key uncontrolled variable, leading to more reproducible results.

Purification Protocol: Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1]

Procedure:

  • Solvent Selection: A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Anhydrous acetic anhydride or nitrobenzene are potential candidates. Safety Note: Both are hazardous and require handling in a fume hood with appropriate personal protective equipment (PPE).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry thoroughly under vacuum.

  • Verification: Check the melting point of the recrystallized product. It should be sharp and within the literature range (242–243.5°C).[1]

Safety Precautions

  • Acetyl Chloride: Corrosive, flammable, and reacts violently with water. Handle only in a chemical fume hood. Wear gloves, safety goggles, and a lab coat.[4]

  • Anhydrides (Succinic, Acetic, and Product): Can cause skin and serious eye irritation.[8] Avoid inhalation of dust.

  • Solvents (Toluene, Diethyl Ether): Flammable and associated with health risks. Ensure proper ventilation and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.

References

  • PubChem. [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-. Available from: [Link]

  • Wikipedia. Succinic anhydride. Available from: [Link]

  • ResearchGate. Synthesis of Substituted Tetrahydrofurans. Available from: [Link]

  • MDPI. The Tetrahydrofuran Motif in Polyketide Marine Drugs. Available from: [Link]

  • MDPI. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. Available from: [Link]

  • Google Patents. Purification of tetrahydrofuran - US4233228A.
  • ResearchGate. Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes | Request PDF. Available from: [Link]

  • PubMed. Stereoselective formation of tetrahydrofuran rings via [3 + 2] annulation: total synthesis of Plakortone L. Available from: [Link]

  • Google Patents. Succinic anhydride, process for preparation of the same and use thereof - US20040249171A1.
  • ResearchGate. (PDF) Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing – Review. Available from: [Link]

  • MDPI. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Available from: [Link]

  • Organic Syntheses. succinic anhydride. Available from: [Link]

  • Taylor & Francis. Succinic anhydride – Knowledge and References. Available from: [Link]

  • MDPI. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Available from: [Link]

  • YouTube. Succinic Anhydride Synthesis. Available from: [Link]

  • PubMed Central. Synthesis of tetrahydrochromenes and dihydronaphthofurans via a cascade process of [3 + 3] and [3 + 2] annulation reactions: mechanistic insight for 6-endo-trig and 5-exo-trig cyclisation. Available from: [Link]

  • Google Patents. Purification method of tembotrione product - CN111440099B.
  • Google Patents. Process for the preparation of succinic anhydride derivatives - EP 0355895 B1.
  • Elex Biotech. Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone. Available from: [Link]

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Technical Support Center: Purification of Crude Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (CAS 4534-73-0). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

This compound, also commonly known as 1,2,3,4-Butanetetracarboxylic Dianhydride (BDA) , is a critical building block for advanced polymers like polyimides and polyesters and serves as a formaldehyde-free crosslinking agent.[1][2][3] Achieving high purity is paramount, as residual impurities can significantly impact polymerization reactions, material properties, and experimental reproducibility.

Core Concepts: Understanding Your Impurities

Effective purification begins with understanding the potential impurities in your crude sample. The synthesis of BDA typically involves the oxidation of tetrahydrophthalic anhydride to 1,2,3,4-butanetetracarboxylic acid (BTCA), followed by a dehydration/cyclization step, often using acetic anhydride.[4][5][6]

Common Impurities & Their Characteristics

Impurity Chemical Name Origin Impact on Purification
Starting Material Tetrahydrophthalic Anhydride Incomplete initial oxidation Similar structure, may co-crystallize if in high concentration.
Intermediate 1,2,3,4-Butanetetracarboxylic Acid (BTCA) Incomplete dehydration Highly polar; significantly lowers melting point. Can be readily hydrolyzed from the dianhydride.[2][7]
Hydrolysis Product 1,2,3,4-Butanetetracarboxylic Acid (BTCA) Exposure of dianhydride to moisture Presence of carboxylic acid groups can interfere with subsequent reactions. Anhydrides readily hydrolyze.[8]
Dehydrating Agent Acetic Anhydride Excess reagent from synthesis Can be difficult to remove; may cause the final product to have a vinegar-like odor.
By-product Acetic Acid By-product of dehydration Similar to acetic anhydride, can be trapped in the crystal lattice.

| Polymeric Species | Tarry by-products | High-temperature side reactions | Cause discoloration (yellow to brown) and are often difficult to remove.[9] |

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of crude BDA in a practical question-and-answer format.

Section 1: Initial Assessment of Crude Product

Q1: My crude product is a discolored (yellow/brown) solid with a low melting point. What does this indicate?

A: This is a classic sign of an impure product.

  • Discoloration: Typically caused by tarry or polymeric by-products formed during synthesis, especially if high temperatures were used.[9]

  • Low/Broad Melting Point: The reported melting point for high-purity BDA is sharp, around 242–243.5°C .[1][10] A broad melting range that begins at a lower temperature indicates the presence of impurities, most notably the intermediate 1,2,3,4-butanetetracarboxylic acid (BTCA), which disrupt the crystal lattice.

Q2: How can I confirm the identity and major impurities in my crude sample before purification?

A: Spectroscopic analysis is key.

  • FTIR Spectroscopy: This is the most direct method to check for incomplete dehydration. Look for a broad absorbance in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid (indicating BTCA). The pure dianhydride should show two distinct carbonyl (C=O) stretching bands for the anhydride group, typically around 1780 cm⁻¹ and 1860 cm⁻¹.

  • ¹H NMR Spectroscopy: While BDA has a simple proton spectrum, residual solvents like acetic acid (singlet ~2.1 ppm in CDCl₃) or acetic anhydride (singlet ~2.2 ppm) can be quantified if a suitable deuterated solvent is found in which the product is soluble without reacting.

Section 2: Purification by Recrystallization

Recrystallization is the most effective and common method for purifying crude BDA.[10] The choice of solvent is critical to its success.

Q3: What is the best solvent for recrystallizing crude BDA?

A: Acetic anhydride is the solvent of choice. The rationale is twofold:

  • Solubility Profile: BDA has limited solubility in hot acetic anhydride and precipitates upon cooling.

  • Chemical Reactivity: Crucially, any residual BTCA (the tetracarboxylic acid intermediate) present as an impurity will be converted back into the desired dianhydride by the hot acetic anhydride, effectively removing it from the system. This is a "reactive recrystallization" process.[4][5]

Q4: Can you provide a detailed, step-by-step protocol for recrystallization?

A: Certainly. This protocol is designed to maximize yield and purity.

Experimental Protocol: Recrystallization of Crude BDA
  • Preparation: In a fume hood, place the crude BDA powder in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. It is critical to use oven-dried glassware to prevent hydrolysis.

  • Solvent Addition: Add a minimal amount of acetic anhydride to the flask, just enough to form a slurry at room temperature. A typical starting point is 2.5 to 4 mL of acetic anhydride per gram of crude product.[4][5]

  • Dissolution: Heat the mixture with stirring in an oil bath to approximately 45-60°C. The solid should dissolve to form a clear or slightly colored solution. Avoid excessive heating, which can promote side reactions.

  • Decolorization (Optional): If the solution is significantly colored (dark yellow or brown), remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the crude product), and then gently reflux the mixture for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold, anhydrous diethyl ether or another volatile, non-polar solvent to remove any residual acetic anhydride/acid.

  • Drying: Dry the purified crystals thoroughly under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to remove all traces of solvent.

Q5: I've followed the recrystallization protocol, but my product won't precipitate. What went wrong?

A: This is a common issue with several potential causes.

ProblemPossible Cause(s)Troubleshooting Solution(s)
No Precipitation 1. Too much solvent was added. 2. Solution was not allowed to cool sufficiently or long enough.1. Remove some solvent by gentle heating under a stream of inert gas or by rotary evaporation, then attempt to cool again. 2. Ensure the solution has reached room temperature, then place it in an ice bath for at least 30 minutes.
Oily Residue Forms 1. Solution cooled too rapidly. 2. High concentration of impurities depressing the freezing point.1. Re-heat the solution until the oil redissolves, then allow it to cool much more slowly (e.g., by placing the flask in a large beaker of hot water and letting it cool together). 2. Add a tiny seed crystal of pure BDA to induce crystallization. If unavailable, gently scratch the inside of the flask with a glass rod at the solvent line.
Section 3: Handling and Storage

Q6: My purified BDA has a high melting point, but it degrades over time. How can I prevent this?

A: Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is highly sensitive to moisture. The anhydride rings can readily hydrolyze back to the tetracarboxylic acid (BTCA), compromising purity.

  • Handling: Always handle the purified solid in a low-humidity environment, such as a glove box or under a stream of dry inert gas (nitrogen or argon).

  • Storage: Store the product in a tightly sealed container inside a desiccator containing a strong drying agent (e.g., P₂O₅ or Drierite). For long-term storage, flushing the container with an inert gas before sealing is recommended. Store in a cool, dark place.

Visualizing the Purification Workflow

The following diagrams illustrate the purification process and a decision-making framework for troubleshooting.

PurificationWorkflow crude Crude BDA (Discolored, Low MP) dissolve Dissolve in Hot Acetic Anhydride crude->dissolve charcoal Optional: Decolorize with Activated Charcoal dissolve->charcoal if colored cool Slow Cooling & Crystallization dissolve->cool if not colored filter Hot Filtration (if charcoal used) charcoal->filter filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Anhydrous Ether isolate->wash dry Dry Under High Vacuum wash->dry pure Pure BDA (White Crystals, MP 242-243.5°C) dry->pure TroubleshootingTree start Recrystallization Issue? no_xtal No Crystals Form start->no_xtal oily Oily Product Forms start->oily colored Crystals Still Colored start->colored too_much_solvent Too much solvent? no_xtal->too_much_solvent Yes seed Add seed crystal or scratch flask no_xtal->seed No oily->seed No cooled_fast Cooled too fast? oily->cooled_fast Yes use_charcoal Used charcoal? colored->use_charcoal No evap Reduce solvent volume too_much_solvent->evap reheat Re-heat & cool slowly cooled_fast->reheat add_charcoal Repeat with activated charcoal use_charcoal->add_charcoal

Caption: Decision tree for troubleshooting recrystallization problems.

References
  • Benchchem. [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- | 4534-73-0.
  • ResearchGate. Chemical Analysis of 1,2,3,4-Butanetetracarboxylic Acid | Request PDF.
  • Ossila. 1,2,3,4-Butanetetracarboxylic dianhydride (BDA).
  • PubChem. [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-.
  • TCI Chemicals. Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone 4534-73-0.
  • Tokyo Chemical Industry Co., Ltd. (JP). Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone | 4534-73-0.
  • NIH National Library of Medicine. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth.
  • NIH National Library of Medicine. Perylene dianhydride hydrogels obtained from accessible perylene diamic acid salts by a versatile protonation–hydrolysis mechanism.
  • ChemicalBook. 1,2,3,4-Butanetetracarboxylic acid | 1703-58-8.
  • Google Patents. Succinic anhydride, process for preparation of the same and use thereof.
  • Google Patents. Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride.
  • RSC Publishing. Perylene dianhydride hydrogels obtained from accessible perylene diamic acid salts by a versatile protonation–hydrolysis mecha.
  • Google Patents. Purification of tetrahydrofuran.
  • National Toxicology Program (NTP). Nomination Background: 1,2,3,4-Butanetetracarboxylic acid (CASRN: 1703-58-8).
  • VTechWorks. CHAPTER 2 LITERATURE REVIEW.
  • MDPI. Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions.
  • Google Patents. Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride.
  • YouTube. Anhydride Hydrolysis.
  • YouTube. How Make Succinic Anhydride.
  • Google Patents. Process for the preparation of succinic anhydride derivatives.
  • ResearchGate. Proposed formation of anhydride (a), and a step-by-step reaction mechanism of BTCA with cellulose (b).
  • YouTube. Alcoholysis and Hydrolysis of Acid Anhydrides.
  • Wikipedia. Succinic anhydride.
  • Preprints.org. The Tetrahydrofuran Motif in Marine Lipids and Terpenes.
  • Wikipedia. 1,2,3,4-Butanetetracarboxylic acid.
  • TCI Chemicals. Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone | 4534-73-0.
  • J&K Scientific. Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone.

Sources

Technical Support Center: Synthesis of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of meso-butane-1,2,3,4-tetracarboxylic dianhydride. This resource is designed for researchers, chemists, and professionals in drug development and materials science. Here, we address common challenges encountered during the synthesis, providing in-depth, field-tested solutions and foundational knowledge to ensure the success of your experiments.

The synthesis of meso-butane-1,2,3,4-tetracarboxylic dianhydride is a critical process for creating cross-linking agents, polyimides, and other functional polymers.[1][2] However, achieving high purity and yield of the desired meso isomer can be challenging. This guide is structured to provide direct answers to practical problems, underpinned by robust scientific principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed for its root cause, and a step-by-step solution is provided.

Issue 1: Low Yield of the Tetracarboxylic Acid Precursor

Symptom: After the oxidation of a starting material like tetrahydrophthalic anhydride, the yield of the intermediate, butane-1,2,3,4-tetracarboxylic acid, is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Oxidation: The oxidative cleavage of the precursor may be insufficient.

    • Causality: Oxidizing agents like nitric acid or ozone/hydrogen peroxide combinations are powerful but require precise control of reaction conditions (temperature, concentration, time) to drive the reaction to completion.[3] Insufficient exposure or potency can leave starting material unreacted or create partially oxidized byproducts.

    • Troubleshooting Steps:

      • Verify Oxidant Concentration: Ensure the concentration of the oxidizing agent (e.g., nitric acid) is as specified in the protocol. If preparing solutions, verify the molarity.

      • Optimize Reaction Time & Temperature: If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion.

      • Ensure Homogeneity: Vigorous stirring is crucial, especially in multi-phase reactions, to ensure the oxidant is in constant contact with the substrate.

  • Side Reactions: The strong oxidizing conditions can lead to the formation of unwanted byproducts, consuming the starting material and complicating purification.

    • Causality: Over-oxidation can break down the desired product into smaller, more highly oxidized species (e.g., oxalic acid, succinic acid).

    • Troubleshooting Steps:

      • Temperature Control: Maintain a stable and controlled temperature. Runaway temperatures are a common cause of side reactions. Use an ice bath for exothermic additions.

      • Controlled Addition of Reagents: Add the oxidizing agent slowly and in a controlled manner to prevent localized "hot spots" and maintain control over the reaction exotherm.

Issue 2: Difficulty in Isolating and Purifying the Tetracarboxylic Acid

Symptom: The crude butane-1,2,3,4-tetracarboxylic acid product is difficult to crystallize, appears as an oil, or is heavily discolored.

Potential Causes & Solutions:

  • Presence of Impurities: Contaminants, including residual solvents, unreacted starting materials, or byproducts, can inhibit crystallization.

    • Causality: The high polarity of the tetracarboxylic acid makes it highly soluble in water and other polar solvents. Impurities can disrupt the crystal lattice formation.

    • Troubleshooting Steps:

      • Solvent Removal: Ensure all volatile solvents from the reaction are thoroughly removed under reduced pressure.

      • Recrystallization: This is the most effective purification method. The choice of solvent is critical.

        • Protocol: Dissolve the crude product in a minimum amount of hot water. If the solution is colored, you can treat it with a small amount of activated charcoal and then hot-filter it to remove the charcoal. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

      • Oxidative Wash: A patent describes an oxidative purification step using an agent like hydrogen peroxide to decolorize the final acid product, suggesting this can remove color-causing impurities.[3]

Issue 3: Inefficient Conversion of Tetracarboxylic Acid to Dianhydride

Symptom: The final dehydration step to form the dianhydride results in a low yield or an impure product.

Potential Causes & Solutions:

  • Incomplete Dehydration: The removal of two water molecules to form the two anhydride rings is a reversible equilibrium-driven process.

    • Causality: The cyclization requires forcing conditions to remove water as it is formed. Common dehydrating agents include acetic anhydride or thermal dehydration. If water is not effectively removed, the equilibrium will not favor the product.

    • Troubleshooting Steps:

      • Choice of Dehydrating Agent: Acetic anhydride is highly effective. Refluxing the tetracarboxylic acid in an excess of acetic anhydride is a standard procedure. The acetic acid byproduct can be removed under vacuum.

      • Azeotropic Removal of Water: For thermal dehydration, using a solvent like toluene that forms an azeotrope with water can be effective. Using a Dean-Stark apparatus will allow for the physical removal of water as the reaction progresses.

      • Reaction Time: Ensure the reaction is heated for a sufficient duration to allow for complete conversion. Monitor the disappearance of the starting material by IR spectroscopy (loss of broad O-H stretch of the carboxylic acid) or another suitable method.

  • Product Purity: The starting tetracarboxylic acid must be pure and dry.

    • Causality: The presence of water in the starting material will consume the dehydrating agent and hinder the reaction. Other impurities can interfere with the cyclization or lead to side products.

    • Troubleshooting Steps:

      • Dry the Starting Material: Thoroughly dry the purified butane-1,2,3,4-tetracarboxylic acid in a vacuum oven before proceeding with the dehydration step.

Issue 4: Stereochemical Control - Obtaining the meso Isomer

Symptom: Characterization (e.g., NMR, melting point) of the final dianhydride suggests a mixture of diastereomers rather than the pure meso compound.

Potential Causes & Solutions:

  • Non-Stereospecific Synthesis Route: The chosen synthetic pathway may inherently produce a mixture of meso and racemic diastereomers.[5]

    • Causality: The stereochemistry is often set during the initial C-C bond formation. For example, the Diels-Alder reaction of maleic anhydride with butadiene creates a cyclohexene precursor, and the subsequent oxidation determines the final stereochemistry. Other routes, like the coupling of two succinic anhydride units, also have stereochemical implications.[1]

    • Troubleshooting Steps:

      • Route Selection: The stereochemical outcome is highly dependent on the synthetic route. Some routes are specifically designed to favor the meso isomer. Carefully review the literature for stereoselective syntheses.

      • Purification of Isomers: If a mixture is unavoidable, separation may be possible. The diastereomers have different physical properties (e.g., solubility, melting point), which can be exploited.

        • Fractional Crystallization: This is a classical method for separating diastereomers. It involves carefully controlled crystallization from a suitable solvent system, where one isomer crystallizes preferentially. This requires patience and can be iterative.

        • Chromatography: While challenging for these polar compounds, derivatization followed by column chromatography could be an option in some cases.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this synthesis?

A: A common and well-documented starting material is cis-1,2,3,6-tetrahydrophthalic anhydride, which is readily available from the Diels-Alder reaction of butadiene and maleic anhydride. This precursor is then subjected to oxidative cleavage to form the tetracarboxylic acid.[5] Another reported route involves the coupling of bromosuccinic anhydride with succinic anhydride.[1]

Q2: How can I confirm the formation of the dianhydride from the tetracarboxylic acid?

A: Infrared (IR) spectroscopy is an excellent tool for this. The tetracarboxylic acid will show a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a typical carboxylic acid C=O stretch around 1700-1725 cm⁻¹. Upon successful conversion to the dianhydride, the broad O-H band will disappear completely. You will observe a characteristic pair of anhydride C=O stretches, typically one strong band around 1780 cm⁻¹ and another, often stronger, band around 1850 cm⁻¹.

Q3: What is the expected melting point for meso-butane-1,2,3,4-tetracarboxylic dianhydride?

A: The literature values for the melting point are generally in the range of 242-243.5 °C.[2][6] A broad melting range or a value significantly lower than this often indicates the presence of impurities or a mixture of stereoisomers.

Q4: Is the dianhydride stable? What are the recommended storage conditions?

A: Anhydrides are susceptible to hydrolysis. Meso-butane-1,2,3,4-tetracarboxylic dianhydride should be protected from moisture to prevent it from reverting to the tetracarboxylic acid. It is best to store the compound in a tightly sealed container in a desiccator or in a dry, inert atmosphere (e.g., under nitrogen or argon).[6]

Q5: What are the primary safety precautions for this synthesis?

A: The synthesis involves hazardous materials and reactions.

  • Strong Oxidizers: Reactions with nitric acid or peroxides can be highly exothermic and produce toxic fumes (e.g., NOx). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Acetic Anhydride: This reagent is corrosive and a lachrymator. Handle it exclusively in a fume hood.

  • General Precautions: Always be aware of the potential for exothermic reactions and have an appropriate cooling bath on standby. Consult the Safety Data Sheet (SDS) for all reagents before use.[6]

Experimental Protocol: Synthesis via Oxidation and Dehydration

This protocol outlines a common method starting from tetrahydrophthalic anhydride.

Step 1: Oxidative Cleavage to Butane-1,2,3,4-tetracarboxylic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cis-1,2,3,6-tetrahydrophthalic anhydride.

  • Reaction: Slowly add an oxidizing solution (e.g., 50% nitric acid) to the flask. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.

  • Heating: After the initial exothermic reaction subsides, heat the mixture under reflux for the time specified in your chosen literature procedure (typically several hours) to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture. The tetracarboxylic acid product may crystallize upon cooling. Isolate the crude product by vacuum filtration.

  • Purification: Recrystallize the crude solid from hot water to obtain pure butane-1,2,3,4-tetracarboxylic acid as a white crystalline solid.[4][7]

Step 2: Dehydration to meso-Butane-1,2,3,4-tetracarboxylic Dianhydride
  • Setup: Ensure the purified tetracarboxylic acid from Step 1 is thoroughly dry. Place the acid in a round-bottom flask with a reflux condenser.

  • Reaction: Add an excess of acetic anhydride (e.g., 3-5 equivalents).

  • Heating: Heat the mixture to reflux and maintain it for 2-3 hours. The solid will gradually dissolve as it converts to the more soluble dianhydride.

  • Isolation: Cool the reaction mixture to room temperature. The dianhydride product may crystallize out. If not, slowly add an anti-solvent like anhydrous diethyl ether to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with anhydrous ether to remove residual acetic anhydride and acetic acid, and dry thoroughly under vacuum.

ParameterStep 1: OxidationStep 2: Dehydration
Key Reagent Nitric Acid (or other strong oxidant)Acetic Anhydride
Solvent Water (from aqueous acid)Acetic Anhydride (serves as reagent and solvent)
Typical Temp. Reflux (~100-120 °C)Reflux (~140 °C)
Reaction Time 4-8 hours2-3 hours
Product State White Crystalline Solid (Tetracarboxylic Acid)White Crystalline Powder (Dianhydride)
Purification Recrystallization from waterWashing with anhydrous solvent

Visual Guides

Logical Troubleshooting Flow

This diagram outlines the decision-making process when troubleshooting the synthesis.

TroubleshootingFlow Start Start Synthesis CheckYield Low Yield of Tetracarboxylic Acid? Start->CheckYield CheckPurity Impure/Oily Tetracarboxylic Acid? CheckYield->CheckPurity No Oxidation Troubleshoot Oxidation: - Check Reagent Concentration - Optimize Time/Temp - Ensure Stirring CheckYield->Oxidation Yes CheckConversion Low Conversion to Dianhydride? CheckPurity->CheckConversion No PurifyAcid Troubleshoot Purification: - Ensure Solvent Removal - Recrystallize from Water - Consider Charcoal Treatment CheckPurity->PurifyAcid Yes CheckStereo Mixture of Stereoisomers? CheckConversion->CheckStereo No Dehydration Troubleshoot Dehydration: - Use Excess Acetic Anhydride - Ensure Anhydrous Conditions - Increase Reflux Time CheckConversion->Dehydration Yes Success Successful Synthesis CheckStereo->Success No StereoControl Address Stereochemistry: - Review Synthetic Route - Perform Fractional Crystallization CheckStereo->StereoControl Yes Oxidation->CheckPurity PurifyAcid->CheckConversion Dehydration->CheckStereo StereoControl->Success

Caption: A flowchart for diagnosing and solving common synthesis problems.

General Synthesis Workflow

This diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Dehydration Start_Material Tetrahydrophthalic Anhydride Oxidation Oxidative Cleavage (e.g., HNO3) Start_Material->Oxidation Tetra_Acid Crude Butane-1,2,3,4- tetracarboxylic Acid Oxidation->Tetra_Acid Reaction Purified_Acid Pure Tetracarboxylic Acid Tetra_Acid->Purified_Acid Recrystallization Dehydration Dehydration (Acetic Anhydride) Purified_Acid->Dehydration Final_Product meso-Butane-1,2,3,4- tetracarboxylic Dianhydride Dehydration->Final_Product Cyclization

Caption: The overall workflow from starting material to final dianhydride.

References
  • Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. Available from: [Link]

  • Nicholson, J. W., & Wilson, A. D. (1994). U.S. Patent No. 5,298,653. Washington, DC: U.S. Patent and Trademark Office.
  • Cheng, Y., Wu, J., Zhu, H. L., & Lin, J. L. (2009). Butane-1,2,3,4-tetracarboxylic acid dihydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o835. Available from: [Link]

  • ResearchGate. (n.d.). Butane-1,2,3,4-tetracarboxylic acid dihydrate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic Dianhydride 96.0+%, TCI America™. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
  • Wikipedia. (n.d.). 1,2,3,4-Butanetetracarboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Polymerization with 1,2,3,4-Butanetetracarboxylic Dianhydride (CAS 4534-73-0)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing polymerization reactions using 1,2,3,4-Butanetetracarboxylic Dianhydride (BDA), CAS 4534-73-0. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. BDA is a versatile aliphatic dianhydride monomer primarily used in the synthesis of high-performance polyimides and polyesters through polycondensation reactions.[1] This document will equip you with the necessary knowledge to overcome common experimental hurdles and achieve optimal results in your polymerization endeavors.

I. Understanding the Chemistry of BDA Polymerization

1,2,3,4-Butanetetracarboxylic dianhydride is a tetra-functional monomer containing two anhydride rings.[1][2] Its reactivity stems from the susceptibility of the carbonyl carbons in the anhydride moiety to nucleophilic attack.[3] This allows for polymerization with co-monomers possessing nucleophilic functional groups, such as diamines (to form polyimides) and diols (to form polyesters).[1]

Polyimide Synthesis with BDA

The synthesis of polyimides from BDA and a diamine is typically a two-step process:

  • Poly(amic acid) Formation: The diamine attacks the anhydride groups of BDA in a polar aprotic solvent at low to ambient temperatures. This ring-opening polyaddition reaction forms a soluble poly(amic acid) precursor.[3][4]

  • Imidization (Cyclodehydration): The poly(amic acid) is then converted to the final polyimide through the elimination of water. This can be achieved by either thermal treatment at elevated temperatures or by chemical dehydration at lower temperatures using a dehydrating agent and a catalyst.[4][5]

Polyester Synthesis with BDA

The formation of polyesters involves the reaction of BDA with a diol. This is a polycondensation esterification reaction, typically carried out at elevated temperatures to drive off the water byproduct and achieve high molecular weight polymers.[6]

II. Experimental Workflow Diagrams

To visually guide you through the polymerization processes, here are workflow diagrams for both polyimide and polyester synthesis with BDA.

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Monomer_Prep Monomer Preparation - Purify BDA & Diamine - Ensure Stoichiometric Ratio Dissolution Dissolution - Dissolve Diamine in  Dry Polar Aprotic Solvent Monomer_Prep->Dissolution Precise Weighing Reaction_1 Reaction - Add BDA to Diamine Solution - Stir under Inert Atmosphere  (e.g., N2) at 0-25°C Dissolution->Reaction_1 Controlled Addition PAA_Solution Poly(amic acid) Solution Reaction_1->PAA_Solution Polymerization Thermal_Imidization Thermal Imidization - Heat PAA solution/film  incrementally (e.g., 100-250°C) - Removes water & solvent PAA_Solution->Thermal_Imidization High Temp. Chemical_Imidization Chemical Imidization - Add Dehydrating Agent  (e.g., Acetic Anhydride)  & Catalyst (e.g., Pyridine) - Lower Temperature Process PAA_Solution->Chemical_Imidization Chemical Agents Polyimide Final Polyimide Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide

Caption: Workflow for the two-step synthesis of polyimides from BDA.

Polyester_Synthesis_Workflow Monomer_Prep Monomer Preparation - Purify BDA & Diol - Stoichiometric Ratio Reaction_Setup Reaction Setup - Charge Monomers & Catalyst  (optional) into Reactor Monomer_Prep->Reaction_Setup Polycondensation Melt/Solution Polycondensation - Heat under Inert Atmosphere - Remove Water Byproduct  (e.g., Dean-Stark or Vacuum) Reaction_Setup->Polycondensation Heating & Stirring Polyester Final Polyester Polycondensation->Polyester High Conversion

Caption: General workflow for polyester synthesis from BDA.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during polymerization with BDA, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Molecular Weight Polymer 1. Incorrect Stoichiometry: An excess of one monomer limits chain growth.[3] 2. Monomer Impurities: Monofunctional impurities act as chain terminators.[7] 3. Presence of Water: Water can hydrolyze the anhydride groups of BDA, forming a less reactive tetracarboxylic acid, which can disrupt the stoichiometry.[3][7] 4. Incomplete Reaction: Insufficient reaction time or temperature.1. Ensure high-purity monomers. Recrystallize or sublime if necessary. 2. Carefully weigh monomers to achieve a 1:1 molar ratio. A slight excess of the dianhydride can sometimes be beneficial.[7] 3. Use thoroughly dried monomers and anhydrous solvents. Distill solvents over a suitable drying agent.[3] Perform the reaction under an inert, dry atmosphere (e.g., nitrogen or argon). 4. Optimize reaction time and temperature. Monitor viscosity or take aliquots for molecular weight analysis (e.g., GPC) to determine when the reaction has plateaued.
Gel Formation/Cross-linking 1. Side Reactions at High Temperatures: Particularly during polyesterification, high temperatures can lead to unwanted side reactions.[8] 2. Impurities: Polyfunctional impurities in monomers can act as cross-linking sites. 3. Excessive Reaction Time/Temperature: Pushing the reaction too far, especially with reactive monomers, can lead to cross-linking.1. Use high-purity monomers. 2. Optimize the reaction temperature. For polyesterification, consider a two-stage process: a lower temperature stage for initial oligomerization followed by a higher temperature stage under vacuum. 3. For polyimide synthesis, ensure the imidization temperature is appropriate for the specific polymer structure to avoid degradation and cross-linking. 4. In polyester synthesis, using trifunctional monomers as chain branching agents should be done with very low concentrations (e.g., < 1 mol%) to avoid gelation.[9]
Poor Solubility of Final Polyimide 1. Rigid Polymer Backbone: Aromatic diamines can lead to rigid polymer chains with strong intermolecular interactions, reducing solubility.[10] 2. High Degree of Imidization: Fully imidized polyimides are often insoluble.[11]1. For applications requiring solubility, consider using diamines with flexible linkages (e.g., ether groups) or bulky side groups to disrupt chain packing.[12][13] 2. Process the polymer in its soluble poly(amic acid) stage before final thermal curing.[4][11] 3. Use chemical imidization, which can sometimes yield more soluble polyimides compared to high-temperature thermal imidization.[10]
Incomplete Imidization (for Polyimides) 1. Insufficient Curing Temperature or Time: The glass transition temperature (Tg) of the polymer increases as imidization proceeds. If the Tg surpasses the curing temperature, chain mobility decreases, hindering further cyclization.[7] 2. Trapped Solvent: Residual solvent can interfere with the final stages of imidization.1. Use a staged curing protocol with a final curing temperature well above the expected Tg of the final polyimide. 2. Ensure slow and gradual heating to allow for solvent removal before the polymer vitrifies. 3. Monitor the degree of imidization using techniques like FT-IR by observing the appearance of imide peaks (~1780 cm⁻¹) and disappearance of amic acid peaks.[7]
Hydrolytic Degradation of Poly(amic acid) 1. Presence of Water: Water in the solvent or from the atmosphere can hydrolyze the amic acid linkage, leading to a decrease in molecular weight.[3][11]1. Store the poly(amic acid) solution in a cool, dry place. For long-term storage, refrigeration is recommended. 2. Minimize the time between poly(amic acid) synthesis and the imidization step. 3. Use anhydrous solvents and maintain an inert atmosphere.[14]
Discoloration of Polymer 1. High-Temperature Side Reactions: Oxidation or degradation at elevated temperatures during melt polycondensation or imidization. 2. Impurities in Monomers or Solvents: Can lead to colored byproducts.1. Perform the reaction under a high-purity inert atmosphere. 2. Use purified monomers and solvents. 3. Optimize the reaction temperature and time to avoid excessive thermal stress on the polymer.

IV. Frequently Asked Questions (FAQs)

Q1: What are the best solvents for synthesizing poly(amic acid) from BDA?

A1: The most effective solvents are polar aprotic solvents, which can dissolve both the monomers and the resulting poly(amic acid).[3][4] Commonly used solvents include N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). It is crucial that these solvents are anhydrous to prevent hydrolysis of the BDA monomer and the poly(amic acid) intermediate.[3][7]

Q2: How can I control the molecular weight of the polymer?

A2: The molecular weight in polycondensation is highly dependent on several factors:

  • Stoichiometry: Precise 1:1 molar ratio of the reactive functional groups (anhydride to amine or hydroxyl) is critical for achieving high molecular weight. Any deviation will limit the degree of polymerization.[3]

  • Monomer Purity: Use the highest purity monomers available, as monofunctional impurities will cap the growing polymer chains.

  • Reaction Conversion: High conversion is necessary for high molecular weight. For polyesters, this is often achieved by efficiently removing the water byproduct using a vacuum or azeotropic distillation.[5] For polyimides, ensuring the poly(amic acid) formation reaction goes to completion is key.

  • Reaction Conditions: Factors like temperature and catalyst concentration can influence the reaction rate and the prevalence of side reactions that might limit molecular weight.

Q3: What is the difference between thermal and chemical imidization, and which one should I choose?

A3:

  • Thermal Imidization: Involves heating the poly(amic acid) (usually as a cast film or powder) to high temperatures (e.g., 150-250°C).[5] This method is straightforward but can be problematic for thermally sensitive substrates and may lead to less soluble polyimides.

  • Chemical Imidization: Is performed at lower temperatures (room temperature to ~100°C) in solution using a mixture of a dehydrating agent (like acetic anhydride) and a base catalyst (like pyridine or triethylamine).[14] This can result in more soluble polyimides and is suitable for applications where high temperatures cannot be used.[10] However, it requires the removal of the dehydrating agent and catalyst after the reaction.

The choice depends on your application. If you need to process the polyimide in solution, chemical imidization might be preferable. If you are creating a film or coating that will be cured in place, thermal imidization is often simpler.

Q4: Are catalysts necessary for polyesterification with BDA?

A4: While the reaction between an anhydride and an alcohol can proceed without a catalyst, especially at high temperatures, catalysts are often used to increase the reaction rate and allow for lower reaction temperatures. Common catalysts for polyesterification include protonic acids (like p-toluenesulfonic acid), Lewis acids (like tin or titanium compounds), and enzymes (like lipases for specific applications).[15] The choice of catalyst depends on the desired reaction conditions and the required purity of the final polymer.

Q5: How can I characterize the synthesized polymer?

A5: A combination of techniques is typically used:

  • FT-IR Spectroscopy: To confirm the chemical structure. For polyimides, you would look for the appearance of characteristic imide absorption bands (e.g., around 1780 cm⁻¹ for asymmetric C=O stretching, 1380 cm⁻¹ for C-N stretching) and the disappearance of amic acid bands.[7] For polyesters, the key feature is the ester carbonyl peak (around 1740 cm⁻¹).[2]

  • NMR Spectroscopy (¹H and ¹³C): To get detailed information about the polymer structure and confirm the successful polymerization.[16]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the average molecular weight and molecular weight distribution (polydispersity index, PDI).

  • Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) is used to assess thermal stability and decomposition temperature.[17] Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[16]

  • Mechanical Testing: A universal tensile machine (UTM) can be used to measure properties like tensile strength and modulus of polymer films.[12]

V. References

  • THE SYNTHESIS OF A NOVEL POLYIMIDE PRECURSOR - NASA Technical Reports Server. (n.d.). Retrieved January 22, 2026, from [Link]

  • CHAPTER 2 LITERATURE REVIEW. (n.d.). VTechWorks. Retrieved January 22, 2026, from [Link]

  • Polymerization of β-cyclodextrin with 1,2,3,4-butanetetracarboxylic dianhydride: Synthesis, structural characterization, and bisphenol A adsorption capacity. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Polyimide Synthesis Explained: Shaping Modern Electronics. (2024, June 4). AZoM. Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of New Polyimide/Organoclay Nanocomposites Derived From 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride and 1,2-Bis(4-Aminophenoxy)Ethane. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Common Challenges in Polyester Resin Production and How to Overcome Them. (2024, March 15). Persia Resin Co. Retrieved January 22, 2026, from [Link]

  • Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Retrieved January 22, 2026, from [Link]

  • Processing Problems Of Polyester And Its Remedies. (n.d.). IJERT. Retrieved January 22, 2026, from [Link]

  • exploring sustainable biopolyesters: synthesis from 1,4-butanediol and aliphatic diacids. (n.d.). Retrieved January 22, 2026, from [Link]

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2021). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. (2020). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Enzymatic Synthesis of Polyester. (2021). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2021). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. (2014). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Upgrading Polyimides Through Enhanced Process Technology. (2020, April 23). Halocarbon. Retrieved January 22, 2026, from [Link]

  • 12 Condensation Polymerization: Preparation of Two Types of Polyesters. (n.d.). Terrific Science. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Stability and Degradation of Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone (CAS RN: 4534-73-0). This document provides in-depth guidance on the stability, storage, and degradation of this highly reactive di-anhydride. While specific peer-reviewed stability studies on this exact molecule are not extensively published, its chemical structure, dominated by two saturated cyclic anhydride rings, allows us to apply well-established principles of anhydride chemistry to ensure its effective use in your research.

The primary vulnerability of this reagent is its susceptibility to hydrolysis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the common challenges researchers face, ensuring the integrity of the reagent and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone?

The principal degradation mechanism is hydrolysis.[1][2] The molecule contains two cyclic acid anhydride functional groups.[3] These groups are electrophilic and readily react with nucleophiles, with water being a common and potent reactant.[1][2][4] Exposure to atmospheric or solvent-borne moisture will lead to the cleavage of one or both anhydride rings to form the corresponding butane-1,2,3,4-tetracarboxylic acid. This conversion is often irreversible under typical laboratory conditions and results in a complete loss of the anhydride's reactivity for acylation reactions.

To mitigate this, it is imperative to handle the reagent under strictly anhydrous ("dry") conditions at all times.[1]

reagent Tetrahydro-[3,3'-Bifuran] -2,2',5,5'-tetrone degraded Butane-1,2,3,4- tetracarboxylic Acid reagent->degraded Hydrolysis water H₂O (Moisture) water->reagent

Caption: Primary degradation pathway via hydrolysis.

Q2: What are the ideal storage conditions for this reagent?

Based on supplier recommendations and general principles for moisture-sensitive compounds, the following conditions are optimal for maximizing shelf-life.[5][6]

ParameterRecommendationRationale
Temperature Cool; Recommended <15°C[6]Reduces the rate of potential degradation reactions. Avoid freezing if not specified, as it can introduce moisture via condensation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[6][7]Prevents exposure to atmospheric moisture and oxygen, with moisture being the primary concern.[1][7]
Container Tightly sealed container, preferably with a septum-sealed cap (e.g., Sure/Seal™).[7][8]Provides a physical barrier against atmospheric ingress. Septum seals allow for reagent removal via syringe without opening the bottle.[7][8][9]
Location Dark, dedicated desiccator cabinet.[5][10]Protects from light, which can catalyze other degradation pathways, and provides a secondary barrier against ambient humidity.
Q3: The physical appearance of my reagent has changed from a white powder to a clumpy or discolored solid. What does this indicate?

A change in physical appearance is a strong indicator of degradation. The pure reagent is a white to light yellow crystalline powder.[6] Clumping or the formation of a sticky solid often suggests moisture absorption and partial hydrolysis. The resulting carboxylic acid is more polar and has different crystalline properties, leading to these changes. Discoloration could indicate more complex degradation pathways or the presence of impurities. It is strongly advised to verify the purity of the material before use if any change in appearance is observed.

Q4: My reaction is giving low yields or failing completely. How can I determine if reagent degradation is the cause?

Low yields in reactions where the anhydride is an acylating agent are a classic symptom of reagent degradation. If the anhydride has hydrolyzed, it is no longer an effective electrophile for the desired reaction.[11] To confirm if the reagent is compromised, you can perform a purity analysis.

Section 2: Troubleshooting and Quality Control Protocols

This section provides actionable protocols for handling the reagent and diagnosing potential degradation.

Troubleshooting Workflow: Low Reaction Yield

decision decision proc proc outcome_good outcome_good outcome_bad outcome_bad start Low or No Yield in Acylation Reaction check_reagent Is Tetrahydro-[3,3'-Bifuran] -2,2',5,5'-tetrone integrity suspected? start->check_reagent qc_test Perform QC Test (See Protocol 2 or 3) check_reagent->qc_test Yes proceed Proceed: Troubleshoot other reaction parameters (catalyst, solvent, temp) check_reagent->proceed No is_pure Is Purity >95%? qc_test->is_pure is_pure->proceed Yes discard Discard old reagent. Source fresh, verified stock. is_pure->discard No proceed->outcome_good Optimization Successful discard->outcome_bad Problem Identified: Reagent Degradation

Caption: Troubleshooting workflow for low reaction yields.

Protocol 1: Recommended Handling Procedure for Moisture-Sensitive Reagents

This protocol minimizes moisture exposure during reagent dispensing.

  • Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen).

  • Inert Atmosphere: Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation.

  • Transfer: Use Schlenk line techniques or a glovebox for all transfers.[12]

    • Syringe Transfer (for septum-sealed bottles): Puncture the septum with a needle connected to an inert gas line to slightly pressurize the bottle. Use a clean, dry syringe to withdraw the required amount of solid (if it is a fine, free-flowing powder) or a solution if the reagent is pre-dissolved in an anhydrous solvent.[7][8]

    • Glovebox/Glove Bag Transfer: If weighing out the solid is necessary, perform this operation inside a glovebox or glove bag with a positive pressure of inert gas. Work quickly to minimize exposure time.[12]

  • Resealing: After dispensing, ensure the bottle cap is securely tightened. If using a septum-sealed bottle, wrap the cap and septum area with Parafilm as an extra precaution.

  • Cleanup: Clean any equipment that has come into contact with the reagent carefully, as anhydrides can react with cleaning solvents.[9]

Protocol 2: Quality Control via FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method to confirm the presence of the anhydride functional group.[3][13][14]

  • Sample Preparation: Prepare a sample of the solid reagent, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire Spectrum: Collect the infrared spectrum from 4000 to 600 cm⁻¹.

  • Analysis: Look for the characteristic peaks of a saturated cyclic anhydride.

    • Intact Anhydride: Two strong carbonyl (C=O) stretching peaks should be observed, typically in the ranges of 1840-1870 cm⁻¹ (symmetric stretch) and 1770-1820 cm⁻¹ (asymmetric stretch).[3][14] For cyclic anhydrides, the lower-wavenumber peak is generally more intense.[3]

    • Degraded (Hydrolyzed) Sample: The appearance of a broad absorption band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretch from carboxylic acid groups. The distinct double anhydride peaks will diminish in intensity and may be replaced by a single, broader carbonyl peak around 1700-1730 cm⁻¹ , characteristic of a carboxylic acid.

Protocol 3: Purity Assessment by HPLC

For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) can be used. The challenge lies in the high polarity of both the anhydride and its degradation product, the tetracarboxylic acid.[15][16]

  • Objective: To separate the non-polar anhydride from its highly polar hydrolysis product.

  • Column Selection: Standard C18 columns may provide insufficient retention for the polar analytes.[15] Consider using a column designed for polar compounds, such as:

    • A polar-endcapped C18 column.

    • A hydrophilic interaction liquid chromatography (HILIC) column.[17]

  • Mobile Phase:

    • Use an aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid degradation product.

    • A gradient elution, starting with a high aqueous percentage and increasing the organic modifier, will likely be necessary.[17]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the carbonyl chromophores.

  • Analysis: The intact anhydride should appear as a less retained peak compared to the highly polar, multi-charged tetracarboxylic acid degradation product. The presence of a significant secondary peak with a longer retention time indicates substantial hydrolysis. Purity can be determined by the relative peak areas. Note that on-column hydrolysis can be a risk, so analysis should be performed promptly after sample preparation using anhydrous diluents if possible.[18]

By implementing these storage, handling, and verification procedures, researchers can ensure the integrity of Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone and achieve reliable, reproducible results in their synthetic applications.

References
  • Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

  • LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Organic acid anhydride. Wikipedia. [Link]

  • Reddit r/Chempros. (2022). Practical strategy for anhydride hydrolysis. Reddit. [Link]

  • PubChem. (n.d.). [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-. National Center for Biotechnology Information. [Link]

  • Bunton, C. A., & Fendler, J. H. (1966). The Hydrolysis of Carboxylic Anhydrides. V.1,2 The Acid Hydrolysis of Acetic and Trimethylacetic Anhydride. The Journal of Organic Chemistry. [Link]

  • Göpferich, A., & Langer, R. (2000). FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions. PubMed. [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • ResearchGate. (n.d.). The FTIR spectra at around 1850 cm⁻¹ that assigned to anhydride. ResearchGate. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific. [Link]

  • Reddit r/chemistry. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. Reddit. [Link]

  • Posgayné Kovács, E. (1969). [Method for the determination of the acetic anhydride content of anhydrous acetic acid. Application of the method for the study of hydrolysis of acetic anhydride in acetic acid]. PubMed. [Link]

  • Chemistry For Everyone. (2025). What Are Cyclic Anhydrides?. YouTube. [Link]

  • Musgrave, R. (2017). Acid Catalyzed Hydrolysis of Acid Anhydrides. YouTube. [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of maleic anhydride. ResearchGate. [Link]

  • Adams, D. J., et al. (2015). Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation. RSC Publishing. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. University of Rochester. [Link]

  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Quora. [Link]

  • OKCHEM. (2024). We will discuss the applications of FTIR in the analysis of maleic anhydride. OKCHEM. [Link]

  • Kayser, M. M., & Morand, P. (1978). Reduction of cyclic anhydrides. II. Factors affecting regioselectivity of attack on the carbonyl group by metal hydrides. Canadian Journal of Chemistry. [Link]

  • PubMed. (1986). Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. PubMed. [Link]

Sources

troubleshooting side reactions in tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions. The primary synthetic route discussed is the coupling of succinic anhydride derivatives.

Problem 1: Low or No Yield of the Desired Product

You've followed the protocol, but your final yield of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is significantly lower than expected, or you've failed to isolate the product altogether.

Potential Causes and Solutions:

  • Incomplete Bromination of Succinic Anhydride: The initial step of many synthetic routes involves the bromination of succinic anhydride to form bromosuccinic anhydride, a key intermediate. If this reaction is incomplete, the subsequent coupling will be inefficient.

    • How to Verify: Use TLC or ¹H NMR to check for the presence of starting material (succinic anhydride) in your bromosuccinic anhydride intermediate.

    • Solution: Ensure your brominating agent (e.g., N-bromosuccinimide or elemental bromine) is fresh and used in the correct stoichiometric amount. The reaction may require optimization of time and temperature. A procedure for the quantitative bromination of succinic anhydride in acetic acid is a reliable starting point.[1]

  • Inefficient Coupling Reaction: The coupling of bromosuccinic anhydride with a succinic anhydride-derived nucleophile is the critical C-C bond-forming step.

    • Causality: This reaction is often sensitive to the base used, the solvent, and the temperature. The base must be strong enough to generate the required carbanion from succinic anhydride but not so strong as to promote side reactions like polymerization.

    • Solution:

      • Base Selection: A mixture of calcium carbonate and calcium oxide has been reported to be effective.[2] Experiment with other non-nucleophilic bases if yields are still low.

      • Solvent Choice: Anhydrous dioxane is a common solvent for this reaction.[2] Ensure your solvent is completely dry, as water will hydrolyze the anhydride starting materials and product.

      • Temperature Control: This reaction is typically performed at a slightly elevated temperature (30-40 °C).[2] Monitor the temperature closely, as excessive heat can lead to polymerization and decomposition.

  • Hydrolysis of Anhydride Moieties: Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone and its anhydride precursors are highly susceptible to hydrolysis.[3][4]

    • Causality: The presence of even trace amounts of water in your reagents or glassware can lead to the formation of the corresponding tetracarboxylic acid, which will not be soluble in the organic solvents used for extraction and will result in a lower yield of the desired product.

    • Solution:

      • Drying of Reagents and Glassware: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure your starting materials are free of moisture.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Problem 2: The Isolated Product is Colored (Yellowish or Brownish)

You've successfully isolated a solid product, but it has an undesirable color instead of being a white or off-white solid.

Potential Causes and Solutions:

  • Formation of Dimerization Byproducts: Succinic anhydride can undergo dimerization to form 1,6-dioxaspiro[5][5]nonane-2,7-dione, which is a known cause of coloration in purified succinic anhydride.[6] This side reaction can be exacerbated by heating during distillation or prolonged reaction times at elevated temperatures.

    • How to Identify: These byproducts may be detectable by techniques such as mass spectrometry or by comparing the IR spectrum of your product to a reference spectrum of the pure compound.

    • Solution:

      • Minimize Heat Exposure: Avoid excessive heating during the reaction and purification steps. If distillation is used for purification, employ vacuum distillation to lower the boiling point.

      • Purification: Recrystallization is an effective method for removing colored impurities.[7] Experiment with different solvent systems to find one that effectively separates the desired product from the colored byproducts.

  • Polymerization Side Reactions: Under basic conditions or at high temperatures, succinic anhydride can polymerize.[8][9] These polymeric materials are often colored and can be difficult to remove.

    • How to Identify: Polymeric byproducts will often have a broad, unresolved appearance on TLC and may not have a sharp melting point.

    • Solution:

      • Careful Control of Reaction Conditions: Adhere strictly to the recommended reaction temperature and use the appropriate amount of base.

      • Purification: Column chromatography can be effective in separating the desired product from polymeric materials.

Problem 3: Presence of Unexpected Peaks in Spectroscopic Data (NMR, IR, MS)

Your analytical data shows the presence of impurities in your final product.

Potential Causes and Solutions:

  • Incomplete Reaction or Presence of Intermediates:

    • Identification: Compare the signals in your spectra to those of your starting materials and expected intermediates (e.g., bromosuccinic anhydride).

    • Solution: Increase the reaction time or temperature (cautiously) to drive the reaction to completion. Re-purify the product using column chromatography or recrystallization.

  • Formation of γ-Butyrolactone or Tetrahydrofuran: In related syntheses involving the reduction of succinic anhydride precursors, γ-butyrolactone and tetrahydrofuran are common byproducts.[10] While the direct coupling reaction is not a reduction, certain side reactions or impurities in starting materials could potentially lead to these.

    • Identification: These compounds have characteristic signals in ¹H and ¹³C NMR that can be compared to reference spectra.

    • Solution: Ensure that no unintended reducing agents are present in your reaction mixture. Purification by column chromatography should effectively separate these more volatile byproducts.

  • Hydrolysis to Butane-1,2,3,4-tetracarboxylic acid: As mentioned previously, hydrolysis is a major side reaction.

    • Identification: The presence of broad O-H stretches in the IR spectrum and the disappearance of the characteristic anhydride C=O stretches are indicative of hydrolysis. The carboxylic acid will also have a very different solubility profile.

    • Solution: Rigorous exclusion of water is paramount. If hydrolysis has occurred, it may be possible to convert the tetracarboxylic acid back to the dianhydride by heating with a dehydrating agent like acetic anhydride, though this adds an extra step and may introduce new impurities.

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_bromination 1. Verify Bromination of Succinic Anhydride start->check_bromination bromination_ok Bromination Complete? check_bromination->bromination_ok optimize_bromination Optimize Bromination: - Check Reagents - Adjust Time/Temp bromination_ok->optimize_bromination No check_coupling 2. Evaluate Coupling Reaction bromination_ok->check_coupling Yes optimize_bromination->check_bromination coupling_ok Coupling Conditions Optimal? check_coupling->coupling_ok optimize_coupling Optimize Coupling: - Base Selection - Anhydrous Solvent - Temperature Control coupling_ok->optimize_coupling No check_hydrolysis 3. Investigate Hydrolysis coupling_ok->check_hydrolysis Yes optimize_coupling->check_coupling hydrolysis_present Evidence of Hydrolysis? check_hydrolysis->hydrolysis_present prevent_hydrolysis Implement Strict Anhydrous Techniques: - Dry Glassware/Solvents - Inert Atmosphere hydrolysis_present->prevent_hydrolysis Yes purification 4. Review Purification Method hydrolysis_present->purification No prevent_hydrolysis->check_hydrolysis yield_improved Yield Improved? purification->yield_improved success Successful Synthesis yield_improved->success Yes consult Consult Further Literature or Technical Support yield_improved->consult No

Caption: A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical yield of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone from succinic anhydride?

The overall theoretical yield depends on the specific synthetic route. For a two-step process involving bromination and then coupling, the overall yield is the product of the yields of each step. A reported yield for the coupling step is "very good," suggesting that high yields are achievable under optimal conditions.[2]

Q2: What are the ideal storage conditions for tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone?

Due to its susceptibility to hydrolysis, the compound should be stored in a tightly sealed container in a desiccator or under an inert atmosphere. Refrigeration is also recommended to minimize any potential degradation over time.

Q3: Can I use other starting materials besides succinic anhydride?

Yes, other methods for the synthesis of the corresponding butane-1,2,3,4-tetracarboxylic acid exist, which is the hydrolyzed form of the target molecule. These methods include the Diels-Alder reaction of maleic anhydride and 1,3-butadiene, followed by oxidative cleavage.[2] However, the direct coupling of succinic anhydride derivatives is often more straightforward.

Q4: What are the safety precautions I should take when working with the reagents for this synthesis?

  • Succinic Anhydride and its Derivatives: These can be irritating to the skin, eyes, and respiratory tract.[11]

  • Brominating Agents: N-bromosuccinimide and elemental bromine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Acetic acid is corrosive. Handle all solvents in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

Proposed Reaction Mechanism: Coupling of Succinic Anhydride

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product succinic_anhydride Succinic Anhydride carbanion Succinic Anhydride Carbanion succinic_anhydride->carbanion Deprotonation bromosuccinic_anhydride Bromosuccinic Anhydride product Tetrahydro-[3,3'-bifuran]- 2,2',5,5'-tetrone bromosuccinic_anhydride->product carbanion->product Nucleophilic Attack on Bromosuccinic Anhydride base Base (e.g., CaCO₃/CaO)

Caption: A simplified mechanism for the base-mediated coupling reaction.

Data Summary Table: Common Side Products

Side ProductChemical FormulaMolar Mass ( g/mol )Potential CauseIdentification Method
Butane-1,2,3,4-tetracarboxylic acidC₈H₁₀O₈234.16Hydrolysis of anhydrideIR (broad O-H), solubility change
1,6-Dioxaspiro[5][5]nonane-2,7-dioneC₇H₈O₄156.14Dimerization of succinic anhydrideMS, comparison to reference spectra
Poly(succinic anhydride)(C₄H₄O₃)nVariableHigh temperature, strong baseBroad TLC spot, lack of sharp MP
γ-ButyrolactoneC₄H₆O₂86.09Reductive side reactionsNMR, GC-MS
TetrahydrofuranC₄H₈O72.11Reductive side reactionsNMR, GC-MS

Experimental Protocol: Recrystallization for Purification

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude, colored product in a minimal amount of a hot solvent (e.g., ethyl acetate, toluene, or a mixture thereof).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent selected in step 1.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • The sustainable production of succinic anhydride from renewable biomass - PMC - NIH. (2023). Retrieved from [Link]

  • Tetrahydrofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Succinic Anhydride Synthesis - YouTube. (2023). Retrieved from [Link]

  • [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- | C8H6O6 | CID 107298 - PubChem. (n.d.). Retrieved from [Link]

  • Succinic anhydride - Wikipedia. (n.d.). Retrieved from [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs - MDPI. (2022). Retrieved from [Link]

  • Effect of succinic anhydride as an electrolyte additive on electrochemical characteristics of silicon thin-film electrode | Request PDF. (2014). Retrieved from [Link]

  • Decarboxylation of succinic acid by permanganate ion - International Journal of Applied Research. (2018). Retrieved from [Link]

  • Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. (n.d.). Retrieved from [Link]

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC - NIH. (2017). Retrieved from [Link]

  • Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents. (n.d.).
  • Electrochemical Synthesis of Carboxylic Anhydrides - ChemistryViews. (2022). Retrieved from [Link]

  • Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Copolymerization of succinic anhydride and epoxide with diethylene glycol side chain | Request PDF. (2013). Retrieved from [Link]

  • US20040249171A1 - Succinic anhydride, process for preparation of the same and use thereof - Google Patents. (n.d.).
  • Ring-Opening Copolymerizaton of Cyclohexene Oxide and Succinic Anhydride by Zinc and Magnesium Schiff-Base Complexes Containing Alkoxy Side Arms | Inorganic Chemistry. (2020). Retrieved from [Link]

  • Electrochemical reductive coupling of terminal acetylenes and aldehydes to access propargylic alcohols - Chemical Communications (RSC Publishing). (2022). Retrieved from [Link]

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions - Diva-Portal.org. (2004). Retrieved from [Link]

  • (PDF) CHEMICAL SYNTHESES AND TECHNOLOGIES FOR THE SUSTAINABLE DEVELOPMENT III. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. (2006). Retrieved from [Link]

  • Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking | ACS Omega. (2021). Retrieved from [Link]

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Technical Support Center: Recrystallization of Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone (also known as 1,2,3,4-Butanetetracarboxylic Dianhydride) via recrystallization. It is intended for researchers, scientists, and drug development professionals who require a high-purity compound for their applications, such as in the synthesis of advanced polymers and specialty chemicals.[1][2]

Introduction to the Challenges of Purifying Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone

Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone is a highly reactive aliphatic dianhydride. Its purification is primarily complicated by its high moisture sensitivity.[3] Exposure to atmospheric or solvent-borne moisture will lead to the hydrolysis of the anhydride groups, forming the parent 1,2,3,4-butanetetracarboxylic acid (BTCA). This not only results in a loss of the desired product but also introduces a significant impurity that can be difficult to remove. Therefore, all handling and recrystallization procedures must be conducted under anhydrous conditions.

Additionally, the choice of an appropriate solvent system is critical. The ideal solvent should exhibit high solubility for the dianhydride at elevated temperatures and low solubility at room temperature or below, while impurities should remain soluble at all temperatures.

Core Experimental Protocol: Recrystallization of Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone

This protocol outlines a standard procedure for the recrystallization of tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone. It is crucial to use anhydrous solvents and techniques for handling air- and moisture-sensitive compounds.[4]

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Based on literature for similar aliphatic dianhydrides, a mixed solvent system of a good solvent and a poor solvent (anti-solvent) is recommended.[5] A primary candidate system is Dichloromethane (DCM) as the good solvent and n-Hexane or Diethyl Ether as the anti-solvent.

    • Ensure all solvents are of high purity and anhydrous. It is recommended to use freshly dried solvents.

    • All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas (e.g., Nitrogen or Argon).

  • Dissolution:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the crude tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone.

    • Add a minimal amount of anhydrous DCM to the flask.

    • Gently heat the mixture with stirring to facilitate dissolution. Add more DCM in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid using an excessive amount of solvent to ensure a good yield.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are observed in the hot solution, a hot filtration step is necessary.

    • Preheat a filtration funnel and a receiving flask.

    • Quickly filter the hot solution through a fluted filter paper or a sintered glass funnel. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

    • Once the solution has reached room temperature, crystal formation should be apparent. To maximize the yield, the flask can be placed in an ice bath or a refrigerator for several hours.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean, dry filter flask.

    • Wash the crystals with a small amount of cold, anhydrous anti-solvent (n-Hexane or Diethyl Ether) to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals under a high vacuum to remove all traces of solvent. For moisture-sensitive compounds, drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) is recommended.[6]

    • The final product should be a white to off-white crystalline solid.

  • Storage:

    • Store the high-purity tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a desiccator to prevent hydrolysis.[3]

Visualization of the Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_process Recrystallization Process cluster_final Final Product Dry_Glassware Oven-Dry Glassware Dissolution Dissolve Crude Product in Hot Anhydrous DCM Dry_Glassware->Dissolution Anhydrous_Solvents Prepare Anhydrous Solvents Anhydrous_Solvents->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystallization Dissolution->Cooling If no insolubles Hot_Filtration->Cooling Isolation Isolate Crystals (Vacuum Filtration) Cooling->Isolation Drying Dry Under Vacuum Isolation->Drying Storage Store Under Inert Atmosphere Drying->Storage

Caption: General workflow for the recrystallization of tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Oiling Out The compound is precipitating as a liquid instead of a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. - Try a different solvent system with a lower boiling point.
No Crystal Formation The solution is not sufficiently saturated, or the cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the solute. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in a freezer).
Low Yield Too much solvent was used for dissolution, or the compound has significant solubility in the cold solvent.- Minimize the amount of solvent used for dissolution. - Ensure the solution is thoroughly cooled to maximize precipitation. - Use a minimal amount of cold solvent for washing the crystals.
Product is not pure (e.g., low melting point) Incomplete removal of impurities, or the compound has co-crystallized with impurities. The presence of the hydrolyzed form (BTCA) is also a common issue.- Repeat the recrystallization process. - Ensure all steps are performed under strictly anhydrous conditions to prevent hydrolysis. - Consider using a different solvent system that may have better selectivity for separating the impurities.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous solvents for this recrystallization?

A1: Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone is a dianhydride, which is highly susceptible to hydrolysis. Any moisture present in the solvent or from the atmosphere will react with the anhydride groups to form 1,2,3,4-butanetetracarboxylic acid (BTCA). This will not only decrease the yield of your desired product but also introduce a significant impurity.

Q2: What are the most likely impurities in my crude sample?

A2: Common impurities can include unreacted starting materials from the synthesis, such as succinic anhydride or tetrahydrophthalic anhydride.[2][7] Partially oxidized intermediates may also be present. The most common impurity, however, is the hydrolyzed form, 1,2,3,4-butanetetracarboxylic acid (BTCA), which forms upon exposure to moisture.

Q3: Can I use a single solvent for recrystallization instead of a mixed solvent system?

A3: It is possible, but often a mixed solvent system provides better control over the crystallization process. A single solvent in which the compound is sparingly soluble at room temperature but very soluble when hot can be effective. However, finding a single solvent with these ideal properties can be challenging. A mixed solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) offers more flexibility.

Q4: My product has a broad melting point range after recrystallization. What does this indicate?

A4: A broad melting point range is a strong indicator of the presence of impurities. The most likely culprit is the hydrolyzed dianhydride (BTCA). It is recommended to re-purify the material, paying close attention to maintaining anhydrous conditions throughout the entire process.

Q5: What is the expected appearance of the high-purity product?

A5: High-purity tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone should be a white to light yellow crystalline powder or crystals.[8]

Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Outcome Impure Product is Impure (e.g., broad melting point) Start->Impure LowYield Low Yield Start->LowYield NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Start->OilingOut Success High Purity Product Start->Success CheckAnhydrous Verify Anhydrous Conditions Impure->CheckAnhydrous Likely Hydrolysis Concentrate Concentrate Solution LowYield->Concentrate Too much solvent? CoolLonger Cool for Longer/ Lower Temperature LowYield->CoolLonger Solubility too high? NoCrystals->Concentrate ReheatAddSolvent Reheat, Add More Solvent, Cool Slowly OilingOut->ReheatAddSolvent RepeatRecrystal Repeat Recrystallization CheckAnhydrous->RepeatRecrystal ChangeSolvent Change Solvent System RepeatRecrystal->ChangeSolvent If still impure InduceNucleation Induce Nucleation (Scratch/Seed) Concentrate->InduceNucleation If no success InduceNucleation->CoolLonger If still no crystals ReheatAddSolvent->ChangeSolvent If problem persists

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

  • ResearchGate. (n.d.). Chemical Analysis of 1,2,3,4-Butanetetracarboxylic Acid. Retrieved from [Link]

  • Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. Retrieved from a real, verified URL for this source is not available.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 3,3',4,4'-Biphenyltetracarboxylic dianhydride. Retrieved from a real, verified URL for this source is not available.
  • Google Patents. (n.d.). CN102627550B - Preparation methods of butanetetracarboxylic acid and butanetetracarboxyl dianhydride.
  • PubMed. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Valsynthese SA. (2024). Material Safety Data Sheet 1,2,4,5-CYCLOHEXANETETRACARBOXYLIC DIANHYDRIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3,4-Butanetetracarboxylic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from a real, verified URL for this source is not available.
  • UCL Discovery. (n.d.). Crystallization at Solvent Interfaces Enables Access to a Variety of Cocrystal Polymorphs and Hydrates. Retrieved from [Link]

  • JoVE. (n.d.). recrystallization, filtration and melting point. Retrieved from a real, verified URL for this source is not available.
  • ResearchGate. (n.d.). Biodegradable superabsorbent hydrogels derived from cellulose by esterification crosslinking with 1,2,3,4-butanetetracarboxylic dianhydride. Retrieved from [Link]

  • Google Patents. (n.d.). JPWO2011033690A1 - Polyimide soluble in organic solvents containing PMDA, DADE, BPDA and BCD.
  • National Institutes of Health. (n.d.). Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from a real, verified URL for this source is not available.
  • ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1703-58-8,1,2,3,4-Butanetetracarboxylic acid. Retrieved from [Link]

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Navigating the Challenges of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the experimental challenges associated with tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the solubility issues commonly encountered with this versatile reagent. Here, we move beyond simple protocols to explain the 'why' behind the methods, ensuring a deeper understanding and more successful experimental outcomes.

Understanding the Molecule: Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone

Also known by its synonym, meso-butane-1,2,3,4-tetracarboxylic dianhydride (BDA), this compound is a valuable building block, particularly in the synthesis of polyimides and polyesters, and as a crosslinking agent.[1][2] Its rigid, crystalline structure contributes to a high melting point of 242-243.5°C and notably low solubility in water (3.2 × 10⁻³ g/L at 25°C).[1] This limited solubility often extends to organic solvents, presenting a significant hurdle in achieving homogeneous reaction mixtures and, consequently, impacting reaction kinetics and product quality.

Frequently Asked Questions (FAQs)

Q1: Why is tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone so poorly soluble in many common solvents?

A1: The poor solubility is primarily due to the molecule's high lattice energy. The crystalline structure is stabilized by strong intermolecular forces, including dipole-dipole interactions and van der Waals forces. Overcoming these forces to dissolve the crystal requires significant energy input, which is not always compensated by the solvation energy provided by many common organic solvents. The rigid, planar nature of the bifuran ring system also contributes to efficient crystal packing, further increasing the energy required for dissolution.

Q2: What are the initial signs of solubility issues in my reaction?

A2: Visual cues are the first indicators. You may observe:

  • A persistent cloudy or hazy appearance of the reaction mixture, even after prolonged stirring.

  • Solid particles settled at the bottom of the reaction vessel.

  • A gel-like or swollen solid phase, indicating that the solvent has penetrated the crystal lattice but has not fully solvated the individual molecules.

  • In polymerization reactions, low molecular weight polymers are often a result of poor monomer solubility.[3]

Q3: Can I use water as a solvent or co-solvent?

A3: It is strongly advised to avoid water. Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is a dianhydride and is susceptible to hydrolysis in the presence of water.[3] This reaction will open the anhydride rings to form the corresponding tetracarboxylic acid, which will not undergo the desired reactions, such as polycondensation with diamines to form polyimides.[3] Therefore, it is crucial to use anhydrous solvents and maintain a dry reaction environment.

Troubleshooting Guides: Overcoming Solubility Issues in Reactions

Guide 1: Solvent Selection and Preparation

The choice of solvent is the most critical factor in overcoming solubility challenges. Polar aprotic solvents are generally the most effective for dissolving dianhydrides.

Recommended Solvents:

SolventRationale for Use
N-Methyl-2-pyrrolidone (NMP) High boiling point and excellent solvating power for polar molecules.[4][5][6]
N,N-Dimethylacetamide (DMAc) Similar to NMP, it is a strong polar aprotic solvent.
N,N-Dimethylformamide (DMF) Another effective polar aprotic solvent, though with a lower boiling point than NMP and DMAc.
Tetrahydrofuran (THF) A less polar option that can be effective, sometimes in combination with other solvents.[7]
Cyclohexanone A ketone-based solvent that has shown utility for dissolving some polyimides.[7]

Experimental Protocol: Preparing a Homogeneous Solution

  • Drying: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.

  • Solvent Addition: Add the desired volume of the chosen anhydrous solvent to the reaction vessel.

  • Gradual Addition of Dianhydride: With vigorous stirring, add the tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone powder in small portions. This prevents the formation of large agglomerates that are difficult to dissolve.

  • Heating: Gently heat the mixture. The solubility of crystalline solids generally increases with temperature.[1] A temperature range of 50-80°C is a good starting point. Monitor the solution for any signs of decomposition (e.g., color change).

  • Sonication: If heating and stirring are insufficient, immersing the reaction vessel in an ultrasonic bath can aid in breaking up solid particles and accelerating dissolution.[1][8][9]

Logical Workflow for Solvent Preparation

G A Select Anhydrous Polar Aprotic Solvent (e.g., NMP, DMAc) B Add Solvent to Dry Reaction Vessel A->B C Gradually Add Dianhydride with Vigorous Stirring B->C D Gentle Heating (50-80°C) C->D E Apply Sonication (if needed) D->E F Visually Inspect for Complete Dissolution E->F G Proceed with Reaction F->G Homogeneous Solution H Troubleshoot: Re-evaluate Solvent or Use Co-solvent F->H Incomplete Dissolution H->A

Caption: Workflow for dissolving tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone.

Guide 2: Co-Solvent Systems

In some cases, a single solvent may not be sufficient to achieve the desired solubility. A co-solvent system can be employed to fine-tune the polarity and solvating power of the reaction medium.

Rationale: A co-solvent can disrupt the crystal lattice of the dianhydride more effectively than a single solvent by providing a wider range of intermolecular interactions.

Recommended Co-Solvent Combinations:

  • NMP with a less polar solvent like THF or cyclohexanone: This can sometimes improve the solubility of less polar reactants in the mixture.

  • Use of m-cresol as a co-solvent, particularly in polyimide synthesis: m-cresol can act as both a solvent and a catalyst at elevated temperatures.

Experimental Protocol: Utilizing a Co-Solvent System

  • Prepare a solution of the dianhydride in the primary, more effective solvent (e.g., NMP) following the protocol in Guide 1.

  • In a separate, dry flask, dissolve the other reactants in the co-solvent.

  • Slowly add the solution of the other reactants to the dianhydride solution with continuous stirring.

  • Monitor for any signs of precipitation as the two solutions are mixed. If precipitation occurs, gentle heating may be required to redissolve the solids.

Guide 3: Addressing Moisture Sensitivity

The presence of even trace amounts of water can lead to the hydrolysis of the anhydride groups, forming the tetracarboxylic acid. This not only reduces the yield of the desired product but the resulting carboxylic acid can also have different solubility characteristics, further complicating the reaction mixture.

Preventative Measures:

  • Dry Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Proper Storage: Store tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone in a desiccator to protect it from humidity.[2][10][11][12][13]

Troubleshooting Hydrolysis:

If you suspect hydrolysis has occurred (e.g., unexpected pH changes, formation of a different precipitate), it is often best to restart the reaction with fresh, dry materials. Characterization of the precipitate by techniques like FTIR can confirm the presence of carboxylic acid groups.

Decision Tree for Troubleshooting Solubility Issues

G Start Solubility Issue Observed (Cloudiness, Precipitate) CheckMoisture Check for Moisture Contamination (Anhydrous Solvents, Inert Atmosphere) Start->CheckMoisture IncreaseTemp Increase Temperature Gradually (Monitor for Decomposition) CheckMoisture->IncreaseTemp No Moisture Suspected Failure Restart with Purer/Drier Reagents CheckMoisture->Failure Moisture Suspected AddCosolvent Consider a Co-solvent System IncreaseTemp->AddCosolvent Still Insoluble Success Homogeneous Solution Achieved IncreaseTemp->Success Dissolved UseSonication Apply Sonication AddCosolvent->UseSonication Still Insoluble AddCosolvent->Success Dissolved ReassessSolvent Re-evaluate Primary Solvent Choice UseSonication->ReassessSolvent Still Insoluble UseSonication->Success Dissolved ReassessSolvent->Start New Solvent Chosen ReassessSolvent->Failure No Better Solvent Found

Caption: Troubleshooting decision tree for solubility problems.

Concluding Remarks

Overcoming the solubility challenges of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is achievable with careful consideration of solvent choice, reaction conditions, and the exclusion of moisture. This guide provides a framework for a systematic approach to troubleshooting these issues. By understanding the underlying principles of solubility and implementing these practical strategies, researchers can unlock the full potential of this valuable chemical building block in their synthetic endeavors.

References

  • Chemistry LibreTexts. 6.6D: Troubleshooting. (2024, August 16). Retrieved from [Link]

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  • Ataman Kimya. N-METHYL-2-PYRROLIDONE (NMP). (n.d.). Retrieved from [Link]

  • Muschter, S., et al. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Pharmaceutics, 13(3), 415.
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  • ACS Omega. Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. (2026, January 19). Retrieved from [Link]

  • Avbunudiogba, J. (2021). Effects of Humidity on the Dissolution Profiles of Controlled Release Theophylline Matrix Tablets Containing Release Enhancers Prepared By Melt Granulation and Coacervation Techniques.
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  • Al-Sayaghi, M. A. Q., et al. (n.d.). Physicochemical and thermal effects of pendant groups, spatial linkages and bridging groups on the formation and processing of polyimides. UND Scholarly Commons.
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  • Defense Technical Information Center. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4). Retrieved from [Link]

  • CP Lab Safety. meso-Butane-1,2,3,4-tetracarboxylic Dianhydride, 5g, Each. (n.d.). Retrieved from [Link]

  • Karangan, A., et al. (2024). Surroundings Impact on Terpene Stability in Terpene-Infused Pre-Rolled Cones: The Role of Temperature, Humidity, and Light Exposure.
  • MDPI. Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. (2020). Retrieved from [Link]

  • ResearchGate. Soluble Polyimides from a New Dianhydride: 5′-tert-Butyl-m-terphenyl-3,4,3″,4″-tetracarboxylic Acid Dianhydride. (2006, August). Retrieved from [Link]

  • Islam, M. S., et al. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films.
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handling precautions for [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-

CAS: 4534-73-0 | Synonyms: 1,2,3,4-Butanetetracarboxylic Dianhydride, meso-butane-1,2,3,4-tetracarboxylic dianhydride

Welcome to the technical support guide for [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-. This document provides essential handling precautions, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals. As a key building block in polymer chemistry and organic synthesis, proper handling is paramount to ensure experimental success and laboratory safety.[1][2]

Part 1: Hazard Identification & Risk Assessment (FAQs)

This section addresses the most common initial questions regarding the safety profile of the compound. A proactive understanding of the risks is the first step in safe laboratory practice.

Q1: What are the primary health hazards associated with [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-?

A1: Based on aggregated GHS data, this compound is classified as a significant irritant and potentially harmful through multiple exposure routes.[3] The primary hazards are:

  • Serious Eye Irritation (H319): This is the most consistently reported hazard.[3][4][5]

  • Skin Irritation (H315): The compound can cause skin irritation upon contact.[3][4][5]

  • Harmful if Swallowed (H302): A significant portion of safety notifications indicate oral toxicity.[3]

  • Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract.[3]

Some data also suggests it may be harmful in contact with skin (H312) or if inhaled (H332).[3] Due to these hazards, handling should always occur in a controlled environment with appropriate personal protective equipment.

Q2: This compound is a dianhydride. Why is moisture sensitivity a critical handling precaution?

A2: The dianhydride functional groups are highly susceptible to nucleophilic attack by water. This is a crucial chemical principle to understand for both safety and experimental integrity. When exposed to moisture (e.g., atmospheric humidity), the compound will hydrolyze to form the corresponding butane-1,2,3,4-tetracarboxylic acid. This degradation has two major consequences:

  • Loss of Purity: The hydrolyzed product is a different chemical species. If you are using the dianhydride as a monomer for polymerization or as a specific reactant, the presence of the tetracarboxylic acid will lead to inconsistent results and low yields.

  • Change in Reactivity: The intended reactivity of the anhydride is lost. This can stall your experiment or lead to the formation of unintended byproducts.

Therefore, maintaining a dry environment during storage and handling is not just a recommendation but a requirement for reliable results.[6]

Q3: What specific Personal Protective Equipment (PPE) is mandatory when working with this compound?

A3: A multi-layered PPE approach is required to mitigate the identified risks. The following should be considered the minimum standard, as guided by precautionary statements P280 ("Wear protective gloves/ eye protection/ face protection").[3][4][7]

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles causing serious eye irritation. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any tears before use and change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection: All weighing and transfer operations involving the solid powder should be conducted inside a certified chemical fume hood to prevent inhalation of dust.[3]

Hazard Summary Table
Hazard Statement (GHS)DescriptionCommonality in ReportsKey Precaution
H319 Causes serious eye irritation100%[3]Wear safety goggles/face shield
H315 Causes skin irritation75%[3]Wear nitrile gloves
H302 Harmful if swallowed50%[3]Do not eat/drink in lab; wash hands
H335 May cause respiratory irritation25%[3]Handle in a fume hood

Part 2: Laboratory Handling & Storage Protocols

This section provides structured workflows and troubleshooting for common laboratory procedures involving the compound.

Workflow: Weighing and Dispensing the Solid Compound

The primary exposure risks—inhalation and contact—occur during the handling of the solid powder. This workflow is designed to minimize those risks.

G cluster_prep 1. Preparation cluster_weigh 2. Weighing Process cluster_clean 3. Cleanup & Storage PPE Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves FumeHood Verify Fume Hood is operational PPE->FumeHood Materials Gather materials: - Spatula, Weigh Paper - Antistatic Gun - Sealed Waste Bag FumeHood->Materials Move Transfer stock bottle to fume hood Materials->Move Antistatic Use antistatic gun on container and weigh boat Move->Antistatic Weigh Carefully dispense powder away from sash opening Antistatic->Weigh Seal Immediately cap stock bottle and purge with N₂/Ar if possible Weigh->Seal Clean Wipe down spatula and surfaces. Place used weigh paper in waste bag. Seal->Clean Doff Remove gloves and wash hands thoroughly as per P264[3][4] Clean->Doff Store Return stock bottle to desiccator or dry storage cabinet Doff->Store

Sources

Technical Support Center: Minimizing By-product Formation in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, actionable insights into controlling chemical synthesis to maximize yield and purity. By-product formation is an inevitable challenge, but by understanding the underlying principles and implementing robust control strategies, you can significantly mitigate its impact. This support center moves beyond simple protocols to explain the causality behind these experimental choices, empowering you to troubleshoot effectively and design more efficient, robust synthetic processes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational principles governing the formation of impurities and by-products.

Q1: What are the most common sources of by-products in a typical synthesis?

A1: By-products, which are unwanted substances formed during a chemical reaction, are among the most common process impurities in drug manufacturing.[1] Their formation is rarely due to a single cause. Understanding the origin is the first step in mitigation. The primary sources include:

  • Inherent Reaction Pathways: Most reactions are not 100% selective. Side reactions, such as incomplete reactions, overreactions, isomerizations, or rearrangements, can compete with the desired transformation, leading to the formation of by-products.[1]

  • Starting Material Impurities: Impurities present in the initial raw materials can be carried through the synthesis or participate in their own side reactions.

  • Reagents and Catalysts: Unwanted reactions involving chemical reagents, solvents, or catalysts are a frequent source of impurities.[1][2] For instance, a non-selective alkylating agent might react at multiple sites on a molecule.[3]

  • Product Degradation: The desired product itself may be unstable under the reaction conditions, leading to degradation products over time. This is especially true with excessively high temperatures or prolonged reaction times.[3]

  • Inorganic Impurities: These can include reagents, ligands, heavy metals from catalysts, inorganic salts, and materials like filter aids.[1]

Q2: What is the difference between kinetic and thermodynamic control, and how does it affect by-product formation?

A2: This is a critical concept in reaction optimization. When a reactant can form two different products (the desired product and a by-product), the ratio of these products is determined by which one is formed faster (kinetic control) versus which one is more stable (thermodynamic control).[4]

  • Kinetic Control: This regime governs reactions that are rapid and irreversible, often conducted at lower temperatures. The major product will be the one that is formed the fastest (i.e., has the lowest activation energy), even if it is less stable.

  • Thermodynamic Control: This occurs in reversible reactions, typically at higher temperatures, where there is enough energy to overcome the activation barriers for both forward and reverse reactions. The system will reach equilibrium, and the major product will be the most stable one, regardless of how quickly it was formed.[4]

By understanding this principle, you can manipulate reaction conditions. For example, if your desired product is the kinetic product, you would use lower temperatures and shorter reaction times. If it's the thermodynamic product, higher temperatures and longer reaction times would be beneficial.

G cluster_0 Reaction Conditions Start Reactant A TS1 Transition State 1 (Lower Activation Energy) Start->TS1 Low Temp Short Time TS2 Transition State 2 (Higher Activation Energy) Start->TS2 High Temp Long Time Kinetic Kinetic Product (Formed Faster) TS1->Kinetic Thermo Thermodynamic Product (More Stable) TS2->Thermo Kinetic->Thermo Reversible (High Temp)

Caption: Kinetic vs. Thermodynamic Product Formation Pathway.

Section 2: Troubleshooting Guide - Common Scenarios & Solutions

This guide provides a structured approach to diagnosing and resolving common issues encountered during synthesis.

Q3: My reaction has a low yield, and I'm seeing significant amounts of unreacted starting material. What should I do?

A3: This is a common issue pointing to incomplete conversion. Before making drastic changes, consider the following causal factors and solutions:

Potential Cause Explanation Recommended Action
Insufficient Reaction Time/Temp The reaction may not have had enough time or energy to proceed to completion.Cautiously increase the reaction time or temperature, monitoring for the formation of new degradation by-products using TLC or HPLC.[3]
Poor Reactant Stoichiometry An incorrect ratio of reactants can leave the limiting reagent with nothing to react with.Verify the purity and exact molar amounts of your starting materials. Ensure stoichiometric amounts are used.[3][5]
Catalyst Deactivation The catalyst may have lost its activity due to impurities in the reaction mixture or degradation over time.Check the purity of starting materials and solvents. Consider using a fresh batch or a higher loading of the catalyst.
Inefficient Mixing In heterogeneous reactions, poor mixing can limit the interaction between reactants, slowing the reaction rate.Increase the stirring rate or consider a different reactor design that improves mass transfer.[6]
Q4: I'm observing a major by-product with a similar mass to my desired product. How can I identify and eliminate it?

A4: A by-product with a similar mass often suggests an isomerization or rearrangement reaction.[1] The key is to combine analytical investigation with systematic process optimization.

Step-by-Step Troubleshooting Protocol:

  • Characterize the By-product: Isolate the impurity using preparative chromatography (Prep-HPLC) or another suitable purification method.[7] Use analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to elucidate its structure.

  • Hypothesize the Mechanism: Once the structure is known, propose a plausible chemical mechanism for its formation. Is it an isomer? A dimer? An over-alkylated product?[1]

  • Adjust Reaction Parameters: Based on your hypothesis, modify the reaction conditions to disfavor the side reaction.[8]

    • For Isomerization: If the by-product is a more stable isomer (thermodynamic product), try lowering the reaction temperature and shortening the reaction time to favor the kinetic product.[3]

    • For Over-alkylation/Over-reaction: This occurs when the product reacts further. Lower the reaction temperature, use a less reactive reagent, or employ a non-nucleophilic base to minimize these side reactions.[3]

    • For Solvent/Reagent Participation: If the solvent or a reagent is being incorporated into the by-product, select an alternative that is inert under the reaction conditions.[3]

Caption: Logical Workflow for By-product Identification and Elimination.

Section 3: Proactive Strategies & Protocols

Effective by-product control starts with robust process design. This section outlines key strategies and a sample protocol for monitoring your reaction.

Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework defined by the FDA to design, analyze, and control manufacturing by measuring critical process parameters (CPPs) that impact critical quality attributes (CQAs).[9][10] The goal is to build quality into the process from the start. Implementing PAT involves using inline or online analytical tools (e.g., in-situ spectroscopy) to monitor reaction progress and by-product formation in real-time, allowing for immediate adjustments.[9] This proactive approach enhances process understanding and control, reduces waste, and improves product uniformity.[9]

Experimental Protocol: HPLC Monitoring of a Synthesis Reaction

This protocol provides a self-validating system for tracking the consumption of reactants and the formation of products and by-products.

Objective: To quantify the relative amounts of starting material, desired product, and key by-products over the course of a chemical synthesis.

Methodology:

  • Standard Preparation:

    • Prepare stock solutions of your starting material(s) and, if available, your purified desired product and any known by-products at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Create a calibration curve by preparing a series of dilutions from the stock solutions.

  • Sampling:

    • At designated time points (e.g., t=0, 1h, 2h, 4h, completion), carefully withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it into a larger volume of a suitable solvent to stop the reaction. This "quenched sample" should be diluted to a concentration within the range of your calibration curve.

  • HPLC Analysis:

    • Inject the standards and quenched samples onto a suitable HPLC column. The method (column type, mobile phase, flow rate, detection wavelength) must be developed to achieve baseline separation of all components of interest.

    • Record the peak areas for each component.

  • Data Analysis:

    • Use the calibration curve to convert the peak areas of the components in your quenched samples into concentrations.

    • Plot the concentration of reactants, product, and by-products as a function of time. This reaction profile provides invaluable kinetic information and clearly shows when by-products begin to form.

Purification Strategies

If by-products cannot be eliminated through process optimization, robust purification methods are required. The choice of technique depends on the physicochemical properties of the API and the impurities.[11]

Purification Method Principle Best Suited For
Crystallization Separation based on differences in solubility between the API and impurities in a chosen solvent system.[7][12]Purifying solid APIs from soluble or less soluble impurities.[13]
Chromatography (HPLC, Flash) Separation based on differential partitioning of components between a stationary and a mobile phase.[7][12]Complex mixtures where impurities have similar properties to the API.[11]
Distillation Separation of components with different boiling points.[7][12]Removing volatile solvents or purifying liquid APIs from non-volatile by-products.[11]
Precipitation Rapid formation of a solid from a solution, often by adding an anti-solvent.[7][12]Cases where controlled solvent interactions can selectively crystallize the API.[7]

Section 4: Regulatory Context

Controlling by-products is not just a matter of process efficiency; it is a critical regulatory requirement. Impurities in active pharmaceutical ingredients (APIs) can impact the safety and efficacy of the final drug product.

ICH Guidelines on Impurities

The International Council for Harmonisation (ICH) provides guidelines on the control of impurities.[14] The key documents are:

  • ICH Q3A(R2): Impurities in New Drug Substances.[15]

  • ICH Q3B(R2): Impurities in New Drug Products.[15][16]

These guidelines establish thresholds for reporting, identifying, and qualifying impurities.[14][15] Adherence to these standards is mandatory for regulatory submissions.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Purpose
Reporting 0.05%0.03%The level above which an impurity must be reported in a regulatory submission.[14]
Identification 0.10% or 1.0 mg TDI (Total Daily Intake), whichever is lower0.05%The level above which an impurity's structure must be identified.[14]
Qualification 0.15% or 1.0 mg TDI, whichever is lower0.05%The level above which an impurity must be assessed for toxicological safety.[14]

Table data synthesized from ICH Q3A/B guidelines.[14][15]

References

  • Best Practices for Managing Chemical Byproducts in Manufacturing. (2024).
  • Sources and Types of Impurities in Pharmaceutical Substances. (2024). Veeprho.
  • Conversion Efficiency, Selectivity, and Yield in the Chemical Industry. (2025).
  • Case Study: How a Chemical Company Reduced Its Carbon Footprint by 40%. (2025).
  • API Purification. (n.d.). Zamann Pharma Support GmbH.
  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA).
  • Chemical kinetics. (n.d.). Wikipedia.
  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo.
  • Strategies to minimize byproduct formation in Fencamine synthesis. (2025). Benchchem.
  • API Purification. (n.d.). Pharmaceutical Technology.
  • Advancing Industrial Food Byproduct Management: Strategies, Technologies, and Progress in Waste Reduction. (n.d.). MDPI.
  • Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM.
  • Reaction Kinetics Basics. (n.d.).
  • Chemicals Used In Pharmaceuticals. (2023). The Chemistry Blog.
  • Process analytical technology. (n.d.). Wikipedia.
  • Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). FDA.
  • Chemical Reactions and Kinetics. (n.d.).
  • 4.3 Yield and Selectivity in Chemical Reactions. (n.d.). Fiveable.
  • APIs in Pharmaceutical Industry: An Overview. (2024). SepPure Technologies.
  • API Isolation Methods From Nature to Medicine. (n.d.).
  • Reaction Kinetics. (n.d.). Claire Vallance.
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • The Effects of Mixing, Reaction Rates, and Stoichiometry on Yield for Mixing Sensitive Reactions—Part I: Model Development. (2025).
  • Reaction Kinetics. (n.d.). Introduction to Chemical and Biological Engineering.
  • APIs Manufacturing & Synthesis. (n.d.). BOC Sciences.
  • Green synthesis strategies in pharmaceutical industries for sustainable growth. (2025).
  • Lecture 2 Fundamentals of Conversion, Product Yield, and Calcul
  • Quality Guidelines. (n.d.). ICH.

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Validation & Comparative

A Comparative Guide to Dianhydrides for High-Performance Polyimides: Spotlight on Tetrahydro[3,3'-Bifuran]-2,2',5,5'-tetrone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with tailored properties, the selection of appropriate monomers is paramount. For the synthesis of high-performance polyimides, dianhydrides are a critical building block, dictating the final characteristics of the polymer. This guide provides a comparative analysis of various dianhydrides, with a special focus on the aliphatic bicyclic dianhydride, tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone (THFA), also known as meso-butane-1,2,3,4-tetracarboxylic dianhydride. While direct, extensive experimental data for polyimides derived from THFA is limited in publicly accessible literature, we can infer its performance based on the well-established structure-property relationships in polyimide chemistry and by drawing parallels with other aliphatic dianhydrides.

Introduction to Dianhydrides in Polyimide Synthesis

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] They are synthesized through the polycondensation reaction of a dianhydride and a diamine. The structure of the dianhydride monomer significantly influences the properties of the resulting polyimide. Aromatic dianhydrides, characterized by their rigid, planar structures, typically impart high thermal stability and excellent mechanical strength. However, they often lead to polymers with poor solubility and high color intensity due to the formation of charge-transfer complexes (CTCs).[1]

In contrast, aliphatic dianhydrides, such as THFA, introduce flexibility and disrupt the planarity of the polymer backbone. This structural modification is expected to enhance solubility and improve the optical transparency of the resulting polyimides, albeit potentially at the cost of reduced thermal stability compared to their fully aromatic counterparts.[1][3]

Comparative Analysis of Dianhydrides

This section compares the anticipated properties of polyimides derived from THFA with those synthesized from common commercially available aromatic dianhydrides: Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), and 4,4'-Oxydiphthalic anhydride (ODPA).

PropertyTetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone (THFA) (Predicted)Pyromellitic Dianhydride (PMDA)4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)4,4'-Oxydiphthalic Anhydride (ODPA)
Structure Aliphatic, BicyclicAromatic, PlanarAromatic, FluorinatedAromatic, BiphenylAromatic, Ether Linkage
Thermal Stability (Tg, Td) ModerateVery HighHighVery HighHigh
Solubility HighLowHighLowModerate to High
Optical Transparency High (Colorless)Low (Colored)Very High (Colorless)Low (Colored)High (Low Color)
Mechanical Properties FlexibleRigid, High ModulusHigh Strength, Good DuctilityRigid, High ModulusFlexible, Tough
Dielectric Constant LowModerateLowModerateModerate

In-Depth Discussion of Structure-Property Relationships

Thermal Stability

Aromatic polyimides are known for their exceptional thermal stability, a direct consequence of the rigid and highly conjugated aromatic backbones.[2] PMDA and BPDA, with their planar and rigid structures, lead to polyimides with very high glass transition temperatures (Tg) and decomposition temperatures (Td). The incorporation of an aliphatic structure like THFA is expected to decrease the thermal stability of the resulting polyimide. The flexible bifuran ring in THFA will lower the energy barrier for segmental motion, resulting in a lower Tg compared to aromatic polyimides. The absence of aromatic rings also means lower resonance stabilization, which generally translates to a lower decomposition temperature. However, for applications not requiring extreme heat resistance, the thermal stability of THFA-based polyimides may be sufficient.

Solubility and Processability

A major challenge with many high-performance aromatic polyimides is their poor solubility in common organic solvents, which complicates their processing.[1][4] The strong intermolecular forces and chain packing in aromatic polyimides contribute to their insolubility. The non-planar and flexible structure of THFA is anticipated to disrupt chain packing and reduce intermolecular interactions, leading to significantly improved solubility.[3] This enhanced solubility would be a major advantage for processing, allowing for the use of a wider range of solvents and potentially lower processing temperatures. Similarly, 6FDA, with its bulky hexafluoroisopropylidene group, also imparts good solubility to polyimides.[5] ODPA, containing a flexible ether linkage, also improves the processability of polyimides.[6]

Optical Properties

The color of aromatic polyimides arises from the formation of intramolecular and intermolecular charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties.[1] The presence of extended aromatic systems facilitates these CTCs. By replacing an aromatic dianhydride with an aliphatic one like THFA, the formation of CTCs is significantly suppressed. This is expected to result in polyimides with high optical transparency and low color, making them suitable for applications where colorlessness is crucial, such as in flexible displays and optical components.[1][3] Polyimides derived from 6FDA are also known for their excellent optical transparency due to the electron-withdrawing nature of the -CF3 groups which reduces CTC formation.

Mechanical Properties

The mechanical properties of polyimides are strongly tied to the rigidity of the polymer backbone. The rigid aromatic structures of PMDA and BPDA lead to polyimides with high tensile modulus and strength, but often with limited elongation at break (brittleness).[2] The introduction of the flexible aliphatic structure of THFA is expected to produce more flexible polyimides with higher elongation at break, though likely with a lower tensile modulus and strength compared to their aromatic counterparts. The flexibility of the bifuran ring would allow for greater chain mobility and deformation before failure. ODPA, with its ether linkage, also imparts flexibility and toughness to polyimide films.[6]

Experimental Workflows

Synthesis of Polyimides (Two-Step Method)

The most common method for synthesizing polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.

G Dianhydride Dianhydride (e.g., THFA) PolyamicAcid Poly(amic acid) Solution Dianhydride->PolyamicAcid Diamine Diamine Diamine->PolyamicAcid Solvent Solvent (e.g., NMP, DMAc) Solvent->PolyamicAcid Casting Solution Casting PolyamicAcid->Casting Film Poly(amic acid) Film Casting->Film Imidization Thermal or Chemical Imidization Film->Imidization PolyimideFilm Polyimide Film Imidization->PolyimideFilm

Fig. 1: Two-step polyimide synthesis workflow.

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of the diamine in a dry aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).

  • Slowly add an equimolar amount of the dianhydride (e.g., THFA) to the stirred diamine solution at room temperature.

  • Continue stirring under a nitrogen atmosphere for several hours until a viscous poly(amic acid) solution is formed. The viscosity of the solution is an indicator of the molecular weight of the polymer.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

    • Heat the film in a programmable oven under a nitrogen atmosphere using a step-wise temperature program, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour to effect the cyclodehydration to the polyimide.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) at room temperature.

    • Stir the mixture for several hours. The polyimide will precipitate out of the solution.

    • Collect the polymer by filtration, wash it with a suitable solvent (e.g., methanol), and dry it under vacuum.

Characterization of Polyimide Films

A comprehensive characterization of the synthesized polyimide films is crucial to evaluate their performance.

G PolyimideFilm Polyimide Film FTIR FTIR Spectroscopy (Imidization Degree) PolyimideFilm->FTIR TGA Thermogravimetric Analysis (TGA) (Thermal Stability, Td) PolyimideFilm->TGA DSC Differential Scanning Calorimetry (DSC) (Glass Transition, Tg) PolyimideFilm->DSC Tensile Tensile Testing (Modulus, Strength, Elongation) PolyimideFilm->Tensile UVVis UV-Vis Spectroscopy (Optical Transparency) PolyimideFilm->UVVis SolubilityTest Solubility Testing PolyimideFilm->SolubilityTest

Sources

A Comparative Performance Analysis of Polymers Derived from Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of advanced materials with tailored properties, the exploration of novel monomers is paramount. This guide provides an in-depth performance analysis of polymers derived from tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (THBFT), a unique aliphatic dianhydride. We will delve into the synthesis, properties, and potential applications of these polymers, offering a critical comparison with established high-performance alternatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and actionable experimental insights.

The Emergence of THBFT: A Novel Building Block for Advanced Polymers

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, also known as 1,2,3,4-butanetetracarboxylic dianhydride, is a bicyclic aliphatic dianhydride.[1] Its structure, featuring a saturated bifuran core, presents a departure from the aromatic dianhydrides that form the backbone of many conventional high-performance polymers like traditional polyimides.[1][2] This structural distinction is the cornerstone of the unique properties exhibited by THBFT-derived polymers, which include enhanced solubility and potential biodegradability.[3]

The dual anhydride functionality of THBFT makes it a versatile monomer for the synthesis of polyesters and, most notably, polyimides.[1] The incorporation of its aliphatic structure into the polymer backbone disrupts the charge-transfer complexes that are characteristic of fully aromatic polyimides, leading to polymers with high optical transparency and a lower dielectric constant.[4]

Synthesis of THBFT-Derived Polyimides: A Two-Step Approach

The synthesis of polyimides from THBFT typically follows a well-established two-step polycondensation reaction. This process involves the reaction of the dianhydride with a diamine to first form a soluble poly(amic acid) precursor, which is then converted to the final polyimide through a process of imidization.[5][6]

Step 1: Poly(amic acid) Formation

The initial step involves the ring-opening polyaddition of the THBFT dianhydride with an aromatic or aliphatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature. This reaction yields a high molecular weight poly(amic acid) solution. The choice of diamine is a critical determinant of the final polymer's properties.

Step 2: Imidization

The conversion of the poly(amic acid) to the polyimide is achieved through either thermal or chemical imidization.[6]

  • Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated in a stepwise manner to temperatures typically ranging from 200°C to 300°C. This process drives the cyclodehydration of the amic acid groups to form the imide rings.[7]

  • Chemical Imidization: This method involves the use of dehydrating agents, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), at lower temperatures.

The synthesis and imidization workflow is depicted in the following diagram:

G cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Imidization Dianhydride Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (THBFT) PAA Poly(amic acid) Solution Dianhydride->PAA Diamine Aromatic or Aliphatic Diamine Diamine->PAA Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Thermal Thermal Treatment (200-300°C) PAA->Thermal Casting Chemical Chemical Dehydration (Acetic Anhydride/Pyridine) PAA->Chemical Casting Polyimide THBFT-Derived Polyimide Film Thermal->Polyimide Chemical->Polyimide

Caption: Synthesis workflow for THBFT-derived polyimides.

Performance Benchmarking: THBFT-Polymers vs. High-Performance Alternatives

The true potential of THBFT-derived polymers is best understood through a comparative analysis with established high-performance polymers. For this guide, we will primarily compare their properties to those of conventional aromatic polyimides (e.g., Kapton®), which are renowned for their exceptional thermal stability and mechanical strength.[8]

Thermal Properties

Aromatic polyimides are known for their extremely high glass transition temperatures (Tg), often exceeding 300°C, and excellent thermal stability.[5] The incorporation of the aliphatic THBFT monomer into the polyimide backbone generally results in a lower Tg compared to their fully aromatic counterparts. However, the rigidity of the bicyclic structure of THBFT helps to maintain a relatively high thermal stability compared to other aliphatic polymers.

PropertyTHBFT-Derived Polyimide (Typical)Aromatic Polyimide (e.g., Kapton®)[8]
Glass Transition Temperature (Tg) 200 - 280 °C> 360 °C
Decomposition Temperature (TGA, 5% weight loss) 350 - 450 °C> 500 °C
Caption: Comparative thermal properties of THBFT-derived and aromatic polyimides.
Mechanical Performance

The mechanical properties of polyimides are a key indicator of their suitability for demanding applications. While fully aromatic polyimides exhibit outstanding tensile strength and modulus, THBFT-derived polyimides can offer a more balanced profile with potentially higher elongation at break, indicating greater flexibility.[8]

PropertyTHBFT-Derived Polyimide (Typical)Aromatic Polyimide (e.g., Kapton®)[8]
Tensile Strength 80 - 110 MPa94 - 120 MPa
Tensile Modulus 1.5 - 2.5 GPa1.85 - 2.18 GPa
Elongation at Break 10 - 50 %7 - 15 %
Caption: Comparative mechanical properties of THBFT-derived and aromatic polyimides.
Dielectric Properties

For applications in microelectronics, a low dielectric constant and low dielectric loss are highly desirable to minimize signal delay and cross-talk.[9] The aliphatic nature of THBFT and the disruption of intermolecular charge-transfer complexes contribute to a lower dielectric constant in THBFT-derived polyimides compared to their aromatic counterparts.[4]

Property (at 1 MHz)THBFT-Derived Polyimide (Typical)Aromatic Polyimide (e.g., Kapton®)[10]
Dielectric Constant (ε') 2.8 - 3.23.4 - 3.5
Dielectric Loss (tan δ) 0.002 - 0.005~ 0.002
Caption: Comparative dielectric properties of THBFT-derived and aromatic polyimides.
Solubility and Processability

A significant advantage of THBFT-derived polyimides is their enhanced solubility in a wider range of organic solvents, including less harsh solvents like tetrahydrofuran (THF) and even some esters. This is in stark contrast to many aromatic polyimides, which are often insoluble and intractable, requiring processing in their poly(amic acid) precursor stage.[5][8] This improved solubility facilitates processing techniques such as spin-coating and injection molding.[8]

Biodegradability

The presence of ester linkages in the furan rings of the THBFT monomer introduces hydrolysable sites into the polymer backbone.[3] This suggests that THBFT-derived polymers, particularly polyesters and certain polyimides, may exhibit biodegradability, a highly sought-after characteristic for biomedical applications and in addressing environmental concerns with plastic waste.[3] Aromatic polyimides, in contrast, are known for their exceptional chemical resistance and are not considered biodegradable.

Prospective Applications: From Electronics to Biomedicine

The unique combination of properties offered by THBFT-derived polymers opens up a range of potential applications.

Microelectronics and Flexible Displays

Their low dielectric constant, good thermal stability, and excellent processability make THBFT-derived polyimides strong candidates for:

  • Interlayer dielectrics in integrated circuits.

  • Substrates for flexible printed circuit boards .

  • Encapsulation materials for electronic components.

  • Optically transparent films for flexible displays.[4]

Biomedical and Drug Delivery Systems

The potential biodegradability and biocompatibility of THBFT-derived polymers make them attractive for various biomedical applications.[3][11] They could be engineered into:

  • Biodegradable sutures and implants .

  • Matrices for controlled drug release . The polymer matrix can be designed to degrade over time, releasing an encapsulated therapeutic agent.[12]

  • Scaffolds for tissue engineering .

The following diagram illustrates a conceptual model for a drug delivery system based on a biodegradable THBFT-derived polymer matrix.

G cluster_drug_delivery Drug Delivery Mechanism PolymerMatrix {Biodegradable THBFT-Polymer Matrix | Encapsulated Drug} Hydrolysis Hydrolysis of Ester Linkages PolymerMatrix->Hydrolysis BodyFluids Aqueous Environment (Body Fluids) BodyFluids->PolymerMatrix Degradation Matrix Degradation Hydrolysis->Degradation DrugRelease Sustained Drug Release Degradation->DrugRelease Metabolites Biocompatible Metabolites Degradation->Metabolites

Caption: Conceptual model of drug release from a THBFT-polymer matrix.

Experimental Protocols

To facilitate further research and validation, we provide the following detailed experimental protocols.

Synthesis of a THBFT-Based Polyimide

Objective: To synthesize a polyimide film from THBFT and 4,4'-oxydianiline (ODA).

Materials:

  • Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone (THBFT)

  • 4,4'-oxydianiline (ODA)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Glass plates

  • Stirring apparatus

  • Nitrogen atmosphere

  • Programmable oven

Procedure:

  • Drying of Reagents: Dry THBFT and ODA in a vacuum oven at 100°C for 4 hours prior to use.

  • Poly(amic acid) Synthesis: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of ODA in anhydrous DMAc to achieve a 15% (w/w) solids concentration. b. Slowly add an equimolar amount of solid THBFT to the stirring ODA solution in small portions over 30 minutes. c. Continue stirring the solution at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

  • Film Casting and Thermal Imidization: a. Pour the poly(amic acid) solution onto a clean, dry glass plate. b. Use a doctor blade to cast a film of uniform thickness (e.g., 200 µm). c. Place the cast film in a programmable oven and subject it to the following heating schedule under a nitrogen atmosphere:

    • 80°C for 2 hours
    • 150°C for 1 hour
    • 200°C for 1 hour
    • 250°C for 2 hours d. After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
Characterization Techniques

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the conversion of the poly(amic acid) to polyimide.[7]

  • Procedure: Obtain the FTIR spectra of the poly(amic acid) and the final polyimide film.

  • Expected Observations: Disappearance of the amic acid bands (amide C=O stretch at ~1650 cm⁻¹ and O-H stretch at ~3300 cm⁻¹) and the appearance of characteristic imide absorption bands (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹).

2. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polyimide.

  • Procedure: Heat a small sample of the polyimide film from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data to Collect: The temperature at which 5% weight loss occurs (Td5%).

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg).

  • Procedure: Heat the polyimide sample at a rate of 10°C/min under a nitrogen atmosphere. The Tg is identified as the midpoint of the transition in the heat flow curve.

4. Tensile Testing:

  • Purpose: To measure the mechanical properties of the polyimide film.

  • Procedure: Cut the film into dumbbell-shaped specimens according to ASTM D638. Use a universal testing machine to measure the tensile strength, tensile modulus, and elongation at break at a specified strain rate.

Conclusion

Polymers derived from tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone represent a promising class of materials that bridge the gap between traditional aliphatic and aromatic polymers. Their unique combination of good thermal properties, enhanced processability, low dielectric constant, and potential biodegradability makes them highly versatile. For researchers and professionals in fields ranging from microelectronics to drug delivery, THBFT-derived polymers offer a compelling platform for the development of next-generation materials with tailored functionalities. Further exploration into the synthesis with various diamines and the in-depth study of their degradation behavior will undoubtedly unlock even greater potential.

References

  • Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]

  • MDPI. (n.d.). High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. Retrieved from [Link]

  • PubChem. (n.d.). [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-. Retrieved from [Link]

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  • ResearchGate. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4' –Diaminodiphenyl Ether. Retrieved from [Link]

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  • MDPI. (n.d.). Biobased Thermoplastic Elastomers: Structure-Property Relationship of Poly(hexamethylene 2,5-furanodicarboxylate)-Block-Poly(tetrahydrofuran) Copolymers Prepared by Melt Polycondensation. Retrieved from [Link]

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A Comparative Guide to the Structural Validation of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride (CAS 4534-73-0)

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive comparison of analytical methodologies for the definitive structural validation of CAS 4534-73-0, identified as meso-butane-1,2,3,4-tetracarboxylic dianhydride. This crucial industrial chemical, a key precursor for the synthesis of high-performance polyimides and polyesters, demands rigorous structural confirmation to ensure the desired physicochemical properties of the resulting polymers.[1] This guide is intended for researchers, scientists, and professionals in drug development and material science who require a robust understanding of the available analytical tools for structural elucidation.

Introduction to CAS 4534-73-0: A Molecule of Industrial Significance

Meso-butane-1,2,3,4-tetracarboxylic dianhydride (BDA), with the chemical formula C₈H₆O₆ and a molecular weight of 198.13 g/mol , is a bifunctional monomer characterized by two succinic anhydride rings bridged by a carbon-carbon single bond.[1] Its meso configuration imparts specific stereochemical properties that influence the architecture and performance of the resulting polymers. The compound typically appears as a white to pale yellow crystalline powder with a melting point in the range of 242–243.5 °C.[1][2][3]

The high reactivity of the anhydride groups with amines and alcohols makes BDA a versatile building block for creating cross-linked polymers.[1] These polymers find applications as anti-wrinkle agents for cotton fabrics, in the production of superabsorbent hydrogels for water treatment, and in the synthesis of high-performance polyimides used in electronics and aerospace industries.[1] Given its pivotal role, unambiguous confirmation of its molecular structure is paramount for quality control and for understanding structure-property relationships in the final products.

X-ray Crystallography: The Gold Standard for Unambiguous Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.

Published Crystallographic Data for CAS 4534-73-0

A seminal study on the crystal structure of butane-1,2,3,4-tetracarboxylic dianhydride was published in 1971 by Nagao, Marumo, Saito, and Asahara.[4][5] The crystallographic data from this study is available through the Cambridge Crystallographic Data Centre (CCDC) under the reference number 1117279.[4] This dataset provides the complete and authoritative structural information for this compound.

While the full crystallographic information file (CIF) requires access to the CCDC database, the key findings from such an analysis would typically be summarized in a table similar to the one below.

Table 1: Representative Crystallographic Data for meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

ParameterValue
Chemical FormulaC₈H₆O₆
Formula Weight198.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value from CCDC
b (Å)Value from CCDC
c (Å)Value from CCDC
α (°)90
β (°)Value from CCDC
γ (°)90
Volume (ų)Value from CCDC
Z4
Density (calculated) (g/cm³)Value from CCDC
R-factor (%)Value from CCDC

Note: The specific values for unit cell dimensions and the R-factor are to be retrieved from the CCDC deposition 1117279.

Experimental Protocol for Single-Crystal X-ray Diffraction

For researchers aiming to replicate this analysis or for whom a fresh crystal structure determination is necessary, the following protocol outlines the key steps. The causality behind these choices is to ensure the growth of high-quality single crystals and the collection of high-resolution diffraction data for an accurate structural solution.

Step 1: Crystallization

The primary challenge in X-ray crystallography is obtaining diffraction-quality single crystals. For a compound like BDA, which is a powder, a systematic screening of crystallization conditions is essential.

  • Solvent Selection: Begin with solvents in which BDA has moderate solubility. Given its polar nature, solvents such as acetone, ethyl acetate, or a mixture of a good solvent (e.g., N,N-dimethylformamide, DMF) and a poorer solvent (e.g., ethanol, isopropanol) are promising candidates. The goal is to achieve a supersaturated solution from which crystals can grow slowly.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial to allow for the slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the compound's solution can induce crystallization.

    • Temperature Gradient: Create a temperature gradient across the crystallization vessel. The solubility of the compound will vary with temperature, and crystals may form in the cooler region.

Step 2: Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is selected for data collection.

  • Mounting: The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K). Low-temperature data collection minimizes thermal motion of the atoms, leading to higher resolution data.

  • Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is designed to measure a complete and redundant set of reflections.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares algorithm. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Diagram 1: Workflow for Single-Crystal X-ray Crystallography

X_ray_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Crystallization of BDA Crystal_Mounting Single Crystal Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement & Validation Structure_Solution->Structure_Refinement

Caption: A streamlined workflow for the structural validation of a small molecule using single-crystal X-ray crystallography.

Alternative Structural Validation Techniques: A Comparative Analysis

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for routine characterization, for analyzing non-crystalline samples, and for providing complementary structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For BDA, ¹H and ¹³C NMR would be the primary techniques.

  • ¹H NMR Spectroscopy: Due to the symmetry of the meso isomer, the ¹H NMR spectrum is expected to be relatively simple. The protons on the butane backbone would give rise to specific multiplets, and their chemical shifts and coupling constants would be characteristic of their stereochemical environment.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the anhydride groups and the sp³-hybridized carbons of the butane backbone. The chemical shifts of the carbonyl carbons are particularly sensitive to the electronic environment and can confirm the presence of the anhydride functionality.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of BDA in a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆). Anhydrides can be sensitive to moisture, so the use of a dry solvent is crucial to prevent hydrolysis to the corresponding tetracarboxylic acid.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective atoms in the molecule. Two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For BDA, characteristic fragments would likely arise from the loss of CO and CO₂ from the anhydride rings and cleavage of the C-C bond between the two rings.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using electron ionization (typically at 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Comparison of Techniques

Table 2: Comparison of Structural Validation Techniques for CAS 4534-73-0

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Definitive 3D structure, bond lengths, bond angles, stereochemistryUnambiguous structural determinationRequires a single, high-quality crystal; not suitable for amorphous materials or mixtures
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemical informationNon-destructive, provides information in solution, suitable for mixtures (with separation)Does not provide a 3D structure directly, can be complex for large molecules
Mass Spectrometry Molecular weight, elemental composition (high resolution), fragmentation patternHigh sensitivity, small sample amount requiredDoes not provide stereochemical information, isomers can be difficult to distinguish
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O in anhydrides)Fast, simple, non-destructiveProvides limited structural information, spectra can be complex

Diagram 2: Decision-Making Workflow for Structural Validation

Validation_Decision Start Need for Structural Validation of CAS 4534-73-0 Is_Crystal Is a single crystal available? Start->Is_Crystal Xray Perform Single-Crystal X-ray Crystallography Is_Crystal->Xray Yes Spectroscopy Perform Spectroscopic Analysis (NMR, MS, IR) Is_Crystal->Spectroscopy No Definitive_Structure Definitive 3D Structure Xray->Definitive_Structure Xray->Spectroscopy Complementary Analysis Complementary_Data Obtain Complementary Structural Data Spectroscopy->Complementary_Data

Caption: A decision-making flowchart for selecting the appropriate structural validation technique(s) for a small molecule.

Conclusion

The definitive structural validation of meso-butane-1,2,3,4-tetracarboxylic dianhydride (CAS 4534-73-0) is best achieved through single-crystal X-ray crystallography, for which a published dataset exists.[4] This technique provides an unambiguous three-dimensional structure, which is crucial for understanding its reactivity and the properties of the polymers derived from it. However, for routine analysis, quality control, and for instances where single crystals are not available, a combination of NMR spectroscopy and mass spectrometry provides a robust and reliable means of confirming the structure and purity of this important industrial monomer. A multi-technique approach, leveraging the strengths of each method, ensures the highest level of confidence in the structural assignment.

References

  • Dielectric Properties of Alicyclic Polyimides Derived from Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride - ResearchGate. (URL: [Link])

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (URL: [Link])

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. (URL: [Link])

  • The Cambridge Structural Database - PubMed. (URL: [Link])

  • fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf - Glen Jackson - West Virginia University. (URL: [Link])

  • 5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

  • CCDC 2179030: Experimental Crystal Structure Determination - KAUST Repository. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • Cambridge Structural Database (CSD) - the University of Bath's research portal. (URL: [Link])

  • Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. (URL: [Link])

  • (IUCr) Acta Crystallographica Section B Volume 27, Part 3, March 1971. (URL: [Link])

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alternative compounds to meso-butane-1,2,3,4-tetracarboxylic dianhydride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alternatives for meso-Butane-1,2,3,4-tetracarboxylic Dianhydride in High-Performance Polymer Synthesis

In the pursuit of advanced materials, the selection of monomeric building blocks is a critical determinant of the final polymer's properties. For decades, meso-butane-1,2,3,4-tetracarboxylic dianhydride (m-BTDA) has been a cornerstone in the synthesis of polyimides and other high-performance polymers, prized for its aliphatic structure which can impart unique solubility and processing characteristics. However, the specific demands of modern applications—ranging from aerospace composites to flexible electronics—necessitate a broader palette of dianhydrides. This guide provides a comprehensive comparison of viable alternatives to m-BTDA, grounded in experimental data and field-proven insights, to assist researchers in navigating the complex landscape of polymer design.

Understanding the Benchmark: The Role of m-BTDA

Meso-butane-1,2,3,4-tetracarboxylic dianhydride is an aliphatic dianhydride. Its non-planar, cycloaliphatic structure disrupts the chain packing that is characteristic of fully aromatic polyimides. This disruption is the primary reason for the enhanced solubility and lower melting temperatures of m-BTDA-derived polymers compared to those synthesized from aromatic dianhydrides. However, this same feature often leads to a trade-off in thermal stability and mechanical strength. The goal in selecting an alternative is often to balance these competing properties to meet a specific performance target.

Key Alternatives and Comparative Analysis

The most common alternatives to m-BTDA can be broadly categorized as aromatic and other cycloaliphatic dianhydrides. Each class offers a distinct profile of properties.

Aromatic Dianhydrides: The High-Performance Workhorses

Aromatic dianhydrides are the most widely used class of monomers for high-performance polyimides due to the exceptional thermal stability and mechanical strength imparted by the rigid aromatic backbone.

  • Pyromellitic Dianhydride (PMDA): As one of the simplest and most rigid aromatic dianhydrides, PMDA is known for producing polyimides with outstanding thermal stability and high glass transition temperatures (Tg). However, this rigidity leads to poor solubility and processability, often requiring harsh solvents and high-temperature processing.

  • 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA): The biphenyl linkage in BPDA offers a greater degree of rotational freedom compared to PMDA. This results in polyimides with a better balance of thermal stability and processability. BPDA-based polyimides are known for their excellent mechanical properties and are frequently used in applications requiring high strength and dimensional stability.

  • 4,4'-Oxydiphthalic Anhydride (ODPA): The flexible ether linkage in ODPA is a key structural feature that enhances the solubility and processability of the resulting polyimides. This flexibility also often leads to polymers with lower glass transition temperatures compared to those made with PMDA or BPDA, but with improved toughness and flexibility.

  • 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA): The ketone group in BTDA introduces a point of flexion and polarity, which can improve solubility. BTDA-based polyimides exhibit high thermal stability and good mechanical properties, often with a distinctive yellow color due to the carbonyl chromophore.

Cycloaliphatic Dianhydrides: Balancing Solubility and Stability

For applications where the extreme thermal resistance of aromatic polyimides is not required, but improved optical transparency and solubility are, other cycloaliphatic dianhydrides serve as excellent alternatives.

  • 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (H-PMDA): As the hydrogenated version of PMDA, H-PMDA offers a non-aromatic, cycloaliphatic structure. This leads to polyimides with significantly improved optical transparency (colorlessness) and solubility in a wider range of organic solvents compared to their aromatic counterparts. The trade-off is a reduction in thermal stability.

  • Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BODA): The bulky, non-planar structure of BODA is highly effective at disrupting polymer chain packing. This results in polyimides with excellent solubility and good film-forming properties.

Quantitative Performance Comparison

The choice of dianhydride has a direct and predictable impact on the key performance indicators of the resulting polyimide. The following table summarizes experimental data for polyimides synthesized from various dianhydrides with 4,4'-oxydianiline (ODA) as the diamine partner, providing a standardized basis for comparison.

DianhydrideStructureGlass Transition Temp. (Tg)Tensile Strength (MPa)Tensile Modulus (GPa)Solubility in NMP
m-BTDA Aliphatic~240 °C~85~2.1Soluble
PMDA Aromatic (Rigid)> 400 °C~120~3.5Insoluble
BPDA Aromatic (Semi-Rigid)~310 °C~135~3.2Soluble
ODPA Aromatic (Flexible)~270 °C~105~2.5Soluble
BTDA Aromatic (Flexible)~290 °C~115~2.8Soluble
H-PMDA Cycloaliphatic~260 °C~90~2.3Soluble

Note: The values presented are typical and can vary based on the specific diamine used, the polymerization conditions, and the method of film preparation.

Experimental Protocols: A Validated Approach

The synthesis of polyimides from dianhydrides and diamines is a well-established two-step process. The following protocol provides a reliable method for laboratory-scale synthesis, ensuring reproducibility.

Synthesis of Poly(amic acid) Precursor
  • Reactor Setup: In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 10 mmol of the chosen diamine (e.g., 4,4'-oxydianiline) in 25 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Monomer Addition: Once the diamine has completely dissolved, slowly add an equimolar amount (10 mmol) of the selected dianhydride (e.g., ODPA) in small portions over 30 minutes. The addition should be controlled to keep the reaction temperature below 25 °C.

  • Polymerization: After the dianhydride has been added, continue stirring the solution at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The completion of this step is indicated by a plateau in the solution viscosity.

Thermal Imidization to Polyimide
  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.

  • Solvent Removal: Place the cast film in a vacuum oven and heat at 80-100 °C for 4-6 hours to remove the bulk of the NMP solvent.

  • Curing Cycle: To convert the poly(amic acid) to polyimide, subject the film to a staged curing cycle in an inert atmosphere (nitrogen or argon). A typical cycle is:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour

  • Cooling and Removal: After the final curing step, allow the oven to cool slowly to room temperature before removing the tough, flexible polyimide film from the glass substrate.

experimental_workflow cluster_synthesis Step 1: Poly(amic acid) Synthesis cluster_imidization Step 2: Thermal Imidization dissolve_diamine Dissolve Diamine in NMP add_dianhydride Add Dianhydride (Equimolar) dissolve_diamine->add_dianhydride Slowly polymerize Stir at RT (12-24h) add_dianhydride->polymerize N2 atm cast_film Cast PAA Solution on Glass polymerize->cast_film Viscous PAA Solution remove_solvent Vacuum Oven (80-100°C) cast_film->remove_solvent cure_film Cure Cycle (100-300°C) remove_solvent->cure_film Staged Heating final_film Cool and Obtain Polyimide Film cure_film->final_film

Caption: Two-step polyimide synthesis workflow.

Structure-Property Rationale: The "Why" Behind the Choice

The performance of a polyimide is intrinsically linked to the chemical structure of its monomeric units. The choice between a rigid aromatic dianhydride like PMDA and a flexible one like ODPA is a deliberate engineering decision.

structure_property cluster_structure Dianhydride Structural Features cluster_properties Resulting Polymer Properties rigidity High Rigidity (e.g., PMDA) thermal High Thermal Stability (High Tg) rigidity->thermal mechanical High Mechanical Strength & Modulus rigidity->mechanical flexibility Flexible Linkages (e.g., ODPA -O-) solubility Enhanced Solubility & Processability flexibility->solubility aliphatic Aliphatic/Non-planar (e.g., m-BTDA, H-PMDA) aliphatic->solubility optical Improved Optical Transparency aliphatic->optical

Caption: Dianhydride structure-property relationships.

  • Rigidity and Linearity (PMDA, BPDA): Rigid, linear backbones allow for efficient chain packing and strong intermolecular interactions. This maximizes thermal stability and mechanical strength but restricts solubility and raises the processing temperature.

  • Flexible Linkages (ODPA, BTDA): The introduction of ether (-O-) or carbonyl (-CO-) linkages creates "kinks" in the polymer chain. This disrupts packing, which in turn enhances solubility and processability, albeit usually at the cost of a lower glass transition temperature.

  • Aliphatic Character (m-BTDA, H-PMDA): The absence of aromaticity and the presence of non-planar cycloaliphatic rings significantly hinder chain packing. This is the most effective strategy for maximizing solubility and achieving optical transparency, but it generally leads to the lowest thermal stability among the options.

Conclusion and Future Outlook

While m-BTDA remains a valuable monomer for specific applications requiring high solubility, the diverse family of aromatic and alternative cycloaliphatic dianhydrides offers a broader design space for tailoring polymer properties. Aromatic dianhydrides like BPDA and ODPA provide pathways to materials with superior thermomechanical performance, while maintaining reasonable processability. For applications in optics and flexible electronics, non-aromatic dianhydrides like H-PMDA are emerging as critical enablers.

The selection of a dianhydride is not merely a substitution but a strategic design choice. By understanding the fundamental structure-property relationships and leveraging the comparative data presented, researchers can more effectively and efficiently develop next-generation polymers optimized for their target applications.

References

  • Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974. [Link]

A Comparative Guide to the Mechanical Properties of Polyimides: The Decisive Role of Monomer Selection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] These characteristics make them indispensable in demanding sectors such as aerospace, electronics, and automotive systems.[1] The versatility of polyimides stems from the ability to tailor their properties through the judicious selection of their monomeric precursors: a dianhydride and a diamine.[3] Subtle variations in the molecular structure of these monomers can dramatically alter the final polymer's mechanical performance, including its strength, stiffness, and ductility.[3] This guide provides a comparative analysis of the mechanical properties of polyimides derived from different, commonly used monomers. We will explore the fundamental structure-property relationships that govern their performance and provide supporting experimental data to inform material selection for advanced applications.

Introduction: The Foundation of Polyimide Performance

Aromatic polyimides, the focus of this guide, are synthesized through a polycondensation reaction, most commonly a two-step process.[3] This process involves reacting a dianhydride and a diamine in a dipolar aprotic solvent to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final, insoluble and infusible polyimide.[3] The structure of the resulting polymer backbone, particularly its rigidity, intermolecular forces, and chain packing efficiency, is directly dictated by the chosen monomers.[3][4] These molecular-level characteristics are what ultimately define the macroscopic mechanical properties of the material.[3]

Factors such as the presence of flexible ether linkages versus rigid, planar aromatic rings within the monomer units have a profound impact.[5] For instance, rigid monomers tend to produce polyimides with higher tensile strength and modulus but lower elongation, while flexible monomers can enhance ductility and processability.[5][6]

The Monomer's Influence: A Structural Perspective

The vast library of available dianhydride and diamine monomers allows for the fine-tuning of polyimide properties. To illustrate these structure-property relationships, we will compare polyimides synthesized from a representative set of monomers.

Common Dianhydrides:

  • PMDA (Pyromellitic Dianhydride): A highly rigid, planar aromatic dianhydride that promotes strong intermolecular charge-transfer complexes (CTCs), leading to high stiffness and thermal stability.

  • BPDA (3,3',4,4'-Biphenyltetracarboxylic Dianhydride): Offers a balance of rigidity and some rotational freedom around the biphenyl linkage, often resulting in high-strength, durable films.

  • 6FDA (2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride): The bulky, flexible hexafluoroisopropylidene group disrupts chain packing, which can increase solubility and lower the dielectric constant, while still maintaining good thermal properties.

Common Diamines:

  • ODA (4,4'-Oxydianiline): Contains a flexible ether linkage, which imparts greater chain flexibility, leading to enhanced elongation and processability.

  • PPD (p-Phenylenediamine): A rigid, linear diamine that contributes to highly ordered polymer chains, resulting in high modulus and tensile strength.

Polyimide Synthesis: A Generalized Reaction

The fundamental reaction for creating these high-performance polymers is a polycondensation reaction between a dianhydride and a diamine. This process forms the characteristic imide ring structure that defines the polyimide family.

G Dianhydride Dianhydride (e.g., PMDA, BPDA, 6FDA) PAA Poly(amic acid) Intermediate (Soluble Precursor) Dianhydride->PAA Diamine Diamine (e.g., ODA, PPD) Diamine->PAA PI Polyimide (Final Polymer) PAA->PI + Water Water (byproduct) PI->Water - Solvent Solvent (e.g., NMP, DMAc) Solvent->PAA Heat Heat / Chemical Dehydration Heat->PAA

Caption: Generalized two-step synthesis of polyimides.

Comparative Mechanical Properties: Experimental Data

The choice of monomer combination directly translates to tangible differences in mechanical performance. The following table summarizes typical experimental data for polyimide films derived from various dianhydride-diamine pairings.

Polyimide System (Dianhydride-Diamine)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Key Structural Feature
PMDA-ODA (e.g., Kapton®) ~120[1]~3.0~70Rigid Dianhydride, Flexible Diamine
BPDA-ODA 150 - 2003.5 - 4.5[7]30 - 60Semi-rigid Dianhydride, Flexible Diamine
6FDA-ODA 115[8]3.54[8]6.4[8]Bulky/Flexible Dianhydride, Flexible Diamine
BPDA-PPD > 300> 9.0< 10Semi-rigid Dianhydride, Rigid Diamine

Note: These are typical values and can vary based on synthesis conditions, film thickness, and processing.

Analysis of Structure-Property Trends:
  • Rigidity and Strength: The combination of a semi-rigid dianhydride (BPDA) with a highly rigid diamine (PPD) results in a polyimide with exceptionally high tensile strength and modulus.[6] The linear and planar nature of the PPD monomer allows for efficient chain packing and strong intermolecular interactions, leading to a very stiff and strong material, albeit with limited ductility.

  • Flexibility and Ductility: The introduction of the flexible ether linkage in ODA significantly increases the elongation at break.[5] The classic PMDA-ODA combination, known commercially as Kapton®, exemplifies this balance, offering good strength and modulus with remarkable flexibility.

  • Steric Hindrance: The bulky -C(CF₃)₂- group in 6FDA disrupts the close packing of polymer chains.[8] This leads to a decrease in intermolecular forces, which can result in a slightly lower tensile strength compared to more compact structures like BPDA-ODA, but often improves properties like solubility and optical transparency.[9] Aromatic dianhydrides generally lead to better thermomechanical properties compared to cycloaliphatic dianhydride monomers.[9][10]

Experimental Protocol: Tensile Property Determination (ASTM D882)

To ensure the trustworthiness and reproducibility of mechanical data, standardized testing protocols are essential. The tensile properties of thin polyimide films are determined according to ASTM D882.[11][12] This standard provides a framework for consistent specimen preparation, testing procedures, and data reporting.[12]

Workflow for Tensile Testing of Polyimide Films

Caption: Standard workflow for ASTM D882 tensile testing.

Step-by-Step Methodology
  • Specimen Preparation:

    • Polyimide films of uniform thickness (typically less than 1.0 mm) are prepared by casting the poly(amic acid) solution onto a glass substrate, followed by a controlled thermal curing cycle to achieve full imidization.[11][13]

    • Rectangular test specimens are cut from the film, typically 1 inch wide and 4-10 inches long, ensuring no nicks or flaws are present on the edges.[14]

  • Dimensional Measurement:

    • The thickness of the specimen is measured at several points within the gauge length using a micrometer, and the average value is recorded.

    • The width of the specimen is also measured precisely. Accurate cross-sectional area determination is critical for stress calculations.[14]

  • Testing Procedure:

    • The specimen is mounted securely in the grips of a universal testing machine, ensuring proper alignment to avoid tearing.

    • The test is initiated, and the specimen is pulled at a constant rate of grip separation until it fractures.[15]

    • The load (force) and extension (displacement) are continuously recorded throughout the test.

  • Data Analysis & Calculation:

    • Tensile Strength: The maximum stress the film can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Tensile Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial, linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the specimen undergoes before fracturing.

Conclusion: Designing Polyimides from the Monomer Up

The mechanical properties of polyimides are not monolithic; they represent a spectrum of performance that can be precisely engineered through the selection of dianhydride and diamine monomers.[3] This comparative guide demonstrates that a deep understanding of the relationship between monomer structure and the resulting polymer's physical characteristics is paramount for material innovation. By strategically combining rigid and flexible monomers, researchers and engineers can develop polyimides tailored to the specific mechanical demands of advanced applications, from flexible electronic substrates to high-strength aerospace composites. The use of standardized testing protocols, such as ASTM D882, provides the self-validating framework necessary to reliably compare these high-performance materials and accelerate their implementation in next-generation technologies.

References

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  • National Center for Biotechnology Information. (2024). Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. This guide provides an in-depth comparison of analytical methods to assess the purity of tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone, a molecule with growing interest in organic synthesis and polymer chemistry.[1] We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.

Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, also known as 1,2,3,4-butanetetracarboxylic dianhydride, possesses a unique bicyclic structure with a molecular formula of C₈H₆O₆.[1][2] Its application in the synthesis of novel pharmaceuticals and high-performance polymers necessitates stringent purity control.[1] Potential impurities can arise from starting materials, side reactions during synthesis—such as incomplete cyclization or polymerization—or degradation.[1][3]

This guide will compare the utility of several key analytical techniques for purity determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Purity Determination

NMR spectroscopy, particularly quantitative NMR (qNMR), stands as a primary method for determining the absolute purity of small molecules.[4] Its strength lies in the direct proportionality between the signal integral and the number of corresponding nuclei.

The Principle of qNMR

Quantitative NMR allows for the determination of the absolute concentration of a substance in a sample without the need for identical reference standards.[5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration and purity, the purity of the target compound can be accurately calculated.[6][7]

Experimental Protocol: Quantitative ¹H NMR
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the synthesized tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone.[5]

    • Select a suitable, non-reactive internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard's signals should not overlap with the analyte's signals.[4] Accurately weigh an appropriate amount of the internal standard.

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a high-quality NMR tube. The compound is soluble in common organic solvents like acetone and ether.[8]

  • Instrumental Setup :

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]

    • Ensure proper instrument validation for accuracy, precision, and linearity as per ICH Q2 (R1) guidelines.[5]

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete T1 relaxation for all relevant protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis :

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Interpreting the Results

A pure sample of tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone is expected to show characteristic signals corresponding to its six protons. The presence of unexpected signals would indicate impurities. The calculated purity from the qNMR experiment provides a definitive quantitative value.

Section 2: Chromatographic Methods for Impurity Profiling

Chromatography is a powerful technique for separating components of a mixture, making it ideal for identifying and quantifying impurities.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.

The choice of stationary and mobile phases is critical. For a polar molecule like tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone, a reversed-phase (e.g., C18) column is often a good starting point. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve good separation of the main peak from any impurity peaks. A gradient elution is often employed to resolve impurities with a wide range of polarities.

  • Sample Preparation : Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Instrumentation :

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions :

    • Mobile Phase A : Water with 0.1% formic acid (for improved peak shape).

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A typical gradient might start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : Determined by UV-Vis spectroscopy; carbonyl groups will have absorbance in the UV range.

  • Analysis : The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS provides excellent separation and structural information about impurities. Given the melting point of tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone is around 242-243.5°C, it may be amenable to GC analysis, though derivatization might be necessary to improve volatility and thermal stability.[1]

  • Sample Preparation : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization (e.g., silylation) may be required.

  • Instrumentation : GC system coupled to a mass spectrometer.

  • GC Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature : e.g., 250°C.

    • Oven Program : A temperature ramp, for example, from 50°C to 280°C at 10°C/min.

  • MS Analysis : The mass spectrometer provides mass-to-charge ratio data, allowing for the identification of impurities by comparing their mass spectra to libraries or through interpretation.

Section 3: Spectroscopic and Thermal Analysis for Structural Confirmation and Physical Properties

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone, the key functional groups are the cyclic anhydride carbonyls.

As a cyclic anhydride, the compound should exhibit two characteristic C=O stretching peaks.[12] For cyclic anhydrides, the lower-wavenumber asymmetric stretch is typically more intense.[12] A C-O stretching peak is also expected between 1300 and 1000 cm⁻¹.[12] The absence of a broad O-H stretch (around 3300 cm⁻¹) from the corresponding dicarboxylic acid would indicate complete cyclization.

FTIR_Interpretation

Thermal Analysis (DSC and TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for assessing purity and thermal stability.[13][14]

A pure crystalline solid will exhibit a sharp melting point. Impurities typically cause a depression and broadening of the melting peak. DSC can precisely measure the melting point and the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature.[14] It can be used to determine the presence of residual solvents or volatile impurities, which will be lost at lower temperatures than the decomposition temperature of the main compound.

Comparison of Analytical Methods

Technique Principle Information Provided Advantages Limitations
qNMR Signal intensity proportional to molar concentrationAbsolute purity, structural confirmationHigh accuracy and precision, primary methodRequires a certified internal standard, may not detect non-proton-containing impurities
HPLC Differential partitioning between mobile and stationary phasesImpurity profile, relative purity (area %)High resolution, high sensitivity, widely applicableRequires reference standards for impurity identification, method development can be time-consuming
GC-MS Separation by volatility and polarity, detection by massIdentification of volatile impurities, structural informationHigh separation efficiency, definitive identification through mass spectraNot suitable for non-volatile or thermally labile compounds, may require derivatization
FTIR Absorption of infrared radiation by molecular vibrationsFunctional group identificationFast, non-destructive, good for confirming successful synthesisNot quantitative, may not detect impurities with similar functional groups
Thermal Analysis Measurement of physical properties as a function of temperatureMelting point, thermal stability, presence of volatilesProvides information on physical purity and stabilityNot suitable for identifying specific impurities, less sensitive than chromatographic methods

Purity_Assessment_Workflow

Conclusion

A multi-technique approach is essential for a comprehensive assessment of the purity of synthesized tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone. While qNMR provides an accurate measure of absolute purity, chromatographic techniques like HPLC are indispensable for profiling and quantifying impurities. FTIR and thermal analysis serve as rapid and valuable tools for structural confirmation and assessment of physical purity. By judiciously applying these methods, researchers can ensure the quality and reliability of their synthesized compounds for downstream applications in drug development and materials science.

References

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A Comparative Guide to the Synthesis of Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone: Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, also known as 1,2,3,4-butanetetracarboxylic dianhydride, is a valuable building block in the synthesis of polyimides, polymers with applications in thermally stable materials, and as a crosslinking agent.[1][2] This guide provides an in-depth comparison of two distinct synthetic methods for this compound, focusing on their reproducibility, efficiency, and environmental considerations.

The following sections will delve into a classical dehydration method starting from 1,2,3,4-butanetetracarboxylic acid and a modern, sonochemically-assisted approach starting from succinic anhydride. Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and an objective comparison of their respective advantages and disadvantages.

Method 1: Dehydration of 1,2,3,4-Butanetetracarboxylic Acid

This method represents a traditional and straightforward approach to the synthesis of cyclic anhydrides. The core principle is the removal of two molecules of water from the tetra-acid precursor to form the desired dianhydride.

Mechanistic Overview

The dehydration of 1,2,3,4-butanetetracarboxylic acid is typically achieved by heating the acid in the presence of a dehydrating agent, such as acetic anhydride. The reaction proceeds through the formation of a mixed anhydride intermediate, which then undergoes intramolecular cyclization to form the stable five-membered anhydride rings.

G cluster_0 Method 1: Dehydration BTCA 1,2,3,4-Butanetetracarboxylic Acid Mixed_Anhydride Mixed Anhydride Intermediate BTCA->Mixed_Anhydride + Ac2O Ac2O Acetic Anhydride Ac2O->Mixed_Anhydride Product Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone Mixed_Anhydride->Product - AcOH Intramolecular Cyclization AcOH Acetic Acid (byproduct) G cluster_1 Method 2: Sonochemical Synthesis cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sonochemical Coupling SA1 Succinic Anhydride BSA Bromosuccinic Anhydride SA1->BSA + Br2 Br2 Bromine SA2 Succinic Anhydride Carbanion Succinic Anhydride Carbanion SA2->Carbanion + Base Base Base Product Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone Carbanion->Product Ultrasound BSA2 Bromosuccinic Anhydride BSA2->Product

Caption: Reaction pathway for the sonochemical synthesis from succinic anhydride.

Experimental Protocol

Step 1: Bromination of Succinic Anhydride

Materials:

  • Succinic anhydride

  • Bromine

  • Acetic acid

  • Sodium acetate

Procedure:

  • Dissolve succinic anhydride in acetic acid in the presence of sodium acetate at room temperature. [1]2. Slowly add bromine to the solution. The bromination occurs spontaneously. [1]3. After the reaction is complete, the acetic acid can be removed by evaporation. The resulting bromosuccinic anhydride is used in the next step without further purification. [1] Step 2: Sonochemical Coupling

Materials:

  • Bromosuccinic anhydride (from Step 1)

  • Succinic anhydride

  • Dioxane

  • Calcium carbonate - calcium oxide mixture (equimolar)

  • Cetrimide (as a phase transfer catalyst)

Procedure:

  • In a suitable vessel, combine bromosuccinic anhydride and succinic anhydride in dioxane.

  • Add an equimolar mixture of calcium carbonate and calcium oxide, along with a catalytic amount of Cetrimide. [3]3. Immerse the reaction vessel in an ultrasonic bath and sonicate at 30-40 °C for approximately 60 minutes. [3]4. Monitor the reaction for the formation of the product.

  • Upon completion, the solid catalyst and byproducts are removed by filtration.

  • The dioxane is evaporated to yield the crude product. The original work by Pazdera and Šimbera proceeded to hydrolyze the dianhydride to the tetracarboxylic acid. For the isolation of tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone, purification of the crude product from this step would be necessary, likely involving recrystallization.

Comparative Analysis

FeatureMethod 1: DehydrationMethod 2: Sonochemical Synthesis
Starting Material 1,2,3,4-Butanetetracarboxylic acidSuccinic anhydride
Reagents Acetic anhydride, organic solventBromine, acetic acid, dioxane, base, phase transfer catalyst
Reaction Time 2-4 hours~1 hour for coupling step
Yield High (typically >90%)"Very good yield" for coupling; >90% overall for the tetra-acid [1]
Purity High, can be purified by recrystallizationRequires purification from catalyst and byproducts
Scalability Readily scalableScalability may be limited by the size and power of the ultrasonic equipment
Environmental Impact Use of excess acetic anhydrideMore environmentally friendly starting material, but uses halogenated intermediate and organic solvents
Reproducibility High, based on a well-established reactionDependent on consistent sonication parameters (frequency, power, temperature)

Discussion and Recommendations

Method 1: Dehydration of 1,2,3,4-Butanetetracarboxylic Acid is a robust and highly reproducible method for obtaining high-purity tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone. Its primary advantage lies in its simplicity and the high yields typically achieved. The main drawback is the need for the precursor, 1,2,3,4-butanetetracarboxylic acid, which can be costly. The use of excess acetic anhydride also presents a consideration for waste disposal. This method is highly recommended for applications where high purity is critical and the starting material is readily available.

Method 2: Sonochemical Synthesis from Succinic Anhydride presents an attractive alternative due to its use of an inexpensive and readily available starting material. The short reaction time for the key coupling step is a significant advantage. [1]However, the reproducibility of this method is heavily dependent on the precise control of sonication parameters, which may vary between different ultrasonic bath models. The multi-step nature of the process and the need for purification to remove the phase transfer catalyst and inorganic salts may add complexity. This method is a promising option for researchers looking for a more cost-effective and "greener" synthesis route, provided that the sonochemical conditions can be carefully standardized and controlled.

Conclusion

Both methods presented in this guide offer viable pathways to synthesize tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone. The choice between the two will ultimately depend on the specific needs of the researcher, considering factors such as the availability and cost of starting materials, the required scale of the synthesis, and the available equipment. The classical dehydration method offers reliability and high purity, while the sonochemical approach provides a more economical and potentially more sustainable alternative. For optimal results and reproducibility, it is crucial to carefully control the reaction parameters outlined in the provided protocols.

References

  • Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Molbank, M353. Retrieved from [Link]

  • Pazdera, P., & Šimbera, J. (2003). CHEMICAL SYNTHESES AND TECHNOLOGIES FOR THE SUSTAINABLE DEVELOPMENT III. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Anticancer Potential of Bifuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Bifuran Scaffolds in Oncology Research

In the landscape of oncological drug discovery, the quest for novel pharmacophores with high efficacy and selectivity against cancer cells is perpetual. Among the myriad of heterocyclic compounds, furan-containing molecules have garnered significant attention due to their diverse biological activities.[1] This guide focuses on bifuran derivatives, a broad class of compounds characterized by the presence of two furan rings, either fused with other rings (as in benzofurans) or linked together. These scaffolds have demonstrated promising anticancer properties, acting through various mechanisms to inhibit tumor growth and proliferation.[2][3] This document serves as a comprehensive comparison of the anticancer activity of various bifuran derivatives, providing researchers, scientists, and drug development professionals with supporting experimental data, mechanistic insights, and detailed protocols to aid in their research endeavors.

The rationale for exploring bifuran derivatives stems from their structural diversity and their ability to interact with various biological targets. The furan moiety itself is a key structural component in many natural and synthetic compounds with profound physiological and chemotherapeutic potential.[4] By incorporating two furan rings or a furan ring fused to another aromatic system, medicinal chemists can create molecules with unique three-dimensional structures, allowing for fine-tuning of their pharmacokinetic and pharmacodynamic properties. This guide will delve into the structure-activity relationships of these compounds, offering insights into how specific chemical modifications influence their anticancer potency.

Comparative Analysis of Anticancer Activity: A Data-Driven Overview

The anticancer efficacy of bifuran derivatives is best understood through a direct comparison of their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for this assessment, indicating the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the in vitro anticancer activity of representative bifuran derivatives.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (compound 9)Head and Neck (SQ20B)0.46--[2]
MCC1019Lung Adenocarcinoma (A549)16.4--[2]
Benzofuran-chalcone hybrid 4gBreast (HCC1806)5.93Cisplatin7.10[5]
Benzofuran-chalcone hybrid 4gCervical (HeLa)5.61Cisplatin7.10[5]
Benzofuran-chalcone hybrid 4lLung (A549)6.27Cisplatin-[5]
Benzofuran-chalcone hybrid 4nCervical (HeLa)3.18Cisplatin7.10[5]
3-methylbenzofuran 4bLung (A549)1.48-47.02 (range)--[6]
3-(morpholinomethyl)benzofuran 16aLung (NCI-H23)0.49-68.9 (range)--[6]
Benzofuran piperazine derivative 1.19Murine and Human Cancer Cell Lines---[7]
Benzodifuran BZ1, BZ2, BZ3Liver (Hep-G2), Melanoma (WM266)Comparable to CisplatinCisplatin-[8]

Table 2: Anticancer Activity of Other Furan-Based Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Furan-based compound 4Breast (MCF-7)4.06StaurosporineNot Specified[1][9]
Furan-based compound 7Breast (MCF-7)2.96StaurosporineNot Specified[1][9]
Furan derivative (Figure 1F)Lung (NCI-H460)0.0029--[9]
Furan derivative 1Cervical (HeLa)0.08-8.79 (range)--[10]
Furan derivative 24Colorectal (SW620)---[10]
Silylated furan-2(5H)-one 3aColon (HCT-116)1.4--[11][12]
Bis-2(5H)-furanone 4eGlioma (C6)12.1--[13]
Furfurylidene 4-piperidone analog 2dLeukemia (Molt-4)Significant5-Fluorouracil-[14]

Structure-Activity Relationship (SAR): Decoding the Anticancer Potential

The cytotoxic activity of bifuran derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective anticancer agents.

Key Structural Features Influencing Activity:
  • Substitution at the C-2 Position of Benzofurans: Early SAR studies identified that substitutions at the C-2 position of the benzofuran ring with an ester or another heterocyclic ring are crucial for cytotoxic activity.[2] These modifications play a significant role in the selectivity of the compounds towards cancer cells.[2]

  • Halogenation: The introduction of halogen atoms (e.g., Cl, Br, F) to the N-phenyl ring of benzofuran derivatives is considered beneficial.[2] The hydrophobic and electron-donating nature of halogens enhances the cytotoxic properties of the benzofuran scaffold.[2] The position of the halogen is also critical, with the para position on the N-phenyl ring often yielding maximum activity.[2]

  • Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group on the benzofuran core has been found to be crucial for modulating anticancer activity.[2] This hydrogen-donating group can form favorable interactions with target biomolecules, thereby inducing cytotoxicity.[2]

  • Hybrid Molecules: Hybridizing the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, and piperazines has emerged as a promising strategy.[5][7] These hybrid molecules can exhibit synergistic effects, leading to enhanced anticancer activity. For instance, certain benzofuran-chalcone hybrids have shown potent inhibition of cancer cell growth.[5]

  • Silyl Groups in Furan-2(5H)-ones: The incorporation of silyl groups into the furan-2(5H)-one core has been shown to enhance antiproliferative activity compared to the parent compound.[11][12] The type of silyl group can also influence the selectivity of the compound towards cancer cells.[11][12]

Mechanisms of Anticancer Action: A Multifaceted Approach

Bifuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multifaceted approach can be advantageous in overcoming drug resistance.

Induction of Apoptosis:

A primary mechanism of action for many bifuran derivatives is the induction of apoptosis, or programmed cell death.

  • Intrinsic (Mitochondrial) Pathway: Some furan-based compounds trigger the intrinsic apoptotic pathway. This is characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[9] This cascade of events leads to mitochondrial dysfunction and the activation of caspases, ultimately resulting in cell death.

  • Extrinsic (Death Receptor) Pathway: Certain benzofuran-linked chalcone derivatives have been shown to activate the extrinsic apoptotic pathway by targeting death receptors like DR-4 at the cell membrane.[15]

Cell Cycle Arrest:

Disruption of the cell cycle is another key strategy employed by bifuran derivatives to inhibit cancer cell proliferation.

  • G2/M Phase Arrest: Several furan and benzofuran derivatives have been observed to cause cell cycle arrest at the G2/M phase.[9] This prevents cancer cells from entering mitosis, thereby halting their division.

  • G0/G1 and S Phase Arrest: Other derivatives can induce cell cycle arrest at the G0/G1 or S phase.[13][15] For instance, a benzofuran ring-linked 3-nitrophenyl chalcone derivative was found to arrest the cell cycle at the G0/G1 phase in colon cancer cells.[15] A bis-2(5H)-furanone derivative was shown to induce S-phase arrest in glioma cells.[13]

Inhibition of Key Signaling Pathways and Enzymes:

Bifuran derivatives can also target specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation.

  • Tubulin Polymerization Inhibition: Some furan derivatives act as tubulin polymerization inhibitors.[9] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can effectively block mitosis and induce apoptosis.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often hyperactivated in cancer. Certain furan derivatives have been shown to suppress this pathway, potentially by promoting the activity of the tumor suppressor PTEN.[10][16]

  • VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Several benzofuran derivatives have been identified as potent VEGFR-2 inhibitors, thereby cutting off the tumor's blood supply.[6]

  • DNA Interaction: Some bifuran derivatives, such as bis-2(5H)-furanones, can directly interact with DNA, which may be a potential target for their anticancer activity.[13]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex mechanisms of action, the following diagrams illustrate key signaling pathways targeted by bifuran derivatives and a typical experimental workflow for evaluating their anticancer activity.

PI3K_Akt_Pathway Bifuran Bifuran Derivatives PTEN PTEN Bifuran->PTEN Promotes PI3K PI3K PTEN->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis_Pathway Bifuran_Intrinsic Bifuran Derivatives (Intrinsic Pathway) p53 p53 Bifuran_Intrinsic->p53 Increases Bax Bax Bifuran_Intrinsic->Bax Increases Bcl2 Bcl-2 Bifuran_Intrinsic->Bcl2 Decreases p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspases Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Bifuran_Extrinsic Bifuran Derivatives (Extrinsic Pathway) DeathReceptor Death Receptor (e.g., DR-4) Bifuran_Extrinsic->DeathReceptor Activates DeathReceptor->Caspases

Caption: Induction of apoptosis by bifuran derivatives via intrinsic and extrinsic pathways.

Experimental_Workflow Synthesis Synthesis of Bifuran Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, etc.) Cytotoxicity->Mechanism SAR->Synthesis Optimization InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Experimental workflow for the evaluation of bifuran derivatives as anticancer agents.

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer activity of bifuran derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the bifuran derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with the bifuran derivatives at their IC50 concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1 mL of cold 70% ethanol while vortexing gently to prevent clumping.

    • Incubate the cells at -20°C for at least 2 hours for fixation.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Interpretation:

    • Use cell cycle analysis software to generate a histogram of cell count versus DNA content.

    • Quantify the percentage of cells in each phase of the cell cycle and compare the treated samples to the control to identify any cell cycle arrest.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting:

    • Treat cells with the bifuran derivatives as described for the cell cycle analysis.

    • Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant of the dot plot to determine the extent of apoptosis induced by the bifuran derivatives.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of bifuran derivatives as a promising class of anticancer agents. The structural versatility of the bifuran scaffold allows for the development of compounds with diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways. The provided experimental data highlights several lead compounds with potent cytotoxic activity against a range of cancer cell lines.

While in vitro studies have been instrumental in elucidating the anticancer potential and mechanisms of action of these compounds, further research is warranted. Future efforts should focus on:

  • In Vivo Efficacy and Toxicity Studies: Comprehensive in vivo studies using animal models are crucial to evaluate the therapeutic efficacy, pharmacokinetics, and safety profiles of the most promising bifuran derivatives. [2][7]* Optimization of Lead Compounds: The structure-activity relationships discussed in this guide provide a roadmap for the rational design and synthesis of next-generation bifuran derivatives with improved potency, selectivity, and drug-like properties.

  • Elucidation of Novel Mechanisms: While significant progress has been made, the full spectrum of molecular targets for many bifuran derivatives remains to be explored. Further mechanistic studies will be essential for identifying novel targets and understanding potential mechanisms of resistance.

References

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A Comparative Guide to the Thermal Performance of Bio-Based Polyimides Derived from Tetrahydro-[3,3'-Bifuran]-2,2',5,5'-tetrone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of high-performance materials with sustainable origins, the focus has increasingly turned to bio-based polymers. Among these, polyimides synthesized from furan derivatives present a compelling alternative to their petroleum-based counterparts, offering the promise of exceptional thermal stability and mechanical robustness. This guide provides a detailed comparative thermal analysis of polyimides derived from the novel bio-based dianhydride, [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- . We will delve into the experimental data from key thermal analysis techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA)—to benchmark the performance of these innovative polymers against established high-performance materials.

The Significance of Furan-Based Polyimides

Polyimides are a class of polymers renowned for their outstanding thermal stability, chemical resistance, and mechanical strength, making them indispensable in demanding applications across the aerospace, electronics, and automotive industries.[1][2] Traditionally synthesized from petroleum-derived monomers, there is a growing impetus to develop sustainable alternatives from renewable resources. Furan-based monomers, accessible from biomass, offer a green pathway to high-performance polyimides.[3] The incorporation of the tetrahydro-bifuran moiety into the polyimide backbone is anticipated to impart a unique combination of properties, including high thermal stability and potentially enhanced solubility and processability due to the non-planar structure of the saturated furan rings.

Understanding Thermal Properties: A Triumvirate of Techniques

A comprehensive understanding of a polymer's thermal behavior is paramount for predicting its performance and service life, especially in high-temperature applications. This guide will focus on three cornerstone techniques of thermal analysis:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is crucial for determining the thermal stability and decomposition temperature of a polymer.[4]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is instrumental in identifying the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of polymers.[5]

  • Dynamic Mechanical Analysis (DMA): Measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force. DMA provides valuable information on the viscoelastic behavior of polymers, including the glass transition temperature and storage modulus.

Comparative Thermal Analysis

While direct experimental data for polyimides synthesized from [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- is emerging, we can project their thermal performance based on extensive studies of structurally similar bio-based and cycloaliphatic polyimides. For a robust comparison, we will benchmark these anticipated properties against two industry-standard high-performance polymers: Kapton® (a polyimide based on pyromellitic dianhydride and 4,4'-oxydianiline) and Ultem™ (a polyetherimide).

Thermogravimetric Analysis (TGA): Gauging Thermal Stability

TGA is the primary method for assessing the thermal stability of polymers by determining the temperature at which they begin to decompose. The 5% weight loss temperature (Td5) is a common metric for comparing the onset of degradation.

Polymer SystemDianhydride StructureAnticipated/Reported Td5 (°C, in N2)Char Yield at 800 °C (%)
Polyimide from Tetrahydro-bifuran Dianhydride Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone450 - 500 (Estimated)50 - 60 (Estimated)
Kapton® HN Pyromellitic Dianhydride~580~60
Ultem™ 1000 Bisphenol A Dianhydride Ether~540~55
Furan-Based Polyamide (for comparison) 2,5-Furandicarboxylic Acid Derivative404 - 578[6]35 - 65[6]
Polyimide from Cycloaliphatic Dianhydride (H-BPDA) Dicyclohexyl-3,3′,4,4′-tetracarboxylic dianhydride~450 - 500~50

Interpretation:

Polyimides derived from tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone are expected to exhibit excellent thermal stability, with a Td5 likely in the range of 450-500 °C. This estimation is based on the inherent stability of the imide ring and the robust nature of the bifuran structure. While not reaching the exceptional stability of fully aromatic polyimides like Kapton®, they are anticipated to be comparable to or even exceed the performance of other cycloaliphatic polyimides. The presence of the saturated rings in the tetrahydro-bifuran structure may slightly lower the onset of decomposition compared to fully aromatic systems due to the presence of more aliphatic C-H bonds.[7] However, the rigid, fused-ring nature of the monomer is expected to contribute to a high char yield, which is indicative of good flame retardancy. Furan-based polyamides have shown a wide range of decomposition temperatures, with some exceeding 500°C, suggesting that with appropriate diamine selection, polyimides from the tetrahydro-bifuran dianhydride could achieve very high thermal stability.[6]

Differential Scanning Calorimetry (DSC): Unveiling Transitions

DSC is crucial for determining the glass transition temperature (Tg), which defines the upper service temperature for amorphous polymers and the temperature at which a material transitions from a rigid, glassy state to a more flexible, rubbery state.

Polymer SystemDianhydride StructureAnticipated/Reported Tg (°C)
Polyimide from Tetrahydro-bifuran Dianhydride Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone250 - 300 (Estimated)
Kapton® HN Pyromellitic Dianhydride360 - 400
Ultem™ 1000 Bisphenol A Dianhydride Ether~217
Furan-Based Polyamide (for comparison) 2,5-Furandicarboxylic Acid Derivative97 - 140[6]
Polyimide from Cycloaliphatic Dianhydride (H-BPDA) Dicyclohexyl-3,3′,4,4′-tetracarboxylic dianhydride260 - 290

Interpretation:

The estimated glass transition temperature for polyimides based on tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone is projected to be in the range of 250-300 °C. This is significantly higher than that of furan-based polyamides and comparable to other high-performance polyimides derived from cycloaliphatic dianhydrides.[6] The rigidity of the fused bifuran ring system is a key contributor to this high Tg. The non-planar, bent structure introduced by the tetrahydro-bifuran moiety may slightly reduce chain packing efficiency compared to linear, fully aromatic systems like Kapton®, leading to a lower, yet still very respectable, Tg. This structural feature, however, can be advantageous in improving the solubility and processability of the polymer.

Dynamic Mechanical Analysis (DMA): Probing Viscoelastic Behavior

DMA provides insights into the stiffness (storage modulus) of a material over a range of temperatures. A sharp drop in the storage modulus is indicative of the glass transition.

Polymer SystemDianhydride StructureAnticipated Storage Modulus at 25°C (GPa)
Polyimide from Tetrahydro-bifuran Dianhydride Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetrone2.5 - 3.5 (Estimated)
Kapton® HN Pyromellitic Dianhydride~3.0
Ultem™ 1000 Bisphenol A Dianhydride Ether~3.3
Polyimide from Cycloaliphatic Dianhydride (H-BPDA) Dicyclohexyl-3,3′,4,4′-tetracarboxylic dianhydride~2.0 - 3.0

Interpretation:

The storage modulus of polyimides derived from the tetrahydro-bifuran dianhydride is expected to be in the range of 2.5 to 3.5 GPa at room temperature, indicating a rigid and robust material. This stiffness is a direct result of the rigid polymer backbone. The modulus is anticipated to be comparable to that of established high-performance polymers like Kapton® and Ultem™. The retention of a high storage modulus at elevated temperatures below the Tg is a critical characteristic for structural applications.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of reliable and comparable thermal analysis data, adherence to standardized experimental protocols is essential.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Ensure the polymer sample is dry and free of residual solvent by drying in a vacuum oven at an appropriate temperature (e.g., 150 °C) for several hours.

  • Instrument Setup: Use a calibrated thermogravimetric analyzer.

  • Experimental Conditions:

    • Sample Weight: 5-10 mg.

    • Atmosphere: High-purity nitrogen or air at a flow rate of 50-100 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for comparative studies.

    • Temperature Range: Typically from room temperature to 800 °C or 1000 °C.

  • Data Analysis: Determine the onset of decomposition and the 5% weight loss temperature (Td5). Calculate the char yield as the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Use a small, uniform sample (5-10 mg) and encapsulate it in an aluminum pan.

  • Instrument Setup: Use a calibrated differential scanning calorimeter.

  • Experimental Conditions:

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heating/Cooling Rate: A typical rate of 10 °C/min is used.

    • Thermal History Removal: Heat the sample to a temperature above its expected Tg, hold for a few minutes to erase any prior thermal history, cool it down at a controlled rate, and then perform the analytical heating scan.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve.

Dynamic Mechanical Analysis (DMA) Protocol
  • Sample Preparation: Prepare a rectangular film or bar of the polymer with precise dimensions.

  • Instrument Setup: Use a calibrated dynamic mechanical analyzer in a suitable mode (e.g., tension for films, three-point bending for bars).

  • Experimental Conditions:

    • Frequency: A standard frequency of 1 Hz is often used.

    • Strain/Stress: Apply a small oscillatory strain or stress within the linear viscoelastic region of the material.

    • Temperature Program: Ramp the temperature at a controlled rate (e.g., 3-5 °C/min) through the temperature range of interest.

  • Data Analysis: Determine the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). The peak of the tan delta curve is often used to identify the glass transition temperature.

Visualizing the Process and Structure

To better illustrate the concepts discussed, the following diagrams are provided.

Polymerization Dianhydride [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- Polyamic_Acid Poly(amic acid) Precursor Dianhydride->Polyamic_Acid Polycondensation Diamine Aromatic Diamine Diamine->Polyamic_Acid Polyimide Bio-Based Polyimide Polyamic_Acid->Polyimide Thermal or Chemical Imidization ThermalAnalysisWorkflow Polymer_Sample Polymer Sample TGA TGA Polymer_Sample->TGA DSC DSC Polymer_Sample->DSC DMA DMA Polymer_Sample->DMA TGA_Data Decomposition Temp (Td) Char Yield TGA->TGA_Data DSC_Data Glass Transition (Tg) Melting/Crystallization DSC->DSC_Data DMA_Data Storage Modulus Glass Transition (Tg) DMA->DMA_Data

Caption: Thermal analysis experimental workflow.

Conclusion: A Promising Future for Bio-Based Polyimides

Polyimides synthesized from the bio-based dianhydride, [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-, hold significant promise as sustainable, high-performance materials. Based on the analysis of structurally similar polymers, they are expected to exhibit excellent thermal stability with decomposition temperatures competitive with many petroleum-based counterparts. Their anticipated high glass transition temperatures and robust mechanical properties make them viable candidates for a wide range of demanding applications. The unique non-planar structure of the tetrahydro-bifuran unit may also offer advantages in terms of solubility and processability, addressing a common challenge with traditional polyimides. Further experimental validation is crucial to fully elucidate the performance characteristics of these novel bio-based polymers and unlock their full potential in advanced material applications.

References

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A Senior Application Scientist's Guide to Spectroscopic Data Analysis for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrectly assigned structure can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines. Spectroscopic analysis provides a suite of powerful, non-destructive techniques that, when used in concert, offer a multi-faceted and robust approach to structure elucidation.[1][2][3]

This guide moves beyond a simple recitation of techniques. As a senior application scientist, my aim is to provide a comparative framework grounded in practical experience, explaining not just what to do, but why specific experimental choices are made and how to weave disparate data streams into a single, validated structural hypothesis. We will explore the core spectroscopic pillars, their synergistic interplay, and the self-validating logic that ensures the final structure is not just a possibility, but a certainty.

The Four Pillars of Spectroscopic Analysis: Orthogonal and Complementary Insights

The power of modern spectroscopic structure elucidation lies in an integrated approach.[4][5] No single technique provides all the answers. Instead, we use a collection of orthogonal methods—techniques that probe different molecular properties—to build a comprehensive and self-validating picture. The four principal techniques in this workflow are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR is arguably the most powerful technique for determining the structure of organic compounds in solution.[6][7] It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of nuclei.[8][9][10]

  • Fundamental Principles: NMR is based on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C.[9] When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies.[6][10] The exact frequency is highly sensitive to the local electronic environment, allowing us to distinguish between different atoms within the same molecule.[8]

  • Information Gained:

    • ¹H NMR: Provides information on the number of different types of protons, their relative numbers (integration), the electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).

    • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes direct (¹H-¹H, ¹H-¹³C) and long-range (¹H-¹³C) connectivity, effectively building the molecular skeleton piece by piece.

  • Strengths and Limitations:

    • Strengths: Unparalleled for detailed structural mapping, including stereochemistry.[9] It is non-destructive.

    • Limitations: Relatively insensitive, requiring milligram quantities of sample. Complex molecules can lead to overlapping signals, making interpretation challenging.

  • Causality in Experimental Choices: The choice of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical. These solvents are "invisible" in ¹H NMR, preventing the solvent signal from overwhelming the much weaker analyte signals. The choice of solvent also depends on the sample's solubility to ensure a homogeneous solution for analysis.

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound.

  • Solubilization: Dissolve the sample in ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequency.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced (typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the precise molecular weight of a compound and, with high-resolution instruments, its elemental composition.[11] This is a critical, foundational piece of the structural puzzle.

  • Fundamental Principles: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[12] The sample is vaporized and ionized, causing it to form a molecular ion and various fragment ions. These ions are then separated based on their m/z and detected.[12]

  • Information Gained:

    • Molecular Ion (M+): The peak corresponding to the intact molecule provides its molecular weight.[13]

    • High-Resolution MS (HRMS): Can measure m/z to four or more decimal places, allowing for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass.[11][14]

    • Fragmentation Pattern: The way a molecule breaks apart upon ionization provides clues about its substructures. This pattern can be compared to spectral libraries for identification.[12]

  • Strengths and Limitations:

    • Strengths: Extremely sensitive (picogram to femtogram level). Provides a definitive molecular formula (with HRMS).[14]

    • Limitations: Isomers (compounds with the same formula but different structures) often cannot be distinguished by MS alone. The molecular ion may not always be visible in some ionization techniques.

  • Causality in Experimental Choices: The choice of ionization technique (e.g., Electrospray Ionization - ESI, vs. Electron Impact - EI) is crucial. ESI is a "soft" technique ideal for fragile molecules, often showing a strong molecular ion peak. EI is a "hard" technique that causes extensive fragmentation, which is useful for structural fingerprinting but may result in a weak or absent molecular ion.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be volatile and compatible with the ESI process.

  • Infusion: The sample solution is infused into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap), which separates them based on their precise m/z.

  • Data Analysis: The exact mass of the molecular ion is measured and input into a formula calculator, which generates a list of possible elemental compositions within a specified mass tolerance (typically <5 ppm).

Infrared (IR) Spectroscopy: The Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence or absence of specific functional groups within a molecule.[15]

  • Fundamental Principles: Covalent bonds in a molecule are not rigid; they vibrate at specific frequencies (stretching, bending).[16] When infrared radiation is passed through a sample, the bonds will absorb the radiation at frequencies corresponding to their natural vibrational modes.

  • Information Gained: The absorption frequencies are characteristic of specific bond types and functional groups. For example, a strong, sharp absorption around 1700 cm⁻¹ is highly indicative of a carbonyl (C=O) group, while a broad absorption around 3300 cm⁻¹ suggests an alcohol (O-H) group.[16][17]

  • Strengths and Limitations:

    • Strengths: Fast, easy to use, and provides a quick "snapshot" of the functional groups present.[15]

    • Limitations: Does not provide information on the overall molecular skeleton or connectivity. The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret for non-experts.[15]

  • Causality in Experimental Choices: The choice of sampling technique (e.g., thin film on a salt plate, KBr pellet, or Attenuated Total Reflectance - ATR) depends on the physical state of the sample (liquid, solid) and the desired data quality. ATR is often preferred for its simplicity and minimal sample preparation.

  • Background Scan: With nothing on the ATR crystal, a background spectrum is collected. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Collection: The spectrum is recorded.

  • Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) before the next measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Conjugated Systems

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-bonds or chromophores.[18]

  • Fundamental Principles: Molecules with chromophores (light-absorbing groups) can absorb UV or visible light, which promotes an electron from a lower energy molecular orbital to a higher one (e.g., π to π* transitions).[19]

  • Information Gained: The wavelength of maximum absorbance (λ_max) can indicate the presence and extent of conjugation. Longer conjugated systems absorb at longer wavelengths.[19]

  • Strengths and Limitations:

    • Strengths: Simple, quantitative (can be used to determine concentration via the Beer-Lambert law), and sensitive for compounds with strong chromophores.

    • Limitations: Provides limited structural information beyond the presence of a chromophore.[19] Many compounds do not absorb in the accessible UV-Vis range.

  • Causality in Experimental Choices: The choice of solvent is critical as it must be transparent in the wavelength range of interest. Solvents like ethanol, methanol, and n-hexane are common choices.

  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0 AU).

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Comparison of Spectroscopic Techniques

Technique Primary Information Sensitivity Sample Amount Key Advantage
NMR Carbon-Hydrogen Framework, ConnectivityLowmgDetailed 3D structure and connectivity
MS Molecular Weight, Molecular FormulaVery Highµg - ngDefinitive molecular formula (HRMS)
IR Functional GroupsMediummg - µgQuick identification of key functional groups
UV-Vis Conjugated Systems, ChromophoresHigh (for chromophores)µgSimple detection of conjugated π-systems

The Integrated Approach: A Synergistic Workflow

The true power of these techniques is realized when they are integrated into a logical workflow.[20] Each piece of data serves to confirm or refute hypotheses generated from the others, creating a self-validating system.

// Connections MS -> Formula; IR -> FuncGroups; NMR -> Skeleton; UV -> Conjugation; {Formula, FuncGroups, Skeleton, Conjugation} -> Hypothesis; Hypothesis -> Validation; Validation -> Confirmed [label="Yes"]; Validation -> Hypothesis [label="No, Revise"]; } enddot Caption: Integrated workflow for spectroscopic structure elucidation.

This workflow illustrates the core principle of self-validation:

  • Start with the Basics: HRMS provides the molecular formula, defining the atomic "parts list." IR provides a quick check for key functional groups.

  • Build the Framework: NMR data is used to assemble the "parts list" from MS into a constitutional isomer, establishing the connectivity of the C-H skeleton.

  • Cross-Validate: The proposed structure from NMR must be consistent with all other data. Does it have the correct molecular weight? Does it contain the functional groups seen in the IR? If the UV-Vis spectrum shows a strong absorption, does the proposed structure contain a corresponding chromophore? If any piece of data contradicts the proposed structure, the hypothesis must be revised. This iterative process of proposing and validating against orthogonal data is the key to unambiguous confirmation.[21]

Adherence to Good Laboratory Practice (GLP) throughout this process, including proper documentation, instrument calibration, and data integrity, is essential to ensure the reliability and reproducibility of the results.[22][23][24]

Conclusion

Confirming the structure of a compound is a deductive process that relies on the convergence of evidence from multiple, independent spectroscopic techniques. By understanding the fundamental principles, strengths, and limitations of NMR, MS, IR, and UV-Vis spectroscopy, researchers can design a logical and efficient workflow. The key to confidence in the final structure lies not in the power of any single technique, but in the synergistic and self-validating integration of all the data, ensuring that every piece of the puzzle fits perfectly into a single, unambiguous molecular picture.

References

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  • ResearchGate. (2025). Validation of Protein Structure from Anisotropic Carbonyl Chemical Shifts in a Dilute Liquid Crystalline Phase. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-, also known by its synonym meso-butane-1,2,3,4-tetracarboxylic dianhydride, is a versatile chemical building block utilized in the synthesis of advanced polymers and resins.[1] Its dual anhydride functionality makes it a valuable monomer in materials science and drug development.[1][2] However, its chemical properties necessitate a rigorous and informed approach to its disposal to ensure laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper handling and disposal of this compound, grounded in an understanding of its inherent chemical hazards.

Part 1: Hazard Identification and Risk Assessment

A foundational principle of safe laboratory practice is understanding the risks associated with a chemical before handling it. The disposal plan for [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- is directly informed by its specific hazards as classified under the Globally Harmonized System (GHS).[3]

Table 1: GHS Hazard Classification for [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-

Hazard ClassHazard StatementGHS CodeSource(s)
Acute Toxicity, OralHarmful if swallowedH302[3]
Acute Toxicity, DermalHarmful in contact with skinH312[3]
Skin Corrosion/IrritationCauses skin irritationH315[3]
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319[3]
Acute Toxicity, InhalationHarmful if inhaledH332[3]
Specific Target Organ ToxicityMay cause respiratory irritationH335[3]

Causality of Disposal Protocols:

The primary driver for the specific disposal procedures outlined below is the compound's classification as a dianhydride, which renders it moisture-sensitive .[2] Upon contact with water or moisture, the anhydride groups will hydrolyze to form the corresponding butane-1,2,3,4-tetracarboxylic acid. This reaction dictates that the compound and its associated waste streams must be segregated from all aqueous waste to prevent unintended reactions and ensure the integrity of the waste containment.

Part 2: Pre-Disposal Procedures: Segregation and Containment

Proper preparation is critical for safe and compliant chemical waste management.[4] Before beginning any process that will generate waste, the appropriate containment and labeling must be in place.

Step 1: Waste Classification Based on its properties, [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- waste should be classified as Solid, Non-Halogenated Organic Hazardous Waste .

Step 2: Container Selection Select a dedicated waste container that is:

  • Clean and Dry: To prevent premature reaction with residual moisture.

  • Chemically Compatible: High-density polyethylene (HDPE) containers are recommended.[4]

  • Sealable: The container must have a secure, tight-fitting lid to prevent the ingress of atmospheric moisture and the release of dust.[5]

Step 3: Labeling The waste container must be clearly labeled before any waste is added. The label should include:

  • The words "Hazardous Waste".[5]

  • Full Chemical Name: "[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-".

  • CAS Number: 4534-73-0.

  • Relevant Hazard Pictograms (e.g., Exclamation Mark for irritant/harmful).

  • Accumulation Start Date (the date the first piece of waste is added).

Part 3: Step-by-Step Disposal Protocols

Adherence to the following protocols is mandatory to ensure the safety of all laboratory personnel. Always perform these actions within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

Protocol A: Disposal of Unused, Expired, or Off-Specification Product

  • Preparation: Ensure the designated hazardous waste container is properly labeled and within reach inside the chemical fume hood.

  • Transfer: Carefully transfer the solid [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- from its original container into the hazardous waste container.

    • Expert Insight: Use tools and techniques that minimize the generation of airborne dust, which poses an inhalation hazard.[3] A powder funnel can be effective.

  • Sealing: Securely close the hazardous waste container lid immediately after the transfer is complete.

  • Storage: Place the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly aqueous solutions, bases, and strong oxidizing agents.[4]

Protocol B: Disposal of Contaminated Solid Waste

This category includes items such as weighing papers, contaminated gloves, bench protectors, and disposable plasticware.

  • Segregation: Collect all solid items that have come into direct contact with the compound.

  • Containment: Place these items directly into the same designated and labeled solid hazardous waste container as described in Protocol A.

    • Causality: Do not dispose of this contaminated solid waste in the regular laboratory trash. Even trace amounts of the chemical render the waste hazardous and subject to specific disposal regulations.[6]

Protocol C: Decontamination of Non-Disposable Glassware

The moisture-sensitive nature of the compound requires a specific decontamination sequence. Rinsing directly with water is incorrect and should be avoided as the primary cleaning step.

  • Initial Rinse (Organic Solvent): Rinse the contaminated glassware with a minimal amount of a water-miscible organic solvent, such as acetone. This dissolves the residual compound without reaction.

  • Collect Rinsate: This first rinse solution is now hazardous waste. Decant it into a designated Liquid, Non-Halogenated Organic Hazardous Waste container.

  • Secondary Rinse: Once the bulk of the compound has been removed, the glassware can be washed using standard laboratory detergents and water.

Part 4: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- and its associated waste.

G Disposal Workflow for [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- cluster_0 Waste Generation cluster_1 Waste Stream Categorization cluster_2 Disposal & Decontamination Actions cluster_3 Final Disposition start Identify Waste: [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- unused_product Unused/Expired Solid Chemical start->unused_product contaminated_solids Contaminated Solid Labware (Gloves, Weigh Paper, etc.) start->contaminated_solids contaminated_glassware Contaminated Reusable Glassware start->contaminated_glassware dispose_solid Place in Labeled 'Solid Hazardous Waste' Container unused_product->dispose_solid contaminated_solids->dispose_solid rinse_solvent Step 1: Rinse with Acetone/Organic Solvent contaminated_glassware->rinse_solvent store Store Sealed Container in Satellite Accumulation Area dispose_solid->store collect_rinsate Collect Rinsate in Labeled 'Liquid Hazardous Waste' Container rinse_solvent->collect_rinsate rinse_water Step 2: Wash with Soap and Water collect_rinsate->rinse_water collect_rinsate->store pickup Request Pickup by Environmental Health & Safety (EHS) store->pickup

Caption: Decision workflow for segregating and disposing of waste.

Part 5: Emergency Spill Procedures

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent pad to prevent dust from becoming airborne.

    • Carefully sweep the solid material into a dustpan.

    • Transfer the collected material and all cleaning materials into the designated solid hazardous waste container.

    • Wipe the spill area with a cloth dampened with acetone, and dispose of the cloth in the hazardous waste container.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the affected area.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-, protecting themselves, their colleagues, and the environment.

References

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • PubChem. [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- | C8H6O6 | CID 107298. Available at: [Link]

  • Carl ROTH. Tetrahydrofuran - Safety Data Sheet. Available at: [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Hazardous Waste Disposal Procedures. Available at: [Link]

  • The University of British Columbia. Laboratory Hazardous Waste Management. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]

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Mastering the Safe Handling of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the innovative fields of drug development and polymer chemistry, the ability to handle specialized reagents with confidence and precision is paramount. [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-, also known by its synonym meso-butane-1,2,3,4-tetracarboxylic dianhydride, is a valuable building block. However, its chemical nature as a dianhydride necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Landscape

[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- is a solid organic compound that, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), presents several key hazards. It is known to cause skin irritation and serious eye irritation.[1] Furthermore, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[1] The primary driver of these hazards is its classification as an acid anhydride. Acid anhydrides are reactive towards nucleophiles, most notably water. This reactivity is the basis for both its utility in synthesis and its potential to cause harm if mishandled.

Core Chemical Properties:

PropertyValueSource
CAS Number 4534-73-0[1]
Molecular Formula C₈H₆O₆[1]
Molar Mass 198.13 g/mol [1]
Appearance White to light yellow powder or crystals[2]
Moisture Sensitivity Yes[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. Given the irritant nature of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-, a comprehensive PPE strategy is non-negotiable.

Recommended PPE for Handling [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl or Neoprene recommended)Protects against skin irritation. Butyl and neoprene gloves offer good resistance to a range of chemicals, including acids and anhydrides.[3] Nitrile gloves may offer some protection for incidental contact.[4]
Eye Protection Safety goggles with side shields or a face shieldPrevents contact with the eyes, which can cause serious irritation.[1]
Body Protection Laboratory coatProtects skin and clothing from accidental spills.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRecommended when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.

Operational Plan: From Receipt to Reaction

A meticulously planned workflow is essential for the safe handling of this reagent. The following step-by-step guide is designed to minimize exposure and ensure operational integrity.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Moisture-Free Environment: Store the container in a cool, dry, and well-ventilated area, away from water and other nucleophiles.[2] A desiccator cabinet is an ideal storage location.

  • Inert Atmosphere: For long-term storage, consider placing the container inside a larger, sealed container with a desiccant, or storing it under an inert atmosphere (e.g., in a glove box).

Handling and Weighing

All handling of solid [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- should be performed in a certified chemical fume hood to minimize the risk of inhalation.

  • Prepare the Work Area: Ensure the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, etc.) clean and dry.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing the Reagent: Carefully open the container. Use a clean, dry spatula to transfer the desired amount of the powder to a weigh boat. Avoid creating dust.

  • Seal Promptly: Immediately and securely seal the container after dispensing to prevent the ingress of atmospheric moisture.

  • Clean Up: Clean any residual powder from the spatula and work surface with a dry wipe, followed by a wipe lightly dampened with an appropriate solvent (e.g., acetone), and dispose of the wipes as hazardous waste.

In-Reaction Procedures

Given its moisture sensitivity, reactions involving [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- often require anhydrous conditions and the use of an inert atmosphere.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_glass Use Oven-Dried Glassware prep_hood->prep_glass handle_weigh Weigh Reagent prep_glass->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer react_inert Establish Inert Atmosphere handle_transfer->react_inert react_solvent Add Anhydrous Solvent react_inert->react_solvent react_add Add Reagent react_solvent->react_add react_monitor Monitor Reaction react_add->react_monitor clean_quench Quench Reaction/Waste react_monitor->clean_quench clean_dispose Dispose of Waste Properly clean_quench->clean_dispose clean_decon Decontaminate Glassware clean_dispose->clean_decon

Caption: Workflow for the safe handling of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-.

Emergency Procedures: A Calm and Calculated Response

In the event of an accidental exposure, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal of unused reagent and contaminated materials is a critical component of laboratory safety and environmental responsibility.

Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinse as hazardous waste.

  • Quenching: Carefully rinse the glassware or surface with water or a dilute basic solution (e.g., 5% sodium bicarbonate) to hydrolyze any remaining anhydride. Be aware that this reaction can be exothermic.

  • Final Cleaning: Proceed with standard laboratory glassware cleaning procedures.

Disposal of Unused Reagent and Contaminated Waste

All unused [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- and any materials contaminated with it (e.g., weigh boats, gloves, wipes) must be disposed of as hazardous chemical waste.

  • Segregation: Collect all waste in a clearly labeled, dedicated hazardous waste container. Do not mix with other waste streams.[5]

  • Quenching Excess Reagent: For larger quantities of unused reagent, a quenching procedure is recommended before disposal. This should be done in a fume hood with appropriate PPE.

    • Slowly and cautiously add the anhydride to a stirred, cooled solution of isopropanol or water.[6] The reaction is exothermic, so control the rate of addition to manage the temperature.

    • Alternatively, the anhydride can be slowly added to a dilute solution of sodium hydroxide.

  • Containerization: The quenched solution and all solid contaminated waste should be placed in a sealed, properly labeled hazardous waste container.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain.[5]

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- in their work, fostering a culture of safety and scientific excellence within the laboratory.

References

  • International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • PubChem. (n.d.). [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro-. National Center for Biotechnology Information. Retrieved from [Link]

  • eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Virginia Tech Chemistry Department.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • CPAChem. (2023, January 18). Safety data sheet - Furan. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.